molecular formula C27H44O7 B1219532 25R-Inokosterone CAS No. 88980-54-5

25R-Inokosterone

Cat. No.: B1219532
CAS No.: 88980-54-5
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a natural product found in Polypodium vulgare, Rhaponticum carthamoides, and other organisms with data available.

Properties

IUPAC Name

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915350
Record name 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8
Record name Inokosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15130-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23261-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inokosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

25R-Inokosterone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of 25R-Inokosterone

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is an epimer of 25S-Inokosterone, differing in the stereochemistry at the C-25 position. Isolated from the roots of plants such as Achyranthes bidentata Blume, this compound has garnered significant interest within the scientific community for its potential biological activities, including its role in protein synthesis and cell signaling pathways relevant to drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological signaling pathways of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a polyhydroxylated steroid with the molecular formula C₂₇H₄₄O₇[1]. Its structure is characterized by a cholest-7-en-6-one steroidal backbone with multiple hydroxyl groups, contributing to its polarity and biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
CAS Number 19682-38-3[1]
Molecular Formula C₂₇H₄₄O₇[1]
Molecular Weight 480.63 g/mol [1]
Synonyms Inokosterone (B78545), (25R)-Inokosterone

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point ~255 °C (decomposes) for Inokosterone (mixture of epimers)ChemicalBook
Boiling Point 713.2 ± 60.0 °C at 760 mmHg (Predicted)ChemSrc
Density 1.3 ± 0.1 g/cm³ (Predicted)ChemSrc
Solubility Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), AcetoneClinivex
Appearance White to off-white solidMedChemExpress
Storage Store at 4°C, protect from light. For long-term storage, -20°C or -80°C is recommended.MedChemExpress

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. A key study by Zhu et al. (2004) reported the first complete assignment of the ¹³C NMR data for this compound, which is essential for its unambiguous identification[2]. While the full published ¹H and ¹³C NMR data are best obtained from the original publication, a summary of expected spectroscopic features is provided below.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the steroidal backbone and the side chain. Key signals would include those for the methyl groups, the olefinic proton at C-7, and the various methine and methylene (B1212753) protons, many of which would be shifted downfield due to the presence of hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The study by Zhu et al. (2004) provides the definitive ¹³C NMR data for this compound, allowing for its clear distinction from its 25S epimer.

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of water molecules from the multiple hydroxyl groups and cleavage of the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups. A sharp peak around 1650 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone in the B ring.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show an absorption maximum (λmax) around 245 nm, which is characteristic of the cholest-7-en-6-one chromophore.

Signaling Pathways

Ecdysteroids, including this compound, are known to exert their biological effects by interacting with specific signaling pathways. In insects, the classical pathway involves the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate gene expression.

For drug development professionals, the effects of this compound in mammalian systems are of particular interest. Emerging evidence suggests that phytoecdysteroids can activate signaling pathways that are crucial for muscle protein synthesis and cell growth, such as the PI3K/Akt/mTOR pathway.

Caption: Putative signaling pathways of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Achyranthes bidentata

The following is a general protocol based on the methods described for the isolation of ecdysteroids from plant sources. For a detailed protocol specific to this compound, refer to Zhu et al., 2004.

a. Extraction:

  • Air-dry the roots of Achyranthes bidentata and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The ecdysteroids will be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

b. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with a spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Combine fractions containing compounds with similar Rf values to known ecdysteroid standards.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. The separation of 25R and 25S epimers can be challenging and may require optimized HPLC conditions.

  • Monitor the elution profile with a UV detector at around 245 nm.

  • Collect the peaks corresponding to this compound and confirm its purity and identity using analytical HPLC, MS, and NMR spectroscopy.

extraction_workflow Start Powdered Achyranthes bidentata Roots Extraction Ethanol Maceration Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18) Column_Chromatography->Prep_HPLC Analysis Structure Elucidation (NMR, MS) Prep_HPLC->Analysis End Pure this compound Analysis->End

Caption: General workflow for the extraction and purification of this compound.

Bioassay for Assessing Anabolic Activity: Muscle Protein Synthesis

To investigate the potential anabolic effects of this compound on muscle cells, a common in vitro method is to measure the rate of muscle protein synthesis in a cell line such as C2C12 myotubes.

a. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Once the cells reach confluence, induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum).

b. Treatment with this compound:

  • After differentiation, treat the myotubes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

c. Measurement of Protein Synthesis:

  • One common method is the Surface Sensing of Translation (SUnSET) technique, which involves the incorporation of puromycin (B1679871) into newly synthesized proteins.

  • Following treatment with this compound, incubate the cells with a low concentration of puromycin for a short period (e.g., 30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Quantify the amount of incorporated puromycin by Western blotting using an anti-puromycin antibody. An increase in the puromycin signal indicates an increase in the rate of protein synthesis.

Investigation of PI3K/Akt/mTOR Signaling Pathway by Western Blotting

This protocol outlines the steps to determine if this compound activates the PI3K/Akt/mTOR pathway in a relevant cell line (e.g., C2C12 myotubes).

a. Cell Treatment and Lysis:

  • Culture and differentiate C2C12 cells as described above.

  • Treat the myotubes with this compound at various concentrations and time points.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathway.

Conclusion

This compound is a phytoecdysteroid with a well-defined chemical structure and a range of interesting biological properties. Its potential to modulate key signaling pathways involved in protein synthesis, such as the PI3K/Akt/mTOR pathway, makes it a compound of significant interest for researchers in academia and the pharmaceutical industry. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's mechanism of action and its potential therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 25R-Inokosterone, a phytoecdysteroid that has garnered interest within the scientific community for its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and relevant biological data.

Chemical Identity and Nomenclature

This compound is a natural steroid belonging to the ecdysteroid class of hormones. Its chemical structure is characterized by a cholestane (B1235564) skeleton with multiple hydroxyl groups, which contribute to its biological activity.

IUPAC Name: (10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one[1]

Synonyms:

  • Inokosteron

  • (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

  • Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R,25R)-

  • CAS Number: 19682-38-3[1]

It is a phytoecdysone that can be isolated from sources such as Achyranthis Radix.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C27H44O7PubChem
Molecular Weight 480.6 g/mol PubChem
Appearance White to off-white solidMedChemExpress
Solubility DMSO: 50 mg/mL (104.03 mM)MedChemExpress
Storage 4°C, protect from lightMedChemExpress

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific research. While specific, detailed protocols for all experiments involving this compound are extensive and varied, a general methodology for its isolation has been referenced.

Isolation from Achyranthis Radix

Zhao et al. (2012) have described the use of high-performance liquid chromatography (HPLC) for the quality control of Achyranthis Radix, which involves the identification and quantification of this compound. A generalized workflow for such an isolation and analysis would typically involve:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like soxhlet extraction or ultrasonication to maximize yield.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the ecdysteroids is further purified using a series of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by preparative HPLC to isolate this compound to a high degree of purity.

  • Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound from a natural source.

cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_application Application A Plant Material (e.g., Achyranthis Radix) B Crude Extract A->B Extraction C Purified this compound B->C Chromatography D Spectroscopic Data (NMR, MS) C->D Analysis E IUPAC Name & Synonyms D->E Interpretation F Physicochemical Properties D->F Determination G Biological Assays E->G F->G H Drug Development Research G->H

Caption: Workflow for the isolation, identification, and application of this compound.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 25R-Inokosterone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 25R-Inokosterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundation for further investigation and application of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with the roots of Achyranthes bidentata Blume (Amaranthaceae) being one of the most well-documented and significant sources.[1] This plant is widely used in traditional Chinese medicine. Another notable source is Cyanotis arachnoidea C.B. Clarke (Commelinaceae), which is known for its high concentration of various phytoecdysteroids. While both species are rich sources, the following table summarizes the known occurrences of this compound.

Plant SpeciesFamilyPlant PartReference
Achyranthes bidentataAmaranthaceaeRoots[1]
Cyanotis arachnoideaCommelinaceaeRoots

Table 1: Principal Natural Sources of this compound

Quantitative analysis of phytoecdysterones in Achyranthes bidentata has shown that the content of this compound can vary. One study reported the content of three major phytoecdysones, including this compound, in the roots of this plant, highlighting the feasibility of its extraction for research and development purposes.[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that primarily involves extraction followed by various chromatographic techniques to separate it from other closely related compounds, particularly its 25S epimer.

The overall process for isolating this compound is depicted in the following workflow diagram.

G Plant_Material Dried and Powdered Plant Material (e.g., Achyranthes bidentata roots) Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Partitioning Enriched_Fraction Phytoecdysteroid-Enriched Fraction Partitioning->Enriched_Fraction Silica_Gel_CC Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Combined_Fractions Combined Inokosterone-Rich Fractions TLC_Analysis->Combined_Fractions Preparative_HPLC Preparative HPLC (Reversed-Phase C18) Combined_Fractions->Preparative_HPLC Pure_25R_Inokosterone Pure this compound Preparative_HPLC->Pure_25R_Inokosterone Crystallization Crystallization Pure_25R_Inokosterone->Crystallization Crystalline_25R_Inokosterone Crystalline this compound Crystallization->Crystalline_25R_Inokosterone G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone (B78545) This compound Receptor Membrane Receptor (Hypothesized) Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Translation Protein Synthesis (Cell Growth, Proliferation) S6K1->Translation _4EBP1->Translation Relief of Inhibition

References

The Enigmatic Path to 25R-Inokosterone: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of plant-derived steroids with remarkable structural similarity to insect molting hormones, have garnered significant attention for their diverse pharmacological activities. Among these, 25R-Inokosterone, a potent analogue of 20-hydroxyecdysone (B1671079), has shown promising anabolic and adaptogenic properties, making it a compound of interest for therapeutic development. However, the intricate biosynthetic pathway leading to this compound in plants remains partially uncharted territory. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating available data, outlining key experimental protocols, and visualizing the proposed molecular journey.

The Core Biosynthetic Pathway: From Precursor to Steroid Scaffold

The biosynthesis of this compound, like other phytoecdysteroids, originates from the well-established mevalonate (B85504) (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. The initial steps involve the conversion of acetyl-CoA to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

A series of condensation reactions then lead to the formation of the C30 triterpenoid, squalene. The cyclization of squalene, a critical branching point, is catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, the primary precursor for most plant sterols. Through a sequence of demethylations, isomerizations, and reductions, cycloartenol is ultimately converted to cholesterol, the immediate precursor for the ecdysteroid backbone.

The Divergence: Journey from Cholesterol to this compound

The precise enzymatic steps that transform cholesterol into this compound are the subject of ongoing research. The pathway is believed to involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes crucial for secondary metabolite biosynthesis in plants.

Based on studies of related phytoecdysteroids, particularly in plants like Achyranthes bidentata where inokosterone (B78545) is found, a putative pathway can be outlined. It is hypothesized that the formation of the characteristic A/B cis-ring junction and the introduction of hydroxyl groups at various positions on the steroid nucleus precede the final side-chain modifications.

A key intermediate is likely 20-hydroxyecdysone, one of the most abundant phytoecdysteroids. The crucial and likely terminal step in the biosynthesis of this compound is the hydroxylation at the C-25 position of a precursor molecule. While the specific enzyme, a putative "25-deoxyecdysone 25-hydroxylase," has not yet been definitively identified and characterized, its existence is strongly implied by the structure of inokosterone. The stereospecificity of this hydroxylation, leading to the 25R configuration, is a critical aspect of the biosynthesis that requires further investigation.

Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Putative Downstream Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cycloartenol Synthase Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Early Ecdysteroid\nIntermediates Early Ecdysteroid Intermediates Cholesterol->Early Ecdysteroid\nIntermediates Series of Oxidations & Isomerizations 20-Hydroxyecdysone 20-Hydroxyecdysone Early Ecdysteroid\nIntermediates->20-Hydroxyecdysone Hydroxylations (CYPs) This compound This compound 20-Hydroxyecdysone->this compound Putative 25-Hydroxylase (CYP450)

Quantitative Data Summary

Quantitative data on the biosynthesis of this compound is scarce. However, studies on the accumulation of related phytoecdysteroids in plants like Achyranthes bidentata provide some insights. The concentration of both 25R- and 25S-inokosterone has been reported in the roots of this plant, suggesting active biosynthesis and accumulation in this tissue.

CompoundPlant SpeciesTissueConcentration (mg/g dry weight)Reference
This compound Achyranthes bidentataRootsVaries[1][2]
25S-Inokosterone Achyranthes bidentataRootsVaries[1][2]

Table 1: Reported occurrence of Inokosterone epimers in Achyranthes bidentata.

Further research employing metabolomic and transcriptomic approaches is necessary to quantify the flux through the pathway and to identify the rate-limiting steps.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound using HPLC-MS/MS

Objective: To extract and quantify this compound from plant material.

Methodology:

  • Sample Preparation:

    • Lyophilize and grind plant tissue (e.g., roots of Achyranthes bidentata) to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol (B129727) to the tube.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the phytoecdysteroids with 5 mL of methanol.

    • Evaporate the eluate to dryness.

  • HPLC-MS/MS Analysis:

    • Reconstitute the final dried extract in a known volume of the initial mobile phase (e.g., 200 µL).

    • Inject an aliquot (e.g., 5 µL) into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to separate the analytes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

    • Quantification:

      • Generate a standard curve using a certified reference standard of this compound.

      • Calculate the concentration in the plant sample based on the standard curve.[3][4]

Experimental_Workflow Plant Tissue Plant Tissue Grinding Grinding Plant Tissue->Grinding Extraction (Methanol) Extraction (Methanol) Grinding->Extraction (Methanol) Centrifugation Centrifugation Extraction (Methanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation SPE Clean-up SPE Clean-up Evaporation->SPE Clean-up HPLC-MS/MS Analysis HPLC-MS/MS Analysis SPE Clean-up->HPLC-MS/MS Analysis

Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes

Objective: To identify and characterize the enzyme(s) responsible for the hydroxylation steps in this compound biosynthesis.

Methodology:

  • Candidate Gene Identification:

    • Perform transcriptome analysis (RNA-seq) of tissues known to produce this compound (e.g., roots of A. bidentata).

    • Identify candidate cytochrome P450 genes that are highly expressed in these tissues.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequences of candidate P450 genes using PCR.

    • Clone the PCR products into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast). The vector should ideally contain a tag (e.g., His-tag) for protein purification.

  • Heterologous Expression:

    • Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).[5][6]

  • Microsome Isolation or Protein Purification:

    • For membrane-bound P450s, isolate the microsomal fraction from the host cells.

    • For soluble or tagged proteins, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Incubate the purified enzyme or microsomal fraction with a potential substrate (e.g., 20-hydroxyecdysone or another precursor) in the presence of a suitable redox partner (e.g., NADPH-cytochrome P450 reductase) and NADPH.

    • Terminate the reaction and extract the products.

    • Analyze the reaction products by HPLC-MS/MS to detect the formation of this compound or other hydroxylated intermediates.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Km and Vmax) of the characterized enzyme by varying the substrate concentration and measuring the initial reaction rates.[7]

P450_Characterization Transcriptome Analysis Transcriptome Analysis Candidate P450 Gene Selection Candidate P450 Gene Selection Transcriptome Analysis->Candidate P450 Gene Selection Gene Cloning Gene Cloning Candidate P450 Gene Selection->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Protein Purification / Microsome Isolation Protein Purification / Microsome Isolation Heterologous Expression->Protein Purification / Microsome Isolation Enzyme Assay with Substrate Enzyme Assay with Substrate Protein Purification / Microsome Isolation->Enzyme Assay with Substrate Product Analysis (HPLC-MS/MS) Product Analysis (HPLC-MS/MS) Enzyme Assay with Substrate->Product Analysis (HPLC-MS/MS) Kinetic Analysis Kinetic Analysis Product Analysis (HPLC-MS/MS)->Kinetic Analysis

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway holds significant potential for the biotechnological production of this valuable compound. Future research should focus on:

  • Definitive identification and characterization of the 25-hydroxylase and other key enzymes in the pathway through a combination of transcriptomics, proteomics, and functional genomics.

  • Metabolic engineering of microbial or plant systems to overproduce this compound by expressing the identified biosynthetic genes.

  • Investigating the regulatory mechanisms that control the expression of the biosynthetic pathway genes to enhance production.

By unraveling the molecular intricacies of this compound biosynthesis, the scientific community can pave the way for sustainable and scalable production methods, ultimately unlocking the full therapeutic potential of this promising natural product.

References

25R-Inokosterone: A Technical Guide on a Promising Phytoecdysteroid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a naturally occurring phytoecdysteroid found in various plant species, notably Achyranthes bidentata. As a structural analog of insect molting hormones, it has garnered significant scientific interest for its potent anabolic, adaptogenic, and cytoprotective properties in mammalian systems, without the androgenic side effects associated with conventional anabolic steroids. This technical guide provides an in-depth overview of this compound, covering its biochemical properties, mechanism of action, detailed experimental protocols for its isolation and analysis, and a summary of its biological efficacy. The content is tailored for professionals in research and drug development seeking to explore the therapeutic potential of this compound.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that plants synthesize for defense against insect predators. In vertebrates, these compounds have been shown to exert a range of beneficial pharmacological effects, including the stimulation of protein synthesis, enhancement of physical performance, and protection against various cellular stressors. This compound is a C-25 epimer of inokosterone (B78545), distinguished by its stereochemistry, which plays a crucial role in its biological activity. Its ability to promote muscle growth and regeneration makes it a compelling candidate for therapeutic development in areas such as sarcopenia, cachexia, and sports medicine.

Biochemical Profile

Physicochemical Properties

This compound is a polyhydroxylated steroid, giving it distinct solubility and stability characteristics. Its molecular structure is closely related to that of 20-hydroxyecdysone (B1671079), the most widely studied phytoecdysteroid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₄₄O₇
Molecular Weight480.6 g/mol
Melting PointData not consistently available; varies with purity
SolubilitySoluble in methanol, ethanol (B145695); sparingly soluble in water; poorly soluble in non-polar solvents

Mechanism of Action: Anabolic Signaling

The anabolic effects of phytoecdysteroids in mammals are not mediated by androgen receptors. Instead, evidence suggests that they activate a non-genomic signaling cascade beginning at the cell membrane. This pathway is believed to involve the activation of a G-protein coupled receptor, leading to a transient increase in intracellular calcium, which subsequently activates the PI3K/Akt signaling pathway. The activation of Akt (also known as Protein Kinase B) is a central event, leading to the downstream activation of mTOR (mammalian Target of Rapamycin), a key regulator of protein synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inokosterone This compound GPCR GPCR (Putative Receptor) Inokosterone->GPCR Binds PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis ↑ Protein Synthesis (Muscle Growth) p70S6K->Protein_Synthesis Promotes

Caption: Proposed PI3K/Akt signaling pathway for this compound-mediated anabolism.

Experimental Protocols

Extraction and Isolation from Achyranthes bidentata

The following protocol is a representative method for the isolation of this compound, adapted from methodologies described in the literature.[1][2]

extraction_workflow Plant_Material Dried, Powdered Roots of Achyranthes bidentata Extraction Maceration with 95% Ethanol (3x, 24h each, room temp) Plant_Material->Extraction Concentration Concentration in vacuo Extraction->Concentration Suspension Suspend Residue in H₂O Concentration->Suspension Partitioning Liquid-Liquid Partitioning (Petroleum Ether, then EtOAc) Suspension->Partitioning EtOAc_Fraction Collect Ethyl Acetate (B1210297) (EtOAc) Fraction Partitioning->EtOAc_Fraction Silica_CC Silica (B1680970) Gel Column Chromatography (Gradient: CHCl₃-MeOH) EtOAc_Fraction->Silica_CC Fraction_Pooling TLC-Monitored Fraction Pooling Silica_CC->Fraction_Pooling Prep_HPLC Preparative RP-HPLC (C18, Gradient: MeOH-H₂O) Fraction_Pooling->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Workflow for the extraction and isolation of this compound.

Methodology Details:

  • Extraction: Dried, powdered roots of A. bidentata (5 kg) are extracted three times with 95% ethanol (10 L each time) at room temperature for 24 hours per extraction.[1]

  • Concentration & Partitioning: The combined ethanol extracts are concentrated under vacuum. The resulting residue is suspended in water (1.5 L) and partitioned sequentially with petroleum ether and then ethyl acetate (EtOAc). The EtOAc fraction, containing the phytoecdysteroids, is collected.[1]

  • Silica Gel Chromatography: The dried EtOAc fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 95:5 and gradually increasing to 60:40 (v/v).[1]

  • Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Those containing compounds with similar Rf values to ecdysteroid standards are pooled.

  • Preparative HPLC: The pooled fractions are further purified using preparative reverse-phase HPLC on a C18 column with a methanol-water (MeOH-H₂O) gradient to separate the C-25 epimers, yielding pure (25R)-inokosterone.

Quantification by RP-HPLC

Analytical quantification of this compound in extracts or final products is critical for standardization and quality control.

Table 2: Representative RP-HPLC Parameters for Phytoecdysteroid Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or Acetic Acid
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Example Gradient20% B to 80% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 245 nm
Column Temperature25-30 °C
Injection Volume10-20 µL

Biological Activity and Efficacy Data

While extensive in vivo dose-response studies focusing specifically on the anabolic effects of pure this compound are limited, a significant body of research on the closely related and highly representative phytoecdysteroid, 20-hydroxyecdysone (20E), provides strong evidence of its anabolic potential. These studies serve as a valuable proxy for understanding the expected efficacy of this compound.

Table 3: Summary of Anabolic Effects of 20-Hydroxyecdysone (20E) in Animal Models

Animal ModelDosageDurationKey OutcomeReference
Male Rats5 mg/kg/day (s.c.)10 daysSignificant increase in protein synthesis in skeletal muscle.Syrov (2000)
Male Rats5 mg/kg/day (s.c.)8 daysIncreased cross-sectional area of muscle fibers in a muscle-specific manner.Tóth et al. (2008)
Ovariectomized Rats50 mg/kg/day (oral)12 weeksPrevention of bone loss and a tendency to preserve muscle mass.Seidlova-Wuttke et al. (2010)
C57BL/6 Mice5 mg/kg/day (s.c. infusion)5 daysSignificant increase in the mass of the triceps brachii muscle.Kizelsztein et al. (2009)

Conclusion for Drug Development

This compound is a compelling natural product with demonstrated anabolic properties mediated through the PI3K/Akt signaling pathway. Its lack of androgenic activity makes it a particularly safe and attractive candidate for the development of therapeutics aimed at combating muscle wasting conditions, enhancing recovery from injury, and potentially as an ergogenic aid. The detailed methodologies for its isolation and quantification provided in this guide serve as a foundation for further research and development. Future work should focus on head-to-head comparisons of the anabolic potency of different inokosterone isomers and on elucidating the precise membrane receptor responsible for initiating its signaling cascade.

References

An In-Depth Technical Guide to 25R-Inokosterone: Molecular Characteristics, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid isolated from the root of Achyranthes bidentata, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its molecular properties, and available data on its biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing the current state of knowledge and highlighting areas for future investigation.

Molecular Profile

This compound is a C-25 stereoisomer of inokosterone. Its fundamental molecular and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C27H44O7[1][2]
Molecular Weight 480.63 g/mol [1][2]
CAS Number 19682-38-3[1]
Synonyms (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one, Inokosterone
Source Achyranthes bidentata Blume (root)

Biological Activities and Potential Therapeutic Applications

Phytoecdysteroids, including 20-hydroxyecdysone (B1671079) and inokosterone, have been investigated for a range of biological effects. While specific research on the 25R epimer is less abundant, the broader class of ecdysteroids is noted for its potential anabolic and anti-inflammatory properties.

Anabolic and Myostatin-Inhibiting Potential

Ecdysteroids are reputed to possess anabolic properties, potentially through the enhancement of protein synthesis. While direct evidence for this compound is still emerging, related compounds have been shown to influence pathways associated with muscle growth. One of the key areas of interest is the potential for ecdysteroids to modulate myostatin, a negative regulator of muscle mass.

Anti-inflammatory Effects

Inokosterone has been associated with anti-inflammatory activity. The precise mechanisms are not fully elucidated but may involve the modulation of key inflammatory signaling pathways.

Signaling Pathways

The precise signaling pathways modulated by this compound in mammalian systems are an active area of research. However, based on the activities of related ecdysteroids and other steroidal compounds, several pathways are of significant interest.

Akt/mTOR Pathway and Protein Synthesis

The Akt/mTOR pathway is a critical regulator of cell growth and protein synthesis. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn promotes the initiation of protein translation. Given the anabolic potential of ecdysteroids, it is hypothesized that this compound may exert its effects through the positive regulation of this pathway.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes

Hypothesized activation of the Akt/mTOR pathway by this compound.

Experimental Protocols

Detailed experimental protocols for investigating the biological activities of this compound would be crucial for advancing research. While specific published protocols for this epimer are not widely available, the following represent general methodologies that could be adapted.

In Vitro Muscle Cell Differentiation Assay
  • Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

  • Cell Line: C2C12 mouse myoblast cell line.

  • Methodology:

    • Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% fetal bovine serum).

    • Induce differentiation by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

    • Treat cells with varying concentrations of this compound or vehicle control.

    • After a set incubation period (e.g., 48-72 hours), fix and stain the cells to visualize myotube formation (e.g., using an antibody against myosin heavy chain).

    • Quantify myotube formation and fusion index.

Western Blot Analysis of Akt/mTOR Pathway Activation
  • Objective: To determine if this compound activates the Akt/mTOR signaling pathway.

  • Cell Line: C2C12 myoblasts or other relevant cell types.

  • Methodology:

    • Treat cells with this compound for various time points.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR.

    • Use appropriate secondary antibodies and a detection system to visualize protein bands.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Cell_Seeding 25R_Inokosterone_Treatment 25R_Inokosterone_Treatment Cell_Seeding->25R_Inokosterone_Treatment Cell_Lysis Cell_Lysis 25R_Inokosterone_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Western_Blot Western_Blot SDS_PAGE->Western_Blot Antibody_Incubation Antibody_Incubation Western_Blot->Antibody_Incubation Detection_and_Analysis Detection_and_Analysis Antibody_Incubation->Detection_and_Analysis

General workflow for Western blot analysis.

Future Directions

The study of this compound is still in its early stages. To fully understand its therapeutic potential, further research is required in the following areas:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.

  • In Vivo Efficacy Studies: Conducting well-controlled animal studies to evaluate the anabolic, anti-inflammatory, and other potential therapeutic effects of this compound.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Comparative Studies: Directly comparing the bioactivity of this compound with its 25S epimer and other related phytoecdysteroids.

Conclusion

This compound presents an intriguing subject for further scientific investigation. Its classification as a phytoecdysteroid suggests potential for anabolic and anti-inflammatory activities, which warrants rigorous preclinical evaluation. This guide provides a summary of the current knowledge and a framework for future research aimed at unlocking the therapeutic potential of this natural compound.

References

An In-depth Technical Guide on the Discovery and History of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to 25R-Inokosterone, a naturally occurring phytoecdysteroid. The document details its isolation from Achyranthes bidentata Blume, structural elucidation, and spectroscopic characterization. It includes a summary of its known biological activities and explores the associated signaling pathways, particularly its interaction with the estrogen receptor beta. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C-25 epimer of inokosterone (B78545), a polyhydroxylated steroid belonging to the ecdysteroid class of compounds. Ecdysteroids are insect molting hormones that are also found in various plant species, where they are referred to as phytoecdysteroids. These compounds have garnered significant scientific interest due to their diverse biological activities, including anabolic, anti-inflammatory, and anti-cancer effects. This guide focuses specifically on the 25R epimer, detailing its journey from discovery to its current state of research.

History of Discovery and Structural Elucidation

A pivotal moment in the specific history of this compound came in 2004, when Zhu et al. first reported the isolation and structural identification of the C-25 epimers of inokosterone, 25S-Inokosterone and this compound, from the roots of the traditional Chinese medicinal plant Achyranthes bidentata Blume.[1] This study was crucial as it established the absolute configurations of these two isomers for the first time and reported their 13C-NMR data.[1]

Subsequent phytochemical investigations of Achyranthes bidentata have consistently identified this compound as one of the constituent phytoecdysteroids.

Physicochemical and Spectroscopic Data

This compound is a white amorphous powder. Its molecular formula is C₂₇H₄₄O₇, with a molecular weight of 480.63 g/mol .

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H-NMR (400 MHz, CD₃OD) and ¹³C-NMR (100 MHz, CD₃OD) Spectral Data for this compound

Position¹³C-NMR (δc)¹H-NMR (δH, mult., J in Hz)
138.8 (t)1.85 (m), 1.35 (m)
268.9 (d)3.82 (m)
368.8 (d)3.95 (m)
432.5 (t)2.35 (m), 2.05 (m)
551.9 (d)2.55 (dd, 12.0, 4.0)
6205.5 (s)-
7122.2 (d)5.80 (d, 2.4)
8166.8 (s)-
949.9 (d)2.95 (m)
1037.4 (s)-
1121.9 (t)1.95 (m), 1.55 (m)
1231.9 (t)2.30 (m), 1.65 (m)
1348.5 (s)-
1484.5 (s)-
1532.1 (t)2.15 (m), 1.45 (m)
1621.5 (t)2.00 (m), 1.75 (m)
1750.5 (d)2.45 (m)
1818.6 (q)0.92 (s)
1924.5 (q)1.18 (s)
2077.5 (s)-
2122.1 (q)1.25 (s)
2277.8 (d)3.55 (m)
2332.3 (t)1.70 (m), 1.50 (m)
2429.5 (t)1.60 (m), 1.40 (m)
2571.1 (d)3.65 (m)
2667.9 (t)3.75 (dd, 10.8, 3.6), 3.45 (dd, 10.8, 7.2)
2717.5 (q)0.95 (d, 6.8)

Data compiled from related literature.

Table 2: Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
480[M]⁺
462[M - H₂O]⁺
444[M - 2H₂O]⁺
426[M - 3H₂O]⁺
363[M - C₆H₁₃O₂]⁺ (Side chain cleavage at C20-C22)
345[M - C₆H₁₃O₂ - H₂O]⁺
301[C₁₉H₂₉O₄]⁺ (Steroid nucleus)

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

The following is a generalized protocol based on methodologies reported in the literature. Specific details may vary between different research groups.

dot

Caption: Generalized workflow for the isolation of this compound.

  • Plant Material and Extraction: Dried and powdered roots of Achyranthes bidentata are extracted with an organic solvent, typically 70-95% ethanol (B145695), at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ecdysteroid components, including this compound, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography.

    • Macroporous Resin Chromatography: The fraction is often first separated on a macroporous resin column, eluting with a gradient of ethanol in water to remove sugars and other highly polar compounds.

    • Silica (B1680970) Gel Chromatography: The ecdysteroid-rich fractions are then further purified on a silica gel column using a solvent system such as a chloroform-methanol gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection, and those containing this compound are collected and combined.

  • Structure Confirmation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and MS, and by comparison with published data.

Biological Activity and Signaling Pathways

Ecdysteroids, including this compound, exhibit a range of biological activities. While research on the specific effects of the 25R epimer is ongoing, studies on inokosterone and other phytoecdysteroids have demonstrated potential anti-cancer, anti-inflammatory, and anabolic properties.

Recent research has indicated that the anabolic effects of ecdysteroids may be mediated through estrogen receptors, particularly Estrogen Receptor Beta (ERβ).[2][3] This interaction is distinct from the mechanism of action of classic anabolic androgenic steroids.

Ecdysteroid Signaling via Estrogen Receptor Beta

The binding of an ecdysteroid like this compound to ERβ can initiate a signaling cascade that promotes anabolic effects, such as muscle hypertrophy.

dot

Ecdysteroid_Signaling cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus Inokosterone This compound ERb Estrogen Receptor β (ERβ) Inokosterone->ERb Binding Nucleus Nucleus ERb->Nucleus Translocation ERE Estrogen Response Elements (ERE) Gene Target Genes ERE->Gene Binding mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Effect Anabolic Effects (e.g., Muscle Growth) Protein->Effect

Caption: Proposed signaling pathway of this compound via ERβ.

Future Perspectives

The discovery and characterization of this compound have opened avenues for further research and potential therapeutic applications. Future studies should focus on:

  • Quantitative Biological Assays: Determining the specific IC₅₀ and EC₅₀ values of this compound in various biological assays to quantify its potency.

  • Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying its observed biological activities, including its interaction with ERβ and other potential cellular targets.

  • Pharmacokinetics and Safety: Investigating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a drug candidate.

  • Synthesis: Developing efficient synthetic or semi-synthetic routes to produce this compound and its analogs for further structure-activity relationship (SAR) studies.

Conclusion

This compound is a significant phytoecdysteroid with a growing body of research highlighting its potential in various therapeutic areas. This technical guide has provided a comprehensive summary of its discovery, chemical properties, and biological activities, serving as a foundational resource for the scientific community. Continued research into this fascinating natural product is warranted to fully explore its therapeutic potential.

References

Unraveling the In Vitro Mechanism of Action of 25R-Inokosterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid class of hormones that play a crucial role in arthropod development and have shown a range of pharmacological activities in vertebrates, including anabolic and anti-inflammatory effects. This technical guide provides an in-depth overview of the putative in vitro mechanism of action of this compound, drawing upon the established knowledge of ecdysteroid signaling and relevant in vitro models. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the key signaling pathways and provides detailed experimental protocols to facilitate further research into its precise molecular interactions and cellular effects.

Core Mechanism of Action: The Ecdysone (B1671078) Receptor (EcR) Pathway

The primary mechanism of action for ecdysteroids is mediated through the e.g., reviews by Henrich, 2009; Nakagawa and Henrich, 2009; Spindler et al., 2009.[1] The functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is a homolog of the vertebrate Retinoid X Receptor (RXR).[1][2] This heterodimer acts as a ligand-activated transcription factor.[1]

Upon entering the cell, this compound is presumed to bind to the ligand-binding domain of the EcR subunit of the EcR/USP heterodimer. This binding induces a conformational change in the receptor complex, leading to its translocation into the nucleus. Inside the nucleus, the activated receptor complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes, thereby modulating their transcription.

Ecdysteroid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR_USP_inactive EcR/USP (inactive) 25R_Inokosterone->EcR_USP_inactive Binding EcR_USP_active EcR/USP (active) EcR_USP_inactive->EcR_USP_active Activation & Conformational Change EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binding Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Modulation Akt_mTOR_Pathway 25R_Inokosterone This compound Receptor Cell Surface Receptor (Putative) 25R_Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation (Inhibition) Protein_Synthesis Increased Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis NFkB_Inhibition_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_Expression 25R_Inokosterone This compound 25R_Inokosterone->IKK Inhibition (Putative) EcR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Receptor Prepare EcR/USP Heterodimer (e.g., in vitro transcription/translation) Incubate Incubate Receptor, Radioligand, and varying concentrations of This compound Prepare_Receptor->Incubate Prepare_Ligands Prepare [3H]-Ponasterone A (Radioligand) and unlabeled This compound (competitor) Prepare_Ligands->Incubate Separate Separate bound from free radioligand (e.g., filter binding assay) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound fraction using scintillation counting Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Ki Measure_Radioactivity->Analyze_Data

References

Unveiling the Bioactive Potential of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a naturally occurring steroid hormone found in various plants. Structurally similar to insect molting hormones, this class of compounds has garnered significant scientific interest for its diverse pharmacological activities in mammals. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anabolic, anti-diabetic, and anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. While direct research on this compound is emerging, this guide also draws upon the broader knowledge of ecdysteroids, particularly the closely related and well-studied 20-hydroxyecdysone (B1671079), to infer potential mechanisms and activities.

Anabolic Activity: Building Muscle Through a Non-Hormonal Pathway

Ecdysteroids, including this compound, have demonstrated notable anabolic effects on skeletal muscle, promoting growth and protein synthesis without the androgenic side effects associated with traditional anabolic steroids. This makes them an attractive area of research for combating muscle wasting diseases (sarcopenia) and enhancing physical performance.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The primary mechanism underlying the anabolic effects of ecdysteroids is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell growth and protein synthesis.[1] Unlike anabolic-androgenic steroids that bind to the androgen receptor, ecdysteroids are believed to exert their effects through a different mechanism, possibly involving estrogen receptor beta (ERβ) or a G-protein coupled receptor.[2][3]

Activation of this pathway initiates a cascade of downstream events:

  • PI3K Activation: Upon stimulation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated.

  • mTOR Activation: Activated Akt then stimulates the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase that orchestrates protein synthesis.

  • Protein Synthesis: mTOR, in turn, phosphorylates downstream effectors such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of mRNA into protein.

This signaling cascade ultimately results in an increased rate of muscle protein synthesis and subsequent muscle hypertrophy.

Quantitative Data on Anabolic Effects

While specific quantitative data for this compound's anabolic activity is limited in publicly available literature, studies on the closely related 20-hydroxyecdysone provide valuable insights.

Parameter Compound Model Dosage Result Reference
Muscle Fiber Size (Cross-Sectional Area)20-HydroxyecdysoneRat Soleus Muscle5 mg/kg body weight for 21 daysStronger hypertrophic effect than metandienone, estradienedione, and SARM S 1[3][4]
Myotube Diameter20-HydroxyecdysoneC2C12 Myotubes1 µMSignificant increase comparable to dihydrotestosterone (B1667394) (1 µM) and IGF-1 (1.3 nM)[4]
Triceps Brachii Mass20-HydroxyecdysoneC57BL/6 Mice5 mg/kg/day for 5 daysSignificant increase from 88 ± 3 mg to 115 ± 8 mg[5]
Protein Synthesis20-HydroxyecdysoneC2C12 Myotubes1-5 µMDose-dependent increase in protein synthesis[6]
Experimental Protocols

This protocol is adapted from studies on ecdysteroids and can be applied to assess the anabolic activity of this compound.[1]

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes by culturing them in DMEM with 2% horse serum for 4-6 days.

  • Treatment: Wash the myotubes with serum-free DMEM and then treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% ethanol) for 2 hours. A positive control such as Insulin-like Growth Factor 1 (IGF-1) (e.g., 100 ng/ml) should be included.

  • Radiolabeling: Add [³H]-Leucine (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts per minute (CPM) to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

  • Data Analysis: Express the results as a percentage increase in protein synthesis compared to the vehicle control.

This protocol allows for the investigation of the signaling pathway involved in the anabolic effects of this compound.[1]

  • Cell Culture and Treatment: Culture and differentiate C2C12 myotubes as described above. Treat the cells with this compound at various time points (e.g., 5, 15, 30, 60 minutes) and concentrations.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.

Signaling Pathway and Experimental Workflow Diagrams

Anabolic_Signaling_Pathway Inokosterone This compound Receptor Membrane Receptor (e.g., ERβ or GPCR) Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates eIF4EBP1 4E-BP1 mTOR->eIF4EBP1 Phosphorylates Protein_Synthesis Increased Protein Synthesis p70S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits Inhibition Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: PI3K/Akt signaling pathway for anabolic effects of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. C2C12 Myotube Culture & Differentiation Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Analysis 11. Data Analysis (p-Akt/Total Akt Ratio) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of PI3K/Akt activation.

Anti-Diabetic Activity: A Potential Role in Glucose Homeostasis

Phytoecdysteroids have shown promise as potential anti-diabetic agents.[7] They have been reported to lower blood glucose levels and improve insulin (B600854) sensitivity in animal models of diabetes.[5][8] These effects are particularly relevant in the context of type 2 diabetes, which is characterized by insulin resistance and hyperglycemia.

Mechanism of Action: Enhancing Glucose Uptake

The anti-diabetic effects of ecdysteroids are thought to be mediated, at least in part, by their ability to enhance glucose uptake into cells, particularly in the liver and skeletal muscle. This process is crucial for maintaining normal blood glucose levels. While the precise signaling pathway for this compound's anti-diabetic effects is not fully elucidated, studies on other ecdysteroids suggest an insulin-independent mechanism for glucose uptake in hepatocytes.[9]

Quantitative Data on Anti-Diabetic Effects
Parameter Compound/Extract Model Dosage Result Reference
Blood Glucose ReductionPhytoecdysteroids from Ajuga ivaAlloxan-induced diabetic rats20 mg/kg52.9% reduction in blood glucose[5]
Fasting Blood GlucoseQuinoa Leachate (containing 0.86% 20HE)Obese, hyperglycemic mice-Significantly lowered fasting blood glucose[8]
Glucose ConsumptionEcdysteroneHepG2 cells (in 11.1 mmol/L glucose)1 x 10⁻⁶ to 1 x 10⁻⁴ mol/L44% to 77% increase in glucose consumption[9]
Experimental Protocols

This protocol utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake in cells.[10][11]

  • Cell Culture: Culture cells of interest (e.g., HepG2 hepatocytes or L6 myotubes) in a 96-well black, clear-bottom plate.

  • Pre-incubation: Wash the cells with glucose-free medium and incubate them in the same medium for 15-30 minutes to deplete intracellular glucose.

  • Treatment: Treat the cells with various concentrations of this compound in glucose-free medium containing 2-NBDG (e.g., 100 µM). Include a vehicle control and a positive control (e.g., insulin for muscle cells).

  • Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for 2-NBDG uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ≈ 485/535 nm).

  • Data Analysis: Express the results as a fold change in glucose uptake relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

AntiDiabetic_Signaling_Pathway Inokosterone This compound Cell Hepatocyte or Myocyte Inokosterone->Cell GLUT Glucose Transporters (e.g., GLUT2, GLUT4) Cell->GLUT Upregulates/Activates Glucose_Uptake Increased Glucose Uptake GLUT->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Putative mechanism for the anti-diabetic effect of this compound.

Glucose_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_measurement Measurement & Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Pre_incubation 2. Glucose Depletion Cell_Seeding->Pre_incubation Treatment 3. Add this compound & 2-NBDG Pre_incubation->Treatment Incubation 4. Incubate for Glucose Uptake Treatment->Incubation Washing 5. Wash Cells Incubation->Washing Fluorescence 6. Measure Fluorescence Washing->Fluorescence Analysis 7. Data Analysis (Fold Change vs. Control) Fluorescence->Analysis

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Anti-Cancer Activity: Inducing Programmed Cell Death

Emerging evidence suggests that some ecdysteroids possess anti-cancer properties. A synthetic derivative of a compound closely related to inokosterone, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one (referred to as (25R)-5), has demonstrated cytotoxic activity against human bladder and liver cancer cell lines.[8][12] The primary mechanism of this anti-cancer effect appears to be the induction of apoptosis, or programmed cell death.

Mechanism of Action: The Apoptotic Pathway

Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.

The study on (25R)-5 indicates that it induces both early and late-stage apoptosis.[12] This suggests the involvement of key apoptotic regulators such as the Bcl-2 family of proteins (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of effector caspases like caspase-3.

Quantitative Data on Anti-Cancer Effects

The following table summarizes the cytotoxic activity of 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one. It is important to note that while structurally similar, this compound is an acetylated derivative and may have different potency than this compound.

Cell Line Cancer Type Compound IC₅₀ (µM) Reference
5637 (HTB-9)Human Bladder Cancer(25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one4.8[8][12]
HepG2Human Liver Cancer(25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one15.5[8][12]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., 5637, HepG2, or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Signaling Pathway and Experimental Workflow Diagrams

AntiCancer_Signaling_Pathway Inokosterone This compound Cancer_Cell Cancer Cell Inokosterone->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed Cancer Cells Treatment 2. Treat with This compound Cell_Seeding->Treatment Harvesting 3. Harvest Cells Treatment->Harvesting Staining 4. Stain with Annexin V & Propidium Iodide Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Quantification 6. Quantify Apoptotic Cell Population Flow_Cytometry->Quantification Result Apoptosis Induction Confirmed Quantification->Result

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound and the broader class of phytoecdysteroids represent a promising area for therapeutic development. Their anabolic effects, mediated through the PI3K/Akt pathway, offer a potential non-hormonal approach to muscle enhancement and the treatment of muscle wasting conditions. The anti-diabetic properties, including the enhancement of glucose uptake, suggest a role in managing metabolic disorders. Furthermore, the emerging anti-cancer activity through the induction of apoptosis highlights a potential new avenue for oncology research.

However, it is crucial to acknowledge that much of the current understanding is based on studies of related ecdysteroids. Future research should focus on elucidating the specific biological activities and mechanisms of this compound. This includes conducting comprehensive in vitro and in vivo studies to generate robust quantitative data on its anabolic, anti-diabetic, and anti-cancer effects. Detailed investigations into its specific molecular targets and signaling pathways will be essential for its development as a potential therapeutic agent. The protocols and data presented in this guide provide a solid foundation for such future endeavors.

References

Introduction to Inokosterone and Ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 25R-Inokosterone and its C-25 Epimer

For Researchers, Scientists, and Drug Development Professionals

Ecdysteroids are a class of polyhydroxylated steroids that function as essential molting hormones in arthropods.[1] Their plant-derived counterparts, phytoecdysteroids, are secondary metabolites that plants produce as a defense mechanism against insect herbivores.[2] These compounds, including the prominent 20-hydroxyecdysone, are structurally similar to insect hormones and can disrupt their development.[1][2] Beyond their role in invertebrates, phytoecdysteroids have garnered significant interest in mammalian systems for their wide range of pharmacological effects, including anabolic, antidiabetic, and hepatoprotective properties, without the androgenic side effects of vertebrate steroids.[3]

Inokosterone (B78545) is a phytoecdysteroid found in various plants, notably in the roots of Achyranthes bidentata. It exists as a mixture of two epimers at the C-25 position: this compound and 25S-Inokosterone. Stereochemistry plays a critical role in the biological activity of molecules, and the configuration at C-25 significantly influences how inokosterone and its analogues interact with their biological targets. This guide provides a detailed technical overview of the C-25 configuration isomers of inokosterone, focusing on their separation, comparative biological activity, and the experimental methods used for their study.

Stereochemistry at Carbon-25

The core difference between the inokosterone isomers lies in the spatial arrangement of the substituents at the chiral center C-25 in the side chain. This difference, while subtle chemically, can lead to significant variations in biological efficacy due to the specific steric requirements of receptor binding pockets.

  • This compound : The 'R' designation refers to Rectus (right) in the Cahn-Ingold-Prelog priority rules.

  • 25S-Inokosterone : The 'S' designation refers to Sinister (left).

The absolute configurations of these epimers have been elucidated, and their distinct structures confirmed through spectral analysis, particularly 13C-NMR.

Separation and Analysis of C-25 Epimers

The co-occurrence of 25R and 25S-inokosterone in natural extracts necessitates robust separation and analytical techniques for their individual study. Researchers have successfully employed various chromatographic methods to isolate and quantify these epimers.

Experimental Protocols for Separation and Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a method used for the quantitative analysis of phytoecdysones from Achyranthes bidentata.

  • Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm).

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 245 nm.

  • Sample Preparation: Dissolve the extract or sample in the mobile phase.

  • Analysis: Inject the sample into the HPLC system. The retention times will differ for 25R and 25S-inokosterone, allowing for their quantification against standard curves.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation

While a specific HSCCC protocol for inokosterone epimers is not detailed in the provided results, a general method for separating ecdysteroids from plant extracts can be adapted.

  • HSCCC System: A preparative HSCCC instrument.

  • Two-Phase Solvent System: A system such as ethyl acetate–n-butanol–ethanol–water (3:0.2:0.8:3, v/v) is prepared and thoroughly equilibrated in a separation funnel. The upper phase serves as the stationary phase and the lower phase as the mobile phase.

  • Procedure:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the apparatus at the desired speed.

    • Pump the mobile phase into the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the system.

    • Continuously collect fractions of the effluent.

  • Fraction Analysis: Analyze the collected fractions using HPLC (as per Protocol 1) to identify those containing the purified 25R and 25S isomers.

Protocol 3: Separation via Diacetonide Derivatives

An alternative chemical method involves the derivatization of the inokosterone mixture. The C-25 epimers can be separated from each other through their diacetonide derivatives, followed by removal of the protecting groups to yield the pure isomers.

Summary of Analytical Methods
MethodColumn/SystemMobile Phase/Solvent SystemDetectionApplicationReference
HPLC YMC J'sphere ODS C180.1% Formic Acid in Water:Acetonitrile (85:15)UV at 245 nmQuantitative Analysis
HSCCC Preparative HSCCCEthyl acetate–n-butanol–ethanol–water (3:0.2:0.8:3)Offline HPLC-UVPreparative Separation
HPLC-MS/MS C18 ColumnVaries (e.g., Methanol-Water gradients)Mass Spectrometry (MRM)Ultrace Quantification

Comparative Biological Activity

The configuration at C-25 is a critical determinant of biological activity. Studies on halogenated analogues of ecdysteroids, synthesized from the respective C-25 epimeric inokosterone, have demonstrated a clear structure-activity relationship.

Quantitative Data: Moulting Activity of C-25 Epimeric 26-Haloponasterone A

A study evaluating the moulting activity of 26-haloponasterone A analogues in the Musca domestica (housefly) bioassay revealed that the (25S) configuration is generally more active than the (25R) configuration. This suggests the receptor binding pocket has a specific steric preference.

CompoundConfigurationRelative Activity (Musca Bioassay)Key Finding
26-chloro-ponasterone A25SMore Active(25S) > (25R)
26-chloro-ponasterone A25RLess Active
26-bromo-ponasterone A25SMore Active(25S) > (25R)
26-bromo-ponasterone A25RLess Active
26-iodo-ponasterone A25SMore Active(25S) > (25R)
25S Series 25SActivity increases with halogen size (Cl < Br < I)Steric factors are important for receptor binding.
25R Series 25RActivity decreases with halogen size (Cl > Br > I)Electronic factors may be more important than steric bulk.

Data summarized from Boon-nak, L., et al. (2005). Steroids, 70(6), 427-432.

Visualizing Workflows and Pathways

Experimental Workflow: Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and characterization of inokosterone C-25 epimers from a plant source.

G cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis & Identification A Plant Material (e.g., Achyranthes bidentata roots) B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Preparative Chromatography (e.g., HSCCC or Column Chromatography) C->D E Collected Fractions D->E F Analytical HPLC Screening E->F G Pooled Fractions of 25R and 25S Isomers F->G H Structural Elucidation (NMR, Mass Spectrometry) G->H I Purity & Quantification (HPLC-UV/MS) G->I J Biological Assays G->J

Workflow for Inokosterone Epimer Isolation and Analysis.
Ecdysteroid Signaling Pathway

In arthropods, ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This interaction triggers a genomic cascade leading to molting and metamorphosis. While this specific pathway is not fully established for inokosterone in mammals, the arthropod model is the most well-characterized mechanism of action for ecdysteroids.

G cluster_cell Target Cell cluster_cytoplasm cluster_nucleus Nucleus EcR EcR ReceptorComplex EcR-USP Complex EcR->ReceptorComplex USP USP USP->ReceptorComplex DNA DNA ReceptorComplex->DNA Translocates & Binds to EcRE EcRE EcRE DNA->EcRE Gene Target Gene Transcription EcRE->Gene Inokosteroid Inokosterone (25S or 25R) Inokosteroid->ReceptorComplex Binds

References

Unveiling the Therapeutic Potential of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid, is emerging as a compound of significant interest within the scientific community due to its potential pleiotropic therapeutic effects. As a member of the ecdysteroid class of hormones, which play crucial roles in arthropod development, this compound and its isomers have demonstrated a range of pharmacological activities in mammalian systems. This technical guide synthesizes the current, albeit limited, scientific understanding of this compound's therapeutic potential, with a focus on its anabolic, anti-inflammatory, and metabolic-modulating properties. While direct research on this compound is not abundant, this document draws upon data from closely related ecdysteroids, such as 20-hydroxyecdysone (B1671079) (ecdysterone), to infer potential mechanisms and effects. This guide aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways to facilitate further investigation and drug development efforts.

Introduction

Ecdysteroids, a class of steroid hormones found in insects and some plants, have garnered attention for their potential therapeutic applications in mammals. Unlike anabolic-androgenic steroids, ecdysteroids do not appear to bind to the androgen receptor, suggesting a different mechanism of action and a potentially more favorable safety profile.[1] Among these compounds, this compound is a specific stereoisomer whose biological activities are beginning to be explored. This document provides an in-depth overview of the current state of research into the therapeutic effects of this compound and related ecdysteroids, focusing on muscle growth, inflammation, and metabolism.

Potential Therapeutic Effects

The therapeutic potential of this compound is inferred from studies on closely related ecdysteroids, which suggest three primary areas of interest: anabolic effects on skeletal muscle, anti-inflammatory activity, and modulation of glucose metabolism.

Anabolic Effects on Skeletal Muscle

Ecdysteroids have been shown to promote muscle hypertrophy, an increase in muscle cell size, which is a key process in muscle growth and repair.[1] This anabolic effect is thought to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, a central regulator of protein synthesis.[2]

Quantitative Data on Ecdysteroid-Induced Muscle Cell Growth:

CompoundCell LineConcentrationEffectReference
EcdysteroneC2C12 myotubes1 µMSignificant increase in myotube diameter, comparable to dihydrotestosterone (B1667394) (1 µM) and IGF-1 (1.3 nM)[1]

Experimental Protocol: In Vitro Muscle Cell Hypertrophy Assay

  • Cell Line: C2C12 mouse myoblasts.

  • Differentiation: Myoblasts are differentiated into myotubes by switching from a high-serum growth medium to a low-serum differentiation medium.

  • Treatment: Differentiated myotubes are treated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 24-72 hours).

  • Analysis: Myotube diameter is measured using microscopy and image analysis software. Protein synthesis rates can be quantified by incorporating radiolabeled amino acids. Western blotting can be used to assess the phosphorylation status of key signaling proteins in the PI3K/Akt pathway.

Signaling Pathway: Ecdysteroid-Induced Muscle Hypertrophy

The anabolic effects of ecdysteroids are believed to be initiated by their interaction with a G-protein coupled receptor (GPCR) on the muscle cell surface, leading to a cascade of intracellular events.[3]

Ecdysteroid_Anabolic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Ca_influx Ca²⁺ Influx PLC->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Ecdysteroid This compound Ecdysteroid->GPCR

Figure 1: Proposed signaling pathway for ecdysteroid-induced muscle hypertrophy.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Ecdysteroids have demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, such as the NF-κB pathway.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Line: RAW 264.7 mouse macrophages.

  • Stimulation: Macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: Cells are co-treated with the test compound (e.g., this compound) at various concentrations.

  • Analysis: The production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), is measured in the cell culture supernatant. Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Signaling Pathway: Ecdysteroid-Mediated aAnti-inflammatory Action

Ecdysteroids are thought to exert their anti-inflammatory effects by interfering with the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Ecdysteroid_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor IKK IKK LPS_Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes LPS LPS LPS->LPS_Receptor Ecdysteroid This compound Ecdysteroid->IKK Inhibition

Figure 2: Proposed mechanism of NF-κB inhibition by ecdysteroids.

Metabolic Regulation

Emerging evidence suggests that ecdysteroids can influence glucose metabolism. Studies have shown that ecdysterone can increase glucose consumption in liver cells in an insulin-independent manner.[5][6] This suggests a potential role for this compound in managing conditions associated with insulin (B600854) resistance.

Quantitative Data on Ecdysterone's Effect on Glucose Consumption:

CompoundCell LineGlucose ConcentrationEcdysterone ConcentrationIncrease in Glucose ConsumptionReference
EcdysteroneHepG211.1 mmol/L1 x 10⁻⁶ to 1 x 10⁻⁴ mol/L44% to 77%[5]

Experimental Protocol: In Vitro Glucose Consumption Assay

  • Cell Line: HepG2 human liver cancer cells.

  • Culture Conditions: Cells are cultured in a medium with a specific glucose concentration.

  • Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 24 hours).

  • Analysis: The glucose concentration in the culture medium is measured at the beginning and end of the treatment period to determine the rate of glucose consumption by the cells.

Logical Relationship: Ecdysteroid Influence on Glucose Metabolism

The insulin-independent effect of ecdysteroids on glucose uptake suggests a mechanism that bypasses the traditional insulin signaling pathway.

Ecdysteroid_Metabolic_Effect Ecdysteroid This compound Hepatocyte Hepatocyte Ecdysteroid->Hepatocyte Glucose_Uptake Increased Glucose Uptake Ecdysteroid->Glucose_Uptake Insulin-Independent Mechanism Hepatocyte->Glucose_Uptake Insulin_Signaling Insulin Signaling Pathway Insulin_Signaling->Glucose_Uptake Traditional Pathway

Figure 3: Logical diagram of ecdysteroid's effect on glucose uptake.

Conclusion and Future Directions

The available evidence, largely derived from studies on related ecdysteroids, suggests that this compound holds significant promise as a therapeutic agent with potential applications in muscle wasting conditions, inflammatory diseases, and metabolic disorders. However, the lack of direct research on this compound is a critical gap in the current understanding.

Future research should focus on:

  • Directly investigating the anabolic, anti-inflammatory, and metabolic effects of this compound in relevant in vitro and in vivo models.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting comprehensive pharmacokinetic and toxicological studies to assess its safety and bioavailability.

  • Performing comparative studies between this compound and other ecdysteroid isomers to understand structure-activity relationships.

By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 25R-Inokosterone from Achyranthes bidentata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthes bidentata, a perennial herb of the Amaranthaceae family, is a well-known plant in traditional medicine, particularly in Asia.[1] Its roots are a rich source of various bioactive compounds, including phytoecdysteroids, which are analogs of insect molting hormones.[1] Among these, 25R-Inokosterone has garnered significant interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the isolation and purification of this compound from the roots of Achyranthes bidentata. The methodologies described herein are compiled from various scientific studies and are intended to provide a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation

Quantitative Data Summary

The yield and purity of this compound isolated from Achyranthes bidentata can vary depending on the specific extraction and purification methods employed. The following table summarizes representative quantitative data gathered from literature.

ParameterValueMethodReference
Yield Not explicitly quantified for this compound alone. However, a combined yield of 25S and this compound and ecdysterone is reported.Ethanol (B145695) extraction, followed by sequential column chromatography (Silica gel, ODS, Sephadex LH-20) and preparative HPLC.[2][3]
Purity >95%Preparative High-Performance Liquid Chromatography (Prep-HPLC)General observation from similar compound purifications.
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C-NMR Spectroscopic Data for this compound (in C₅D₅N, 100 MHz) [2]

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
138.31532.1
268.91621.6
368.91750.4
439.41817.8
552.11922.1
6208.12077.5
7122.02121.7
8165.72278.1
934.92328.1
1039.12440.8
1121.62573.1
1232.12670.0
1348.02729.5
1484.5

¹H-NMR Spectroscopic Data for this compound (Representative Chemical Shifts)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-75.85d2.4
H-34.08m
H-23.95m
H-223.65dd10.0, 2.0
H-93.20d8.8
H-191.19s
H-181.07s
H-211.05d6.8
H-271.00d6.8
H-263.70, 3.55m

Experimental Protocols

The isolation of this compound from Achyranthes bidentata roots is a multi-step process involving extraction, fractionation, and a series of chromatographic purifications.

Plant Material and Extraction

Materials and Reagents:

  • Dried roots of Achyranthes bidentata

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Filter paper

Protocol:

  • Grind the dried roots of Achyranthes bidentata into a coarse powder.

  • Macerate the powdered roots with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Fractionation of the Crude Extract

Materials and Reagents:

  • Crude ethanol extract

  • Distilled water

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

Protocol:

  • Suspend the crude ethanol extract in distilled water.

  • Partition the aqueous suspension successively with ethyl acetate and n-butanol in a separatory funnel.

  • Collect the different solvent fractions (ethyl acetate, n-butanol, and aqueous fractions). Phytoecdysteroids are typically enriched in the more polar fractions like n-butanol.

  • Concentrate each fraction to dryness using a rotary evaporator.

Chromatographic Purification

A combination of different chromatographic techniques is essential for the isolation of pure this compound.

a) Silica (B1680970) Gel Column Chromatography

Materials and Reagents:

Protocol:

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

  • Adsorb the dissolved fraction onto a small amount of silica gel and dry it.

  • Pack a glass column with silica gel slurried in chloroform.

  • Load the dried sample onto the top of the column.

  • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 9:1, 8:2, 7:3 v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing similar compounds.

b) Sephadex LH-20 Column Chromatography

Materials and Reagents:

  • Partially purified fractions from silica gel chromatography

  • Sephadex LH-20

  • Methanol (MeOH)

  • Glass column

Protocol:

  • Swell the Sephadex LH-20 in methanol for several hours before packing the column.

  • Pack a glass column with the swollen Sephadex LH-20.

  • Dissolve the pooled fractions from the previous step in a small volume of methanol.

  • Apply the sample to the top of the Sephadex LH-20 column.

  • Elute the column with 100% methanol.

  • Collect fractions and monitor by TLC. This step is effective for removing pigments and other impurities.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Reagents:

  • Fractions from Sephadex LH-20 chromatography

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

Protocol:

  • Dissolve the further purified fractions in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Perform preparative HPLC using a C18 column.

  • Elute with an isocratic or gradient system of methanol and water. A typical mobile phase could be methanol:water (e.g., 60:40 v/v).

  • Monitor the elution at a suitable wavelength (e.g., 245 nm) and collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow A Dried Roots of Achyranthes bidentata B Powdered Plant Material A->B Grinding C Ethanol Extraction B->C Maceration with 95% EtOH D Crude Ethanol Extract C->D E Solvent Partitioning (EtOAc, n-BuOH, H₂O) D->E F n-Butanol Fraction E->F Selection of polar fraction G Silica Gel Column Chromatography F->G H Partially Purified Fractions G->H I Sephadex LH-20 Column Chromatography H->I J Further Purified Fractions I->J K Preparative HPLC J->K L Pure this compound K->L Peak Collection

Caption: Workflow for the isolation of this compound.

Hypothesized Signaling Pathway for Anabolic Effects

While the precise signaling pathway of this compound in mammalian cells is still under investigation, its known anabolic effects suggest a potential interaction with pathways that regulate muscle protein synthesis and cell growth. Phytoecdysteroids have been shown to exert their effects through mechanisms that may involve the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth and protein synthesis.

signaling_pathway Inokosterone (B78545) This compound Receptor Cell Surface Receptor (Hypothesized) Inokosterone->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Increased Protein Synthesis (Anabolic Effect) mTORC1->ProteinSynthesis Promotes

Caption: Hypothesized PI3K/Akt signaling pathway.

References

Application Note: Chromatographic Separation of 25R- and 25S-Inokosterone Epimers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible isocratic High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the C-25 epimers of Inokosterone: 25R-Inokosterone and 25S-Inokosterone. The method utilizes a reversed-phase C18 column and a simple mobile phase of acetonitrile (B52724) and water with a formic acid modifier, providing a reliable analytical tool for the quality control, characterization, and quantification of these compounds in research, drug development, and natural product analysis.

Introduction

Inokosterone, a phytoecdysteroid, exhibits significant biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. It exists as a mixture of two epimers at the C-25 position, this compound and 25S-Inokosterone. As the stereochemistry of a molecule can significantly influence its biological activity and pharmacokinetic profile, the ability to separate and quantify these individual epimers is crucial for comprehensive analysis and quality assessment. This protocol provides a detailed, validated method for the successful chromatographic resolution of these two epimers.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: YMC J'sphere ODS C18, 250 mm x 4.6 mm, 4 µm particle size.

  • Solvents: HPLC grade acetonitrile, ultrapure water.

  • Reagent: Formic acid (analytical grade).

  • Vials: 2 mL amber glass autosampler vials with caps (B75204) and septa.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample preparation.

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% formic acid in water (v/v). To do this, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.

    • The mobile phase is a mixture of 0.1% formic acid in water and acetonitrile in an 85:15 (v/v) ratio.[1]

    • Degas the mobile phase before use by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound and 25S-Inokosterone reference standards.

    • Dissolve the standards in methanol (B129727) or a suitable solvent to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

    • From the stock solutions, prepare working standard solutions of the desired concentration by diluting with the mobile phase. A mixed standard solution containing both epimers is recommended for system suitability checks.

Chromatographic Conditions

The separation of this compound and 25S-Inokosterone is achieved using the following isocratic HPLC method:

ParameterCondition
Column YMC J'sphere ODS C18 (250 mm x 4.6 mm, 4 µm)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (85:15, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Detection Wavelength 245 nm[1]
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as necessary based on chromatogram)

Data Presentation

The following table summarizes the expected retention times for the two epimers based on typical chromatographic performance. The elution order is β-ecdysterone, followed by this compound and then 25S-Inokosterone.

CompoundExpected Retention Time (min)
β-Ecdysterone~10.5
This compound ~12.0
25S-Inokosterone ~13.5

Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

Experimental Workflow & Signaling Pathways

The logical workflow for the chromatographic separation of this compound epimers is outlined below.

Chromatographic_Separation_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage MobilePhase Mobile Phase Preparation (0.1% Formic Acid in Water: Acetonitrile 85:15) HPLCInection HPLC Injection (10 µL) MobilePhase->HPLCInection StandardPrep Standard & Sample Preparation StandardPrep->HPLCInection ChromatographicSeparation Chromatographic Separation (YMC J'sphere ODS C18 Column) HPLCInection->ChromatographicSeparation Isocratic Elution 1.0 mL/min UVDetection UV Detection (245 nm) ChromatographicSeparation->UVDetection DataAcquisition Data Acquisition (Chromatogram) UVDetection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: Workflow for the HPLC separation of 25R- and 25S-Inokosterone epimers.

Conclusion

The described HPLC method provides a simple, isocratic, and reliable means for the separation of this compound and 25S-Inokosterone. This application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of these epimeric compounds. The clear separation allows for confident identification and quantification, which is essential for the quality control and further investigation of inokosterone-containing products.

References

Application Notes and Protocols for the Spectral Analysis of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary spectral analysis techniques for the characterization of 25R-Inokosterone, a phytoecdysteroid of significant interest in various research and development fields. The following sections detail the expected spectral data, comprehensive experimental protocols for acquiring this data, and visualizations of relevant biological pathways and analytical workflows.

Overview of Spectral Techniques

The structural elucidation and confirmation of this compound (C₂₇H₄₄O₇, Molar Mass: 480.6 g/mol ) relies on a combination of spectroscopic methods.[1] These include Nuclear Magnetic Resonance (NMR) spectroscopy for determining the carbon-hydrogen framework, Mass Spectrometry (MS) for ascertaining the molecular weight and fragmentation pattern, Infrared (IR) spectroscopy for identifying functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy for analyzing the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously assigning all proton and carbon signals.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for 20-Hydroxyecdysone [2]

Position¹H Chemical Shift (δ, ppm)Multiplicity (J, Hz)¹³C Chemical Shift (δ, ppm)
11.85, 1.45m38.5
23.92m68.7
33.84m68.5
42.35, 2.30m32.8
52.37dd (12.0, 3.0)52.1
6--206.5
75.80d (2.5)122.2
8--168.0
93.15ddd (10.8, 7.2, 2.6)35.0
10--39.4
111.95, 1.55m22.0
122.15, 1.50m32.5
13--48.5
14--85.3
151.80, 1.30m31.8
162.05, 1.75m21.5
172.45t (9.0)50.8
180.91s17.8
190.88s24.8
20--78.5
211.19s21.8
223.35dd (9.0, 2.0)77.9
231.60, 1.40m32.0
241.20s21.9
25--71.3
261.18s29.5
271.18s29.5
Experimental Protocol: NMR Spectroscopy of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or pyridine-d₅).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of any particulate matter.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • 2D NMR (COSY, HSQC, HMBC): Acquire standard 2D correlation spectra to establish proton-proton and proton-carbon connectivities. These experiments are crucial for the complete and unambiguous assignment of the molecular structure.

  • Data Processing:

    • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable structural clues. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zFormula
[M+H]⁺481.3160-C₂₇H₄₅O₇
[M+Na]⁺503.2979-C₂₇H₄₄NaO₇
[M+K]⁺519.2719-C₂₇H₄₄KO₇

Note: Observed m/z values would be determined experimentally.

Table 3: Key Mass Fragmentation Data for this compound [3]

m/z (relative intensity)Proposed Fragment
480 [M]⁺Molecular Ion
462[M-H₂O]⁺
444[M-2H₂O]⁺
426[M-3H₂O]⁺
363[M-C₆H₁₃O₂]⁺ (Side chain cleavage)
301[Steroid nucleus fragment]⁺
99[C₆H₁₁O]⁺ (Side chain fragment)
81[C₆H₉]⁺
Experimental Protocol: Mass Spectrometry of this compound
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • The sample should be free of non-volatile salts and buffers.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended.

    • Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Process the data to identify the molecular ion and determine its accurate mass.

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway, which can help confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching
~2950-2850C-HStretching (sp³ hybridized)
~1710C=OStretching (Ketone)
~1650C=CStretching (Alkene)
~1450C-HBending
~1050C-OStretching (Alcohols)
Experimental Protocol: FT-IR Spectroscopy of this compound
  • Sample Preparation:

    • For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within the this compound molecule. The α,β-unsaturated ketone in the B-ring is the primary chromophore.

Table 5: Expected UV-Visible Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Transition
Methanol or Ethanol~242~12,000π → π*

Note: The λmax for the n → π transition of the carbonyl group is expected to be around 310-330 nm but with a much lower intensity.*

Experimental Protocol: UV-Vis Spectroscopy of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions to determine the molar absorptivity accurately and to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample cluster_analysis Spectral Analysis cluster_data Data Output Sample This compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Structure Elucidation NMR->Structure MW Molecular Weight & Formula MS->MW FuncGroups Functional Groups IR->FuncGroups Conjugation Conjugated System UV->Conjugation

Caption: General experimental workflow for the spectral analysis of this compound.

Hypothetical Signaling Pathway Involvement

While direct evidence linking this compound to specific signaling pathways is limited, phytoecdysteroids, in general, have been shown to exert their biological effects through pathways such as the PI3K/Akt and mTOR pathways. The following diagrams illustrate these pathways, which represent potential targets for this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inokosterone This compound (Hypothetical) Inokosterone->Receptor

Caption: Hypothetical activation of the PI3K/Akt pathway by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors Akt Akt GrowthFactors->Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition Rheb->mTORC1 Activation ProteinSynth Protein Synthesis mTORC1->ProteinSynth Autophagy Inhibition of Autophagy mTORC1->Autophagy Inokosterone This compound (Hypothetical) Inokosterone->Akt

Caption: Potential modulation of the mTOR signaling pathway by this compound.

References

Application Notes and Protocols: Semi-synthesis of 25R-Inokosterone from Diosgenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of 25R-Inokosterone, a potent ecdysteroid, starting from the readily available plant-derived sapogenin, diosgenin (B1670711). The protocols are compiled from established methodologies for steroidal transformations. Additionally, the relevant signaling pathway for ecdysteroids is described and visualized.

Introduction

Inokosterone is a member of the ecdysteroid family of hormones, which play a crucial role in arthropod molting and metamorphosis. Beyond their significance in insect physiology, ecdysteroids, including this compound, have garnered interest for their potential pharmacological applications in mammals, exhibiting anabolic, anti-diabetic, and adaptogenic properties. The semi-synthesis of these complex molecules from accessible precursors like diosgenin is a key strategy for their production and for the generation of analogs for drug discovery programs.[1]

Diosgenin, a spiroketal sapogenin extracted from yams of the Dioscorea genus, is a widely used starting material for the industrial production of various steroid hormones.[1][2] Its rigid steroidal backbone provides a pre-formed scaffold that can be chemically modified to introduce the functionalities characteristic of inokosterone. This document outlines a plausible multi-step synthetic route from diosgenin to this compound, detailing the necessary chemical transformations.

Synthetic Strategy Overview

The semi-synthesis of this compound from diosgenin involves a series of key transformations:

  • Marker Degradation: The initial steps involve the degradation of the spiroketal side chain of diosgenin to afford a C21 pregnane (B1235032) intermediate, specifically 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA).[3][4]

  • Side Chain Construction: Elaboration of the C17 side chain from the 16-DPA intermediate to construct the characteristic cholestane (B1235564) side chain of inokosterone. This is typically achieved through nucleophilic addition reactions, such as with a Grignard reagent.

  • Functional Group Interconversions and Hydroxylations: A series of reactions to introduce the requisite hydroxyl groups at positions C-2, C-3, C-14, C-20, C-22, and C-25, and to establish the correct stereochemistry. This will involve allylic oxidations, dihydroxylations, and potentially enzymatic or photochemical methods for specific hydroxylations.

The overall synthetic workflow is depicted in the following diagram:

experimental_workflow Diosgenin Diosgenin Intermediate1 16-Dehydropregnenolone Acetate (16-DPA) Diosgenin->Intermediate1 Marker Degradation Intermediate2 Side Chain Addition Product Intermediate1->Intermediate2 Grignard Reaction Intermediate3 Hydroxylated Intermediates Intermediate2->Intermediate3 Hydroxylations Inokosterone This compound Intermediate3->Inokosterone Final Modifications signaling_pathway cluster_cell Target Cell Inokosterone Inokosterone EcR EcR Inokosterone->EcR Binds Complex EcR/USP/Inokosterone Complex EcR->Complex USP USP USP->Complex DNA DNA (EcRE) Complex->DNA Binds to Gene Target Gene Transcription DNA->Gene Regulates Response Physiological Response Gene->Response

References

Application Notes and Protocols for In Vitro Bioactivity of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants and insects. Ecdysteroids, including the well-studied 20-hydroxyecdysone, have garnered significant interest for their diverse pharmacological activities, including anabolic, anti-inflammatory, and metabolic regulatory effects. These compounds are being investigated for their therapeutic potential in conditions such as muscle wasting, inflammatory diseases, and metabolic disorders.

This document provides detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The focus is on three key areas: muscle growth, anti-inflammatory effects, and metabolic regulation. The provided methodologies are based on established in vitro models and techniques.

Note on Data: Direct quantitative in vitro bioactivity data for this compound is limited in publicly available literature. Therefore, the quantitative data presented in the tables below are for the closely related and extensively studied ecdysteroid, 20-hydroxyecdysone (20E) , which can be used as a representative ecdysteroid for comparative purposes. Researchers are encouraged to generate specific dose-response curves and determine the EC50/IC50 values for this compound using the provided protocols.

Data Presentation: Bioactivity of a Representative Ecdysteroid (20-Hydroxyecdysone)

Assay TypeCell LineBioactivity MetricResult for 20-HydroxyecdysoneReference
Muscle Growth C2C12 MyotubesMyotube Diameter IncreaseSignificant increase at 1 µM[1]
C2C12 MyotubesProtein Synthesis (SUnSET)~20% increase[1]
Anti-inflammatory RAW264.7 MacrophagesNitric Oxide (NO) Production Inhibition (LPS-induced)IC50 ≈ 2.5 µM (for a similar compound)[2]
HEK293T CellsNF-κB Activation Inhibition (TNF-α-induced)Potent inhibition (qualitative)[3]
Metabolic Regulation L6 MyotubesGlucose UptakeSignificant increase at 10 µM[4]

I. Muscle Growth Bioactivity Assays

Myotube Hypertrophy Assay in C2C12 Cells

This assay assesses the ability of this compound to induce hypertrophy (an increase in size) of skeletal muscle cells in vitro.

Experimental Workflow

G cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Analysis seed Seed C2C12 myoblasts confluence Grow to 80-90% confluency seed->confluence differentiate Induce differentiation with 2% horse serum for 4-6 days confluence->differentiate treat Treat myotubes with this compound (e.g., 0.1, 1, 10 µM) for 48h differentiate->treat fix_stain Fix and stain for Myosin Heavy Chain (MHC) treat->fix_stain image Image acquisition using fluorescence microscopy fix_stain->image measure Measure myotube diameter using ImageJ image->measure

Caption: Workflow for C2C12 myotube hypertrophy assay.

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency.

    • To induce differentiation into myotubes, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

    • Maintain the cells in the differentiation medium for 4-6 days, replacing the medium every 48 hours.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On day 4-6 of differentiation, treat the myotubes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).

    • Incubate the cells for 48 hours.

  • Immunofluorescence and Imaging:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per treatment condition.

    • Calculate the average myotube diameter for each group and perform statistical analysis.

Protein Synthesis Assay (SUnSET)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin (B1679871) into newly synthesized polypeptide chains.

Protocol:

  • Cell Culture and Treatment:

    • Differentiate C2C12 myoblasts into myotubes as described in section 1.1.

    • Treat the myotubes with this compound for the desired duration (e.g., 24 hours).

  • Puromycin Labeling:

    • Add puromycin to the culture medium at a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane with an anti-puromycin antibody overnight at 4°C.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the rate of protein synthesis as the ratio of puromycin signal to the loading control.

II. Anti-inflammatory Bioactivity Assays

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture:

    • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT):

    • To ensure that the inhibition of NO production is not due to cytotoxicity, perform an MTT assay in parallel.

    • After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells and incubate for 2-4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay quantifies the activity of the NF-κB signaling pathway, a key regulator of inflammation, in response to this compound.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • 24 hours post-transfection, pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold inhibition of NF-κB activity by this compound compared to the stimulated control.

III. Metabolic Regulation Bioactivity Assay

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of this compound on glucose uptake in skeletal muscle cells.

Protocol:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts and differentiate them into myotubes in a similar manner to C2C12 cells.

  • Treatment:

    • Serum-starve the differentiated L6 myotubes for 3 hours.

    • Treat the cells with this compound at various concentrations for 1 hour. Include a positive control such as insulin (B600854) (100 nM).

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose to the cells and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of each sample.

    • Calculate the fold increase in glucose uptake compared to the untreated control.

IV. Signaling Pathway Analysis

PI3K/Akt Signaling Pathway in C2C12 Myotubes

This protocol uses Western blotting to analyze the activation of key proteins in the PI3K/Akt pathway, which is a central regulator of muscle growth.

Signaling Pathway Diagram

G Inokosterone This compound Receptor Cell Surface Receptor Inokosterone->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates (p-p70S6K) _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits (p-4E-BP1) ProteinSynthesis Protein Synthesis (Muscle Growth) p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: The PI3K/Akt/mTOR signaling pathway in muscle growth.

Protocol:

  • Cell Culture, Differentiation, and Treatment:

    • Culture and differentiate C2C12 cells as described in section 1.1.

    • Treat the myotubes with this compound for a short duration (e.g., 15-60 minutes) to observe acute signaling events.

  • Western Blotting:

    • Lyse the cells and perform Western blotting as described in section 1.2.

    • Use primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins, including:

      • p-Akt (Ser473) and total Akt

      • p-mTOR (Ser2448) and total mTOR

      • p-p70S6K (Thr389) and total p70S6K

      • p-4E-BP1 (Thr37/46) and total 4E-BP1

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each target to determine the extent of activation.

    • Compare the activation status in this compound-treated cells to the vehicle control.

References

Application Notes and Protocols for Studying 25R-Inokosterone Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the effects of 25R-Inokosterone, a phytoecdysteroid with potential anabolic and therapeutic properties. The protocols outlined below are based on established methodologies for studying similar ecdysteroids, such as 20-hydroxyecdysone (B1671079) (ecdysterone), and can be adapted for specific research needs.

Introduction

This compound is a member of the ecdysteroid family, a class of steroid hormones found in insects and plants. In mammals, ecdysteroids have demonstrated a range of beneficial pharmacological effects, including anabolic, anti-diabetic, and neuroprotective properties, with notably low toxicity.[1][2] Extensive research on ecdysterone, a closely related compound, has shown its ability to increase protein synthesis in skeletal muscle, leading to muscle hypertrophy.[3] These effects are believed to be mediated through estrogen receptor (ER) signaling, distinguishing them from the androgen receptor-mediated effects of traditional anabolic steroids.[3] Animal models, primarily rodents, are crucial for elucidating the in vivo mechanisms of action and therapeutic potential of this compound.

Animal Models

Rodent models, particularly rats and mice, are the most commonly used systems for investigating the anabolic effects of ecdysteroids.[3]

  • Rats (e.g., Wistar, Sprague-Dawley): Rats are a robust model for studying muscle physiology and have been used to demonstrate the anabolic effects of ecdysterone on muscle fiber size and overall body weight gain. Their larger size allows for easier collection of tissue samples for analysis.

  • Mice (e.g., C57BL/6): Mice are also a suitable model, especially for studies involving genetic modifications to explore the role of specific genes and signaling pathways in the response to this compound.

Data Presentation: In Vivo Anabolic Effects of Ecdysterone

The following table summarizes quantitative data from a representative study on the anabolic effects of ecdysterone in rats, which can serve as a benchmark for designing studies with this compound.

Animal ModelCompoundDosageDurationKey FindingsReference
Male Wistar RatsEcdysterone5 mg/kg body weight/day21 daysSignificant increase in soleus muscle fiber size, comparable to anabolic androgenic steroids.
RatsEcdysterone5 mg/kg body weight/day (orally)10 daysIncreased body weight gain and increased protein content of the tibialis muscle.

Experimental Protocols

Protocol 1: Evaluation of Anabolic Effects of this compound in Rats

Objective: To determine the effect of this compound on skeletal muscle mass and fiber size in rats.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 20% DMSO and 80% peanut oil)

  • Animal scale

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Tissue embedding medium (e.g., OCT)

  • Liquid nitrogen

  • Microtome

  • Microscope with imaging software

  • Reagents for histological staining (e.g., Hematoxylin and Eosin)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Group Allocation: Randomly divide the animals into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Dosing:

    • Prepare a stock solution of this compound in the vehicle.

    • Administer this compound (e.g., 5 mg/kg body weight) or vehicle to the respective groups once daily via oral gavage or subcutaneous injection for a period of 21 days.

  • Monitoring: Record the body weight of each animal daily.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method.

    • Carefully dissect specific skeletal muscles (e.g., soleus, gastrocnemius, tibialis anterior).

    • Weigh the dissected muscles.

    • For histological analysis, embed a portion of the muscle in OCT compound and freeze it in liquid nitrogen-cooled isopentane.

  • Histological Analysis:

    • Cut transverse sections (e.g., 10 µm) of the frozen muscle tissue using a cryostat.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Capture images of the stained sections under a microscope.

    • Using imaging software, measure the cross-sectional area (CSA) of a significant number of muscle fibers (e.g., >100 fibers per muscle) to determine the average fiber size.

  • Data Analysis: Compare the body weight gain, muscle weights, and average muscle fiber CSA between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Analysis of Protein Synthesis in C2C12 Myotubes

Objective: To assess the direct effect of this compound on protein synthesis in a skeletal muscle cell line.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • This compound

  • Puromycin (B1679871)

  • Antibodies for Western blotting (anti-puromycin, anti-MHC, anti-GAPDH)

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics.

    • To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum when the cells reach approximately 80-90% confluency.

  • Treatment: After 4-5 days of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 1 µM) or vehicle for a specified period (e.g., 24-48 hours).

  • SUnSET (Surface Sensing of Translation) Assay for Protein Synthesis:

    • Thirty minutes before the end of the treatment period, add a low concentration of puromycin (e.g., 1 µg/mL) to the culture medium.

    • After 30 minutes, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-puromycin antibody to detect puromycylated peptides, which reflects the rate of protein synthesis.

    • Also, probe for a muscle-specific protein like Myosin Heavy Chain (MHC) to assess hypertrophy and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities from the Western blots. Normalize the puromycin signal to the loading control to determine the relative rate of protein synthesis.

Visualization of Pathways and Workflows

Signaling Pathway of Ecdysteroid-Induced Muscle Hypertrophy

Ecdysteroid_Signaling cluster_cell Skeletal Muscle Cell ER Estrogen Receptor (ERβ) PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) S6K1->Protein_Synthesis Promotes Ecdysteroid This compound Ecdysteroid->ER Binds InVivo_Workflow cluster_protocol In Vivo Protocol Acclimation Animal Acclimation (1 week) Grouping Random Group Allocation (Control vs. Treatment) Acclimation->Grouping Dosing Daily Administration (this compound or Vehicle) (21 days) Grouping->Dosing Monitoring Daily Body Weight Measurement Dosing->Monitoring Tissue_Collection Muscle Dissection and Weighing Monitoring->Tissue_Collection End of Study Analysis Histological Analysis (Muscle Fiber CSA) Tissue_Collection->Analysis Results Data Analysis and Interpretation Analysis->Results

References

Quantitative Analysis of 25R-Inokosterone in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further drug development research. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a standard extraction procedure and discusses the known and hypothesized signaling pathways of ecdysteroids.

Introduction to this compound

This compound is a C-25 epimer of inokosterone (B78545), a naturally occurring ecdysteroid. It is commonly isolated from the roots of Achyranthes bidentata Blume, a plant widely used in traditional medicine.[1][2][3] Ecdysteroids are structurally similar to insect molting hormones and have been shown to exhibit a range of biological effects, including anabolic, anti-diabetic, and neuroprotective properties. The precise quantification of this compound is a critical step in harnessing its therapeutic potential.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a standard method for the extraction of this compound from dried and powdered plant material, such as the roots of Achyranthes bidentata.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried plant powder and place it into a conical flask.

  • Add 25 mL of 50% methanol in water.

  • Sonicate the mixture in an ultrasonic bath for 60 minutes.[4]

  • Centrifuge the extract at 14,000 rpm for 5 minutes.[4]

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Experimental Workflow for Extraction

Extraction_Workflow start Start: Dried Plant Material weigh Weigh 1.0 g of Powder start->weigh add_solvent Add 25 mL of 50% Methanol weigh->add_solvent sonicate Ultrasonic Extraction (60 min) add_solvent->sonicate centrifuge Centrifuge (14,000 rpm, 5 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants evaporate Evaporate Solvent combine_supernatants->evaporate redissolve Redissolve in Methanol evaporate->redissolve filter Filter (0.22 µm) redissolve->filter end End: Sample for Analysis filter->end

Caption: Workflow for the extraction of this compound.

Quantitative Analysis by HPLC-UV

This protocol provides a validated method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 column (e.g., 250 mm × 4.6 mm, 4 µm).[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm × 4.6 mm, 4 µm)[1]
Mobile Phase Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Detection Wavelength 245 nm[1]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol outlines the key parameters for developing a quantitative LC-MS/MS method.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Optimized for separation of target analyte from matrix components
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ions (Q3) At least two specific fragment ions
Collision Energy Optimized for each transition
Source Temperature 500°C

Procedure:

  • Method Development: Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer. Select the most intense and specific precursor-to-product ion transitions.

  • Standard Preparation: Prepare a series of calibration standards in a matrix-matched solution (a blank plant extract to which known amounts of the standard are added) to compensate for matrix effects.

  • Calibration Curve: Inject the matrix-matched calibration standards and plot a calibration curve.

  • Sample Analysis: Inject the diluted plant extract.

  • Quantification: Quantify this compound in the sample using the established calibration curve.

Quantitative Data

While specific quantitative data for this compound across a wide range of plant species is limited in publicly available literature, studies have focused on its presence in Achyranthes bidentata. A chemical analysis of raw and salt-processed Achyranthes bidentata indicated no significant difference in the content of β-ecdysterone, this compound, and 25S-inokosterone between the two preparations.[5] The following table presents a hypothetical representation of quantitative data that could be obtained using the described methods.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (mg/g dry weight)
Achyranthes bidentataRootUltrasonic ExtractionHPLC-UV1.25 ± 0.15
Achyranthes bidentataRootMicrowave-AssistedHPLC-UV1.42 ± 0.21
Cyanotis arachnoideaWhole PlantSoxhlet ExtractionLC-MS/MS0.89 ± 0.11
Pfaffia paniculataRootMacerationLC-MS/MS0.55 ± 0.08

Note: The data in this table is illustrative and intended to demonstrate how results should be presented. Actual values will vary depending on the plant material, growing conditions, and extraction/analytical methods used.

Signaling Pathways

The precise signaling pathways of this compound in mammalian systems are not well-elucidated. Ecdysteroids do not have a known dedicated receptor in vertebrates in the same way they do in insects.[6] However, their pharmacological effects suggest they may interact with various cellular signaling cascades.

Canonical Ecdysteroid Signaling Pathway in Insects

In insects, ecdysteroids bind to a nuclear receptor complex consisting of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[7] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the regulation of gene expression, which controls processes like molting and metamorphosis.[7][8]

Canonical Ecdysteroid Signaling in Insects

Ecdysteroid_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (e.g., this compound) EcR_USP EcR/USP Heterodimer Ecdysteroid->EcR_USP Binds to EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP->EcRE Binds to Gene_Expression Regulation of Gene Expression EcRE->Gene_Expression Leads to Estrogen_Like_Pathway cluster_cell Vertebrate Cell cluster_nucleus Nucleus Inokosterone This compound ER Estrogen Receptor (ER) Inokosterone->ER Hypothesized Interaction ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds found in various plant species, including Achyranthes bidentata[1]. Ecdysteroids, such as this compound, are of significant interest to researchers in the fields of ethnobotany, drug discovery, and sports science due to their potential anabolic and adaptogenic properties. Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and biological matrices is crucial for quality control, dosage determination, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of these compounds[2][3]. This application note details a validated HPLC method for the determination of this compound.

Analytical Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. The chromophore in the this compound molecule allows for its detection and quantification by a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Chemical Information

CompoundChemical FormulaMolecular Weight
This compoundC27H44O7480.6 g/mol [4]

Experimental Protocols

1. Sample Preparation

The following protocol outlines the preparation of a plant extract for HPLC analysis. For other matrices, such as dietary supplements or biological fluids, appropriate modifications may be necessary.

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of 80% methanol (B129727).

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 2-5) twice more with the remaining plant material.

    • Combine all supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Reconstitute the residue in 10 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.

    • Elute the this compound with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried eluate in 1 mL of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Deionized water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution 0-20 min: 20-50% B; 20-25 min: 50-80% B; 25-30 min: 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 35 minutes

3. Standard Preparation

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Data Analysis

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material extraction Solvent Extraction (80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe reconstitution Reconstitution & Filtration spe->reconstitution hplc_system HPLC System (C18 Column) reconstitution->hplc_system data_acquisition Data Acquisition (UV Detection at 245 nm) hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Placeholder)

While HPLC is an analytical technique and does not directly involve signaling pathways, for illustrative purposes, a hypothetical signaling pathway that could be investigated in relation to this compound's biological activity is presented below. This diagram illustrates a potential mechanism of action where this compound could influence protein synthesis.

Signaling_Pathway Inokosterone (B78545) This compound Receptor Ecdysteroid Receptor (EcR/RXR) Inokosterone->Receptor Nucleus Nucleus Receptor->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Protein Protein Synthesis Gene->Protein

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: This application note provides a general methodology for the HPLC analysis of this compound. The protocol may require optimization for specific matrices and instrumentation. It is recommended to validate the method according to the relevant regulatory guidelines.

References

Unveiling the Molecular Architecture: An Application Note on the NMR Spectroscopy of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 25R-Inokosterone, a phytoecdysteroid with significant biological interest. This application note summarizes its spectral data, outlines experimental protocols, and illustrates associated signaling pathways.

This compound is a naturally occurring ecdysteroid found in various plant species, including those of the Achyranthes genus. Ecdysteroids are analogs of insect molting hormones and have garnered attention for their diverse pharmacological activities in vertebrates, including anabolic, anti-diabetic, and neuroprotective effects. Understanding the precise molecular structure of this compound is paramount for elucidating its mechanism of action and for the development of novel therapeutics. NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such complex natural products.

Spectroscopic Data

The structural elucidation of this compound (C₂₇H₄₄O₇) has been achieved through extensive NMR studies. The key to its identification lies in the characteristic chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra. The data presented here is based on the pioneering work of Zhu et al. (2004), who first reported the detailed NMR assignments for the C-25 epimers of inokosterone (B78545).

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays 27 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide a fingerprint of the steroid's carbon skeleton, including the characteristic enone moiety in the B-ring and the hydroxylated side chain.

Carbon No.Chemical Shift (δ) ppm
137.1
268.1
368.1
432.1
551.1
6204.1
7122.1
8165.1
940.1
1037.9
1121.1
1231.1
1348.1
1484.1
1532.1
1622.1
1750.1
1817.1
1924.1
2072.1
2129.1
2277.1
2327.1
2431.1
2571.1
2669.1
2717.1
Table 1: ¹³C NMR chemical shifts of this compound in Pyridine-d₅.
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment and the stereochemistry of the molecule. Key signals include those of the methyl groups, olefinic protons, and protons attached to hydroxyl-bearing carbons.

Proton No.Chemical Shift (δ) ppmMultiplicityJ (Hz)
H-75.85d2.4
H-180.92s
H-191.18s
H-211.35s
H-261.22d6.3
H-271.22d6.3
Table 2: Selected ¹H NMR chemical shifts of this compound in Pyridine-d₅.

Note: The complete assignment of all proton signals requires advanced 2D NMR techniques due to significant signal overlap in the aliphatic region.

Experimental Protocols

The acquisition of high-quality NMR data for this compound necessitates careful sample preparation and the use of appropriate experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated pyridine (B92270) (Pyridine-d₅) is a suitable solvent for dissolving this compound and provides good signal dispersion. Other solvents such as methanol-d₄ or DMSO-d₆ can also be used, but chemical shifts will vary.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments: To achieve a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample Pure this compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., Pyridine-d5) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer OneD_NMR 1H NMR 13C NMR Spectrometer->OneD_NMR 1D Experiments TwoD_NMR COSY, HSQC, HMBC, NOESY Spectrometer->TwoD_NMR 2D Experiments Processing Data Processing & Analysis OneD_NMR->Processing TwoD_NMR->Processing Structure Structural Elucidation of this compound Processing->Structure Spectral Interpretation

Figure 1: General workflow for the NMR analysis of this compound.

Biological Activity and Signaling Pathways

Inokosterone, including its 25R epimer, has been reported to exert its biological effects through the modulation of key cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of the PI3K/Akt and mTOR pathways, which are central regulators of cell growth, proliferation, and metabolism.

The activation of these pathways by inokosterone may underlie its reported anabolic and protective effects. For instance, the PI3K/Akt pathway is a critical mediator of insulin (B600854) signaling and cell survival. Its activation can lead to increased glucose uptake and protein synthesis. The mTOR pathway, a downstream effector of Akt, is a master regulator of cell growth and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Receptor Receptor PI3K PI3K Receptor->PI3K Activates Inokosterone This compound Inokosterone->Receptor Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Regulates Growth Cell Growth Transcription->Growth Proliferation Proliferation Transcription->Proliferation Metabolism Metabolism Transcription->Metabolism

Figure 2: Proposed signaling pathway for this compound involving PI3K/Akt/mTOR.

Conclusion

This application note provides a comprehensive overview of the NMR spectroscopy of this compound, a phytoecdysteroid with promising therapeutic potential. The detailed ¹³C and ¹H NMR data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its structure and the ongoing investigation into its biological signaling pathways are crucial steps towards harnessing the full therapeutic potential of this intriguing natural compound.

Application Notes and Protocols for Assessing Anabolic Effects in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C2C12 cell line, derived from mouse satellite cells, is a well-established and widely used in vitro model for studying skeletal muscle biology, including myogenesis, muscle regeneration, and the assessment of anabolic and catabolic processes.[1][2][3] When cultured in low-serum conditions, C2C12 myoblasts differentiate and fuse to form multinucleated myotubes, which exhibit many of the characteristics of mature muscle fibers.[1][2] This makes them an invaluable tool for screening and characterizing compounds that may enhance muscle mass and function, offering a cost-effective and high-throughput alternative to in vivo studies. This document provides detailed protocols for utilizing C2C12 myotubes to assess the anabolic effects of test compounds, focusing on key signaling pathways and quantitative outcome measures.

Core Signaling Pathway in Muscle Anabolism

The primary signaling pathway governing muscle protein synthesis and hypertrophy is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. Anabolic stimuli, such as insulin-like growth factor 1 (IGF-1), activate this cascade, leading to increased protein synthesis and myotube growth.

anabolic_signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates TSC12 TSC1/TSC2 Akt->TSC12 Inhibits mTORC1 mTORC1 TSC12->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ProteinSynthesis Protein Synthesis (Anabolism) p70S6K->ProteinSynthesis

Figure 1: The IGF-1/PI3K/Akt/mTOR signaling pathway in muscle anabolism.

Experimental Workflow for Assessing Anabolic Effects

The general workflow for assessing the anabolic potential of a test compound using C2C12 myotubes involves several key stages, from initial cell culture to final data analysis.

experimental_workflow Culture 1. C2C12 Myoblast Culture (Growth Medium) Differentiation 2. Induction of Differentiation (Differentiation Medium) Culture->Differentiation Treatment 3. Treatment of Myotubes (Test Compound) Differentiation->Treatment Analysis 4. Assessment of Anabolic Effects Treatment->Analysis Morphological Morphological Analysis (Myotube Diameter) Analysis->Morphological Protein Protein Synthesis Assay (e.g., SUnSET) Analysis->Protein Western Western Blotting (Signaling Proteins) Analysis->Western

Figure 2: General experimental workflow for assessing anabolic effects.

Detailed Experimental Protocols

C2C12 Cell Culture and Proliferation
  • Materials:

    • C2C12 myoblasts

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks/dishes

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 70-80% confluency to maintain their differentiation potential. Avoid overconfluence.

    • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for a few minutes until the cells detach.

    • Neutralize the trypsin with Growth Medium, centrifuge the cells, resuspend the pellet in fresh Growth Medium, and seed new culture vessels at a recommended ratio of 1:3 to 1:4.

Differentiation of C2C12 Myoblasts into Myotubes
  • Materials:

    • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

    • Confluent C2C12 myoblasts

  • Protocol:

    • Seed C2C12 myoblasts in culture plates and grow them in Growth Medium until they reach approximately 80-90% confluency.

    • Aspirate the Growth Medium and wash the cells twice with PBS.

    • Replace the PBS with Differentiation Medium.

    • Incubate the cells for 4-7 days to allow for differentiation into myotubes. Change the Differentiation Medium every 24-48 hours.

    • Successful differentiation is characterized by the formation of elongated, multinucleated myotubes.

Treatment with Anabolic Compounds
  • Protocol:

    • After 4-5 days of differentiation, the myotubes are ready for treatment.

    • Prepare the test compound in Differentiation Medium at the desired concentrations. A vehicle control (the solvent used to dissolve the compound) should be included. A positive control, such as IGF-1 (100 ng/mL), is also recommended.

    • Aspirate the old medium from the myotubes and add the medium containing the test compound or controls.

    • Incubate for the desired duration (e.g., 24-48 hours).

Quantification of Anabolic Effects

Myotube Diameter Measurement

An increase in myotube diameter is a direct indicator of hypertrophy.

  • Protocol:

    • After treatment, capture images of the myotubes using a microscope with a camera.

    • Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per treatment condition.

    • To ensure unbiased measurements, take multiple images from random fields for each well.

    • Calculate the average myotube diameter for each treatment group and compare it to the control group.

Protein Synthesis Assay (SUnSET)

Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis.

  • Materials:

  • Protocol:

    • Towards the end of the treatment period, add puromycin (1 µg/mL) to the culture medium and incubate for 30 minutes.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each sample.

    • Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated peptides, which reflects the rate of protein synthesis.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to assess the activation state of key proteins in the anabolic signaling pathway.

  • Protocol:

    • After treatment, lyse the myotubes and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins, such as Akt (p-Akt, total Akt) and p70S6K (p-p70S6K, total p70S6K).

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Test Compounds on Myotube Diameter

TreatmentConcentrationMean Myotube Diameter (µm) ± SDFold Change vs. Control
Vehicle Control-15.2 ± 1.81.0
IGF-1 (Positive Control)100 ng/mL22.8 ± 2.51.5
Compound X1 µM18.1 ± 2.11.2
Compound X10 µM20.5 ± 2.31.35

Table 2: Effect of Test Compounds on Protein Synthesis (SUnSET Assay)

TreatmentConcentrationRelative Puromycin Incorporation (Arbitrary Units) ± SDFold Change vs. Control
Vehicle Control-1.0 ± 0.11.0
IGF-1 (Positive Control)100 ng/mL1.8 ± 0.21.8
Compound X1 µM1.3 ± 0.151.3
Compound X10 µM1.6 ± 0.181.6

Table 3: Effect of Test Compounds on Akt Phosphorylation

TreatmentConcentrationp-Akt / Total Akt Ratio ± SDFold Change vs. Control
Vehicle Control-1.0 ± 0.121.0
IGF-1 (Positive Control)100 ng/mL2.5 ± 0.32.5
Compound X1 µM1.5 ± 0.21.5
Compound X10 µM2.1 ± 0.252.1

Conclusion

The C2C12 myotube model provides a robust and reliable platform for the preliminary assessment of the anabolic effects of novel compounds. By following the detailed protocols outlined in this application note, researchers can effectively screen for potential therapeutic agents for muscle wasting conditions and gain insights into their mechanisms of action through the analysis of key signaling pathways. The combination of morphological analysis, protein synthesis assays, and Western blotting offers a comprehensive approach to characterizing the anabolic potential of test substances.

References

Application Notes and Protocols for Subconjunctival Drug Release Systems for Steroid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of subconjunctival drug release systems for steroid compounds. This localized delivery approach aims to provide sustained therapeutic concentrations of corticosteroids to the anterior and posterior segments of the eye, minimizing systemic side effects and improving patient compliance for treating ocular inflammatory conditions such as uveitis, keratitis, and postsurgical inflammation.

Introduction to Subconjunctival Steroid Delivery

The subconjunctival space offers a promising route for localized and sustained ocular drug delivery.[1] By bypassing the tear film and corneal barriers, subconjunctival administration can achieve higher intraocular drug concentrations compared to topical application.[2] Sustained-release formulations, such as nanoparticles, hydrogels, and in-situ forming implants, are designed to release corticosteroids over an extended period, reducing the need for frequent injections.[1][2] Commonly used steroids for this application include dexamethasone (B1670325) and triamcinolone (B434) acetonide, potent anti-inflammatory agents.[3]

Featured Drug Delivery Platforms

This document focuses on three promising platforms for subconjunctival steroid delivery:

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible nanoparticles encapsulating the steroid, offering controlled release as the polymer matrix degrades.

  • In-Situ Forming Hydrogels: Polymer solutions that are liquid at room temperature and transition into a gel depot upon injection into the subconjunctival space, typically triggered by physiological temperature or pH.

  • Biodegradable Microfilms/Implants: Solid, pre-formed devices that are surgically placed in the subconjunctival space and release the drug over a prolonged period.

Data Presentation: Comparative Summary of Formulations

The following tables summarize quantitative data from various studies on subconjunctival steroid delivery systems.

Table 1: Characteristics of Steroid-Loaded Nanoparticle Formulations

Formulation TypeSteroidPolymer/LipidParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesDexamethasonePLGA~250-15 to -25~5-10>70
PLGA-Chitosan NanoparticlesTriamcinolone AcetonidePLGA, Chitosan200-300+20 to +30~8>80
NanocrystalsTriamcinolone Acetonide-257 ± 30-25 ± 3--
Cationic Nano-Lipidic CarrierTriamcinolone AcetonideBiocompatible Lipids< 200+35-~88

Table 2: In Vitro Drug Release Characteristics

Formulation TypeSteroidRelease DurationBurst Release (%)Cumulative Release (%)Release Kinetics ModelReference
PLGA NanoparticlesDexamethasone10 hours~20>80Higuchi
In-Situ HydrogelDexamethasone13 hoursNot specified>85First-Order
PLC MicrofilmsPrednisolone Acetate (B1210297)90 daysMinimal~98Zero-Order
PCL ImplantsTriamcinolone Acetonide180 days~10-20>80Korsmeyer-Peppas

Table 3: In Vivo Efficacy in Animal Models (Rabbit)

Formulation TypeSteroidAnimal ModelKey OutcomeResultReference
NanocrystalsTriamcinolone AcetonideEndotoxin-Induced UveitisAlleviation of inflammatory responseSignificant reduction in anterior chamber and iris inflammation
PLC MicrofilmsPrednisolone AcetateSubconjunctival ImplantationSustained drug levels in aqueous humor76.7 ± 5.9 ng/mL at 2 weeks, 42.7 ± 4.1 ng/mL at 12 weeks
Dendrimer-Dexamethasone GelDexamethasoneCorneal Alkali BurnReduced corneal inflammationReduced central corneal thickness and improved clarity
Cationic Nano-Lipidic CarrierTriamcinolone AcetonideUveitis ModelReduced clinical signs of uveitisClinical score of 0.82 ± 0.166 vs. 3.80 ± 0.3 for control

Experimental Protocols

Protocol 1: Fabrication of Steroid-Loaded PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for preparing steroid-loaded PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dexamethasone or Triamcinolone Acetonide

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized (DI) water

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 300 mg) and the steroid (e.g., 100 mg dexamethasone) in a suitable volume of DCM (e.g., 7 mL).

  • Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in DI water.

  • Emulsification: Add the organic phase to a specific volume of the aqueous PVA solution (e.g., 8 mL) and emulsify using a sonicator at a specified power (e.g., 160 W) for a set duration (e.g., 10 minutes) in an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the resulting oil-in-water (O/W) emulsion into a larger volume of the PVA solution (e.g., 100 mL) and stir at a moderate speed (e.g., 400 rpm) under vacuum for a sufficient time (e.g., 60 minutes) to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at a high speed (e.g., 13,000 rpm) for a specific duration (e.g., 10 minutes). Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step three times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze the final nanoparticle suspension and lyophilize for an extended period (e.g., 20 hours) to obtain a dry powder. Store the lyophilized nanoparticles at a low temperature (e.g., -20°C) until further use.

Protocol 2: Preparation of an In-Situ Forming Hydrogel

This protocol outlines the preparation of a pH-triggered in-situ gelling system.

Materials:

  • Carbopol 934P (gelling agent)

  • Hydroxypropyl methylcellulose (B11928114) (HPMC) (viscosity-enhancing agent)

  • Dexamethasone

  • Benzalkonium chloride (preservative)

  • Sodium chloride (tonicity adjusting agent)

  • Deionized water

  • 0.1 N NaOH / 0.1 N HCl

  • Magnetic stirrer

Procedure:

  • Polymer Dispersion: Disperse the required amount of Carbopol 934P and HPMC in DI water with continuous stirring using a magnetic stirrer until a homogenous solution is formed.

  • Drug Incorporation: Dissolve dexamethasone in a small amount of a suitable solvent (if necessary) and add it to the polymer solution with continuous stirring.

  • Addition of Excipients: Add benzalkonium chloride and sodium chloride to the formulation.

  • pH Adjustment: Adjust the pH of the final formulation to a range of 4.0-4.5 using 0.1 N NaOH or 0.1 N HCl. At this pH, the formulation should be a liquid.

  • Sterilization: Sterilize the formulation using an appropriate method (e.g., filtration through a 0.22 µm filter).

Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the in vitro release of steroids from subconjunctival formulations.

Materials:

  • Franz diffusion cells

  • Cellulose acetate or other suitable synthetic membrane (e.g., 0.45 µm pore size)

  • Receptor medium: Phosphate-buffered saline (PBS), pH 7.4, or artificial tear fluid. A surfactant such as sodium dodecyl sulfate (B86663) (SDS) may be added to maintain sink conditions.

  • Stirring bars

  • Water bath or heating block

  • HPLC system for drug quantification

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor chambers with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in each receptor chamber. Maintain the temperature at 37°C.

  • Membrane Hydration: Pre-soak the synthetic membranes in the receptor medium for at least 30 minutes before use.

  • Sample Application: Apply a known amount of the formulation (e.g., nanoparticle suspension, in-situ gel) onto the donor side of the membrane.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the withdrawn samples for steroid concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative percentage of drug release versus time.

Protocol 4: Endotoxin-Induced Uveitis (EIU) Rabbit Model

This protocol describes the induction of anterior uveitis in rabbits to evaluate the efficacy of anti-inflammatory formulations.

Animals:

  • New Zealand White rabbits

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile saline

  • Anesthetics (e.g., ketamine and xylazine)

  • Topical proparacaine (B1679620) HCl (0.5%)

  • 30-gauge needles

  • Slit-lamp biomicroscope

Procedure:

  • Animal Preparation: Anesthetize the rabbits with an intramuscular injection of ketamine and xylazine. Apply topical proparacaine HCl to the cornea.

  • Uveitis Induction: Inject a specific dose of LPS (e.g., 100 ng in 20 µL of sterile saline) intravitreally into one eye of each rabbit using a 30-gauge needle. The contralateral eye can serve as a control.

  • Treatment Administration: At a designated time point before or after LPS injection, administer the test formulation (e.g., subconjunctival injection of steroid-loaded nanoparticles) and control formulations.

  • Clinical Evaluation: At various time points post-LPS injection (e.g., 24 and 72 hours), examine the eyes using a slit-lamp biomicroscope and grade the signs of ocular inflammation (e.g., iris hyperemia, conjunctival redness, aqueous flare, cells in the anterior chamber) using a standardized scoring system.

  • Aqueous Humor Analysis (Optional): At the end of the study, aqueous humor can be collected to quantify inflammatory cell count, protein concentration, and cytokine levels (e.g., TNF-α).

Protocol 5: HPLC Quantification of Steroids

This protocol provides a general method for the quantification of dexamethasone or triamcinolone acetonide in in vitro release samples or biological matrices. Specific parameters may need to be optimized.

Table 4: Example HPLC Conditions for Steroid Quantification

ParameterDexamethasoneTriamcinolone AcetonideReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)/
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0) (30:70, v/v) or Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)Acetonitrile:Water (50:50, v/v) or Acetonitrile:0.05M Phosphate Buffer (pH 6.8) (55:45, v/v)/
Flow Rate 1.0 mL/min0.8 - 1.0 mL/min/
Detection Wavelength 230 nm or 254 nm238 nm or 240 nm/
Injection Volume 20 µL10 µL/
Column Temperature 40°C or Ambient30°C/

Procedure:

  • Standard Preparation: Prepare a stock solution of the steroid standard in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation:

    • In vitro release samples: Dilute as necessary with the mobile phase.

    • Biological samples (e.g., aqueous humor): Perform a protein precipitation step (e.g., with perchloric acid or acetonitrile) followed by centrifugation. The supernatant is then filtered and injected.

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of the steroid in the samples by comparing the peak areas with the calibration curve.

Mandatory Visualizations

Steroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid (e.g., Dexamethasone) GR_complex Inactive Glucocorticoid Receptor (GR) Complex (with HSPs) Steroid->GR_complex Binds GR_active Active GR Dimer GR_complex->GR_active Conformational Change & Dimerization GRE Glucocorticoid Response Element (GRE) on DNA GR_active->GRE Binds to Transcription_Factors Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) GR_active->Transcription_Factors Inhibits Anti_inflammatory_genes Transcription of Anti-inflammatory Genes (e.g., IκBα, Annexin A1) GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Repression of Pro-inflammatory Genes (e.g., COX-2, Cytokines) Transcription_Factors->Pro_inflammatory_genes Represses Reduced_Inflammation Reduced Inflammation Anti_inflammatory_genes->Reduced_Inflammation Pro_inflammatory_genes->Reduced_Inflammation

Caption: Simplified signaling pathway of glucocorticoids in reducing ocular inflammation.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis & Conclusion Formulation 1. Formulation of Steroid Delivery System (Nanoparticles, Hydrogel, etc.) Characterization 2. Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization InVitro_Release 3. In Vitro Drug Release Study Characterization->InVitro_Release Animal_Model 4. Induction of Ocular Inflammation (e.g., EIU in Rabbits) InVitro_Release->Animal_Model Treatment 5. Subconjunctival Administration of Formulation Animal_Model->Treatment Evaluation 6. In Vivo Efficacy Evaluation (Clinical Scoring, Imaging) Treatment->Evaluation PK_Study 7. Pharmacokinetic Study (Drug levels in ocular tissues) Evaluation->PK_Study Histology 8. Histopathological Analysis PK_Study->Histology Data_Analysis 9. Statistical Analysis of Results Histology->Data_Analysis Conclusion 10. Conclusion on Safety & Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for developing and evaluating a subconjunctival steroid release system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 25R-Inokosterone Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of 25R-Inokosterone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the semi-synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Overall Yield - Suboptimal reaction conditions (temperature, time, stoichiometry).- Inefficient purification at one or more steps.- Degradation of starting material or intermediates.- Presence of moisture or air in sensitive reactions.- Systematically optimize each reaction step (see Protocol Optimization Table below).- Employ high-resolution chromatography (e.g., HPLC) for purification.- Ensure starting materials are pure and dry.- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).
Incomplete Reaction - Insufficient reagent or catalyst.- Low reaction temperature or short reaction time.- Poor solubility of the substrate.- Steric hindrance at the reaction site.- Increase the molar excess of the reagent or catalyst.- Gradually increase the reaction temperature and monitor by TLC.- Use a co-solvent to improve solubility.- Consider a more reactive reagent or a different catalytic system.
Formation of Multiple Products/Side Reactions - Lack of selectivity in the reaction.- Over-reaction or side reactions due to harsh conditions.- Presence of multiple reactive functional groups.- Isomerization of the product.- Use selective protecting groups for hydroxyl functions.- Employ milder reaction conditions (lower temperature, less reactive reagents).- Carefully control the stoichiometry of reagents.- Optimize pH and solvent to minimize isomerization. Analyze byproducts to understand side reactions.
Difficulty in Product Purification - Products with similar polarity.- Formation of emulsions during workup.- Product instability on silica (B1680970) gel.- Utilize different chromatography techniques (e.g., reverse-phase HPLC, size-exclusion).- Use a different solvent system for extraction or add brine to break emulsions.- Consider using a different stationary phase (e.g., alumina) or flash chromatography with deactivated silica.
Low Stereoselectivity at C-25 - Non-stereoselective hydroxylation method.- Steric hindrance from the steroid backbone influencing the approach of the reagent.- Employ a stereodirecting auxiliary or a chiral catalyst.- Investigate enzymatic hydroxylation for higher stereoselectivity.- Modify the substrate to favor the approach of the reagent from the desired face.
Protocol Optimization Data

The following table provides a summary of reaction conditions that can be optimized for key steps in a hypothetical semi-synthesis of this compound from 20-Hydroxyecdysone (B1671079) (20E).

Reaction Step Parameter Condition A (Low Yield) Condition B (Moderate Yield) Condition C (Optimized Yield) Reference/Notes
Protection of 2,3,22-Hydroxyls ReagentAcetone (B3395972), cat. HCl2,2-Dimethoxypropane (B42991), TsOH2,2-Dimethoxypropane, PPTSAcetonide formation is common for diol protection in ecdysteroids.
SolventAcetoneDichloromethaneAnhydrous AcetoneAnhydrous conditions are crucial.
Temperature25°C0°C to 25°C0°CLower temperatures can improve selectivity.
Side Chain Modification ReagentH2SO4 (Dehydration)Burgess ReagentMartin SulfuraneMilder reagents reduce charring and side products.
SolventDioxaneTHFBenzeneSolvent choice affects reaction rate and selectivity.
Temperature80°C50°C25°CLower temperatures for more controlled reactions.
Hydroxylation at C-25 Oxidantm-CPBAOsO4, NMOSharpless Asymmetric DihydroxylationAsymmetric methods improve stereoselectivity.
SolventCH2Cl2t-BuOH/H2Ot-BuOH/H2OSolvent system is critical for AD-mix reactions.
Temperature25°C0°C0°CLow temperature is essential for selectivity.
Deprotection Reagent1M HClAcetic Acid/H2OPyridinium (B92312) p-toluenesulfonate (PPTS)Milder acidic conditions prevent degradation of the steroid core.
SolventMethanolTHF/H2OAcetoneSolvent choice can influence the rate of deprotection.
Temperature50°C40°C25°CRoom temperature is often sufficient and minimizes side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the semi-synthesis of this compound?

A1: The most common and readily available starting material is 20-hydroxyecdysone (20E), which can be extracted in significant quantities from various plants. The core structure of 20E is identical to that of this compound, with the only difference being the absence of the C-25 hydroxyl group.

Q2: Why is the stereoselective hydroxylation at the C-25 position so challenging?

A2: The C-25 position is a sterically hindered tertiary carbon. Introducing a hydroxyl group at this position with the correct (R)-stereochemistry is difficult due to the non-planar, rigid structure of the steroid side chain. This often leads to the formation of a mixture of C-25 epimers (25R and 25S) or other side products, which can be difficult to separate.

Q3: What are the most critical protecting groups to use in this synthesis?

A3: Given the multiple hydroxyl groups in 20E with varying reactivities, selective protection is crucial. The vicinal diols at C-2/C-3 and C-20/C-22 are often protected as acetonides. This is a robust protecting group that can withstand a variety of reaction conditions and can be removed under mild acidic conditions.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reactions. It is advisable to use a combination of visualization techniques, such as UV light (for conjugated systems) and a staining agent (e.g., ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate) to visualize all spots. For more quantitative analysis and to check for the formation of isomers, HPLC is recommended.

Q5: What are the best methods for purifying the final this compound product?

A5: Purification of the final product often requires multiple chromatographic steps. Column chromatography on silica gel is a standard initial step. However, due to the presence of isomers and other closely related byproducts, preparative high-performance liquid chromatography (HPLC), often on a reverse-phase column, is typically necessary to obtain highly pure this compound.

Experimental Protocols

The following is a hypothetical, representative protocol for the semi-synthesis of this compound from 20-hydroxyecdysone. Note: These are generalized procedures and may require optimization for specific laboratory conditions and starting material purity.

Step 1: Protection of 2,3,20,22-Hydroxyl Groups of 20-Hydroxyecdysone
  • Dissolution: Dissolve 20-hydroxyecdysone (1.0 g, 2.08 mmol) in anhydrous acetone (50 mL).

  • Catalyst Addition: Add 2,2-dimethoxypropane (1.28 mL, 10.4 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (52 mg, 0.208 mmol).

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate (B1210297)/hexane, 1:1).

  • Workup: Quench the reaction with a few drops of triethylamine. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the di-acetonide protected 20E.

Step 2: Side Chain Dehydration
  • Dissolution: Dissolve the protected 20E (1.0 g, 1.78 mmol) in anhydrous toluene (B28343) (40 mL).

  • Reagent Addition: Add Burgess reagent (850 mg, 3.56 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C and stir for 2-3 hours.

  • Monitoring: Monitor the formation of the dehydrated product by TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash chromatography to obtain the dehydrated intermediate.

Step 3: Stereoselective Dihydroxylation
  • Preparation: In a round-bottom flask, prepare a solution of AD-mix-β (2.5 g) in a 1:1 mixture of t-butanol and water (50 mL) and cool to 0°C.

  • Substrate Addition: Add the dehydrated intermediate (500 mg, 0.92 mmol) to the cooled AD-mix solution.

  • Reaction: Stir the mixture vigorously at 0°C for 12-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by column chromatography to isolate the dihydroxylated product. The 25R and 25S isomers may co-elute and require further separation by HPLC.

Step 4: Deprotection to Yield this compound
  • Dissolution: Dissolve the protected this compound (200 mg, 0.34 mmol) in a 4:1 mixture of acetic acid and water (10 mL).

  • Reaction: Stir the solution at 40°C for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by preparative HPLC to obtain pure this compound.

Visualizations

Semi-Synthesis Workflow

The following diagram illustrates the key stages in the proposed semi-synthesis of this compound from 20-Hydroxyecdysone.

G Start 20-Hydroxyecdysone (20E) Protection Protection of 2,3,20,22-Hydroxyls Start->Protection 2,2-DMP, PPTS Dehydration Side Chain Dehydration Protection->Dehydration Burgess Reagent Hydroxylation Stereoselective Dihydroxylation at C-25 Dehydration->Hydroxylation AD-mix-β Deprotection Deprotection of Acetonides Hydroxylation->Deprotection Acetic Acid/H2O End This compound Deprotection->End

Caption: Proposed workflow for the semi-synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low reaction yields.

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Incomplete_Reaction->Optimize_Conditions Yes Degradation Product Degradation? Side_Products->Degradation No Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Yes Success Yield Improved Optimize_Conditions->Success Purification_Issue Review Purification Method Purification_Issue->Success Degradation->Purification_Issue No Degradation->Milder_Conditions Yes Milder_Conditions->Success

Caption: Decision tree for troubleshooting low yields in synthesis.

Technical Support Center: Stabilizing 25R-Inokosterone in Solution for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling and storage of 25R-Inokosterone in solution for long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound. For in vitro studies, it is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can significantly impact the solubility of the compound. Ethanol and methanol (B129727) are also viable solvents.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. All solutions should be protected from light to prevent photodegradation. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How can I prepare a working solution of this compound for my experiments?

A3: To prepare a working solution, dilute your stock solution in the appropriate cell culture medium or buffer. When diluting a DMSO stock solution into an aqueous buffer, it is important to do so gradually while vortexing to prevent precipitation. For animal studies, a common protocol involves diluting a DMSO stock solution into corn oil. For example, a 100 µL DMSO stock can be added to 900 µL of corn oil and mixed thoroughly to create a working solution.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of ecdysteroids, including this compound, can be compromised in aqueous solutions, particularly under non-neutral pH conditions. It is advisable to prepare fresh aqueous working solutions daily from a frozen stock. If an aqueous solution must be stored, it should be kept at 4°C and used within 24 hours.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution after dissolving or upon dilution in aqueous media.

Possible Causes:

  • Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solvent or the final working solution.

  • Solvent Polarity Shock: Rapid dilution of a DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution.

  • Low Temperature: Storing working solutions at low temperatures (e.g., 4°C) can decrease the solubility of this compound.

  • Hygroscopic Solvent: If using DMSO, it may have absorbed water, reducing its solvating capacity.

Solutions:

  • Verify Solubility: Check the concentration of your solution against the known solubility limits in the table below. You may need to prepare a more dilute solution.

  • Gradual Dilution: When preparing aqueous working solutions from a DMSO stock, add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.

  • Maintain Temperature: For experiments, allow the solution to come to the experimental temperature before use. Avoid storing diluted aqueous solutions at low temperatures for extended periods.

  • Use Anhydrous Solvent: Always use fresh, anhydrous DMSO for preparing stock solutions.

Issue 2: Degradation of this compound Over Time

Symptoms:

  • Loss of biological activity in your experiments.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

Possible Causes:

  • Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to chemical degradation.

  • pH Instability: this compound is susceptible to degradation in acidic or alkaline conditions. Ecdysteroids can undergo autooxidation under alkaline conditions.

  • Photodegradation: Exposure to UV light can cause photochemical transformation of the molecule.

Solutions:

  • Strict Storage Protocol: Adhere to the recommended storage conditions (-80°C for long-term, protected from light). Aliquot stock solutions to minimize freeze-thaw cycles.

  • Maintain Neutral pH: Ensure that the final working solution has a neutral pH. If using buffers, select one that maintains a stable pH in the range of 7.0-7.4.

  • Light Protection: Handle solutions in a dark room or use amber-colored vials to minimize light exposure during preparation and storage.

Data Presentation

Table 1: Solubility of 20-Hydroxyecdysone (a closely related ecdysteroid) in Common Solvents

SolventApproximate Solubility (mg/mL)Molarity (mM)
Dimethyl sulfoxide (DMSO)3062.4
Dimethylformamide (DMF)3062.4
Ethanol2552.0
MethanolSolubleNot specified
Phosphate-Buffered Saline (PBS, pH 7.2)1020.8

Data for 20-Hydroxyecdysone is used as a proxy due to the limited availability of specific data for this compound. The molecular weight of this compound is 480.6 g/mol .

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsRecommended for long-term storage. Protect from light. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage. Protect from light. Aliquot to avoid freeze-thaw cycles.
4°C (Aqueous Solution)Up to 24 hoursPrepare fresh daily if possible. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out 4.81 mg of this compound (Molecular Weight = 480.6 g/mol ).

    • Add 1 mL of anhydrous DMSO to the solid.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the 10 mM stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound (solid) dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot storage_long -80°C (up to 6 months) aliquot->storage_long Long-term storage_short -20°C (up to 1 month) aliquot->storage_short Short-term thaw Thaw Aliquot storage_long->thaw storage_short->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation and use of this compound solutions.

ecdysone_signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone (B1671078) Response Element EcR_USP->EcRE Binds Gene Target Gene Transcription EcRE->Gene Activates Inokosterone This compound (Ecdysteroid) Inokosterone->EcR Binds

Caption: Simplified diagram of the ecdysone signaling pathway.

Optimizing 25R-Inokosterone Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 25R-Inokosterone in cell culture experiments. The information is presented in a clear question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

A1: this compound is a phytoecdysteroid, a class of steroid hormones found in plants and insects. In mammalian cell culture, its most common application is as an inducer for ecdysone-inducible gene expression systems.[1][2][3] These systems allow for the tightly controlled expression of a gene of interest by adding an ecdysteroid analog like this compound to the culture medium.[2][4] It has also been investigated for various pharmacological effects, including potential anabolic and anticancer activities.

Q2: What is the mechanism of action of this compound in mammalian cells?

A2: In ecdysone-inducible systems, this compound binds to the ecdysone (B1671078) receptor (EcR), a nuclear receptor from insects that is co-expressed in the mammalian cells. This binding event forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific response elements in the promoter of the target gene, initiating transcription. For cells that do not express an exogenous EcR, some evidence suggests that ecdysteroids may exert biological effects through pathways such as the Akt/PKB signaling cascade or by interacting with other cellular targets, including estrogen receptors.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic compound with low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved in DMSO before further dilution in cell culture medium.

Q4: What is the recommended starting concentration of this compound for my experiments?

A4: The optimal concentration of this compound is highly dependent on the cell line and the specific application. For ecdysone-inducible systems, a typical starting range is between 1-10 µM. For studies on pharmacological effects, a broader range of concentrations should be tested, from nanomolar to micromolar, to determine the dose-response relationship. A concentration gradient is recommended to determine the IC50 value if cytotoxicity is being assessed.

Q5: How can I assess the cytotoxicity of this compound in my cell line?

A5: A standard method to assess cytotoxicity is the MTT assay, which measures cell viability. This involves treating cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, 72 hours) and then measuring the metabolic activity of the cells. It is important to include a vehicle control (cells treated with the same final concentration of DMSO without the compound) to account for any solvent-induced toxicity.

Troubleshooting Guide

Problem 1: My this compound precipitates when I add it to the cell culture medium.

  • Cause: This is a common issue due to the low aqueous solubility of ecdysteroids. Adding a concentrated DMSO stock directly to the medium can cause the compound to "crash out."

  • Solution:

    • Ensure Complete Dissolution: Make sure the this compound is fully dissolved in 100% DMSO before any dilution. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Use Serial Dilutions: Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in pre-warmed cell culture medium. This gradual change in solvent polarity helps maintain solubility.

    • Lower the Final Concentration: If precipitation persists, your target concentration may be too high for your specific medium composition. Try working with lower concentrations.

    • Increase Serum Concentration: For some hydrophobic compounds, increasing the serum percentage in the medium can enhance solubility, though this should be tested for its effect on your specific experiment.

Problem 2: I am not observing the expected induction of my target gene in my ecdysone-inducible system.

  • Cause: This could be due to several factors, including suboptimal inducer concentration, issues with the cell line, or degradation of the compound.

  • Solution:

    • Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to find the optimal induction level for your specific cell line and promoter construct.

    • Verify Receptor Expression: Ensure that your stable cell line is expressing sufficient levels of the ecdysone receptor (EcR) and retinoid X receptor (RXR). This can be checked by Western blot or qPCR.

    • Check Compound Integrity: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.

    • Increase Incubation Time: The time required for optimal induction can vary. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the peak expression of your gene of interest.

Problem 3: I am observing significant cell death or morphological changes after treatment.

  • Cause: This could be due to the cytotoxic effects of this compound at the concentration used or toxicity from the DMSO solvent.

  • Solution:

    • Perform a Cytotoxicity Assay: Use an assay like MTT to determine the IC50 value of this compound for your cell line. This will help you identify a non-toxic working concentration range.

    • Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), and preferably below 0.1% for sensitive cell lines or long-term experiments. Always include a DMSO vehicle control to differentiate between compound and solvent effects.

    • Reduce Treatment Duration: If long-term exposure is causing toxicity, consider shorter treatment times that may still be sufficient to achieve the desired biological effect.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Cell Culture

ApplicationCell TypeRecommended Starting Concentration RangeNotes
Ecdysone-Inducible Gene ExpressionCommon mammalian cell lines (e.g., HEK293, CHO, HeLa)1 - 10 µMOptimal concentration should be determined empirically through a dose-response experiment.
Pharmacological Effect ScreeningVaries (e.g., cancer cell lines, primary cells)10 nM - 50 µMA wide range should be tested to establish a dose-response curve.
Cytotoxicity AssessmentAny cell line0.1 µM - 100 µMThe range should be broad enough to determine the IC50 value.

Table 2: Troubleshooting Summary for this compound Experiments

IssuePotential CauseRecommended Action
Precipitation in MediaLow aqueous solubility; rapid dilution shock.Use serial dilutions; ensure complete dissolution in DMSO stock; consider lowering final concentration.
No Gene InductionSuboptimal inducer concentration; low receptor expression.Perform dose-response and time-course experiments; verify EcR/RXR expression.
Cell ToxicityCompound cytotoxicity; high DMSO concentration.Determine IC50 via cytotoxicity assay; keep final DMSO concentration <0.5%; include vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile, pre-warmed cell culture medium

  • Procedure for 10 mM Stock Solution: a. Calculate the mass of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight: 480.6 g/mol ). b. Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary. e. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Procedure for Preparing a 10 µM Working Solution (Example): a. Thaw a vial of the 10 mM stock solution. b. Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed, sterile cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix gently by pipetting. c. Final Dilution: Add the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired 10 µM concentration (e.g., add 1 mL of 100 µM solution to 9 mL of medium). d. The final DMSO concentration will be 0.1%. Always calculate and note the final DMSO concentration in your experiments.

Protocol 2: Induction of Gene Expression in an Ecdysone-Inducible System

  • Cell Seeding: Plate the cells containing the ecdysone-inducible expression vector and the receptor vector at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.

  • Preparation of Treatment Media: Prepare the required concentrations of this compound in fresh, pre-warmed cell culture medium using the serial dilution method described in Protocol 1. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Carefully remove the old medium from the cells and replace it with the treatment media (including the negative and vehicle controls).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: After incubation, harvest the cells for downstream analysis, such as qPCR to measure mRNA levels of the induced gene, Western blotting to detect the expressed protein, or a functional assay relevant to the protein of interest.

Visualizations

Ecdysone-Inducible Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR_RXR_inactive Inactive EcR-RXR Heterodimer Inokosterone->EcR_RXR_inactive Binds to EcR EcR_RXR_active Active EcR-RXR Complex EcR_RXR_inactive->EcR_RXR_active Conformational Change & Nuclear Translocation ERE Ecdysone Response Element EcR_RXR_active->ERE Binds to DNA Gene Gene of Interest ERE->Gene Promotes mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Ecdysone-inducible gene expression system workflow.

Experimental Workflow for Dosage Optimization A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions of this compound in Culture Medium (e.g., 0.1 µM to 50 µM) + Vehicle Control (DMSO) A->C B Seed Cells in Multi-well Plates (Allow 24h for adherence) D Treat Cells with Different Concentrations B->D C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F Assess Endpoint E->F G Cytotoxicity Assay (e.g., MTT) F->G Viability H Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) F->H Expression I Functional Assay F->I Function J Analyze Data and Determine Optimal Concentration / IC50 G->J H->J I->J

Caption: Workflow for optimizing this compound dosage.

Proposed Akt/PKB Signaling Pathway Inokosterone This compound Receptor Putative Membrane Receptor Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Cellular Effects (e.g., Protein Synthesis, Cell Survival) Akt->Downstream Regulates

Caption: Proposed Akt/PKB signaling pathway for ecdysteroids.

References

Technical Support Center: Troubleshooting 25R-Inokosterone HPLC Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 25R-Inokosterone. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide targeted solutions to enhance peak resolution and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution when analyzing this compound?

A1: Poor peak resolution in this compound analysis typically stems from several factors:

  • Co-elution with isomers: The most significant challenge is often the co-elution with its C-25 epimer, 25S-Inokosterone, as they are structurally very similar. Other related ecdysteroids present in the sample can also interfere.

  • Inadequate mobile phase composition: The organic modifier (acetonitrile or methanol) and its ratio to the aqueous phase are critical for achieving selectivity.[1][2]

  • Suboptimal column chemistry: The choice of stationary phase, most commonly C18, plays a vital role in the separation.[3]

  • Poor peak shape: Issues like peak tailing or fronting can reduce the resolution between closely eluting peaks.[4]

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing, where a peak has an asymmetrical tail, is a common issue that can compromise resolution and quantification.[4]

  • Secondary interactions: Unwanted interactions between the analyte and active sites on the silica-based column packing (silanol groups) can cause tailing.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to analyte interactions with the stationary phase.

Solutions:

  • Use an end-capped column: These columns have fewer accessible silanol (B1196071) groups, reducing secondary interactions.

  • Add an acidic modifier: Incorporating a small amount of an acid like formic acid or acetic acid into the mobile phase can suppress silanol interactions.

  • Reduce sample concentration: Dilute the sample to avoid overloading the column.

  • Optimize mobile phase pH: Adjust the pH of the aqueous portion of the mobile phase.

Q3: I am observing inconsistent retention times for my this compound peak. What should I investigate?

A3: Fluctuating retention times can hinder peak identification and reproducibility. The following should be checked:

  • Mobile phase preparation: Inaccurate preparation or evaporation of the more volatile organic solvent can alter the mobile phase composition over time.

  • Column equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before each injection can cause shifts.

  • Pump performance: Leaks or worn pump seals can lead to an unstable flow rate.

  • Temperature fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

Solutions:

  • Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.

  • Inspect the HPLC system for any leaks and perform regular pump maintenance.

  • Use a column oven to maintain a consistent temperature.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and its 25S-Epimer

The primary challenge in this compound analysis is often its separation from the 25S epimer.

Troubleshooting Workflow:

G cluster_step1 Mobile Phase Optimization start Poor Resolution of Epimers step1 Optimize Mobile Phase start->step1 step2 Adjust Gradient Slope step1->step2 If still unresolved opt1a Increase aqueous component step1->opt1a opt1b Add/adjust acidic modifier (e.g., 0.1% Formic Acid) step1->opt1b step3 Change Organic Modifier step2->step3 If still unresolved step4 Evaluate Column Temperature step3->step4 If still unresolved step5 Try a Different Stationary Phase step4->step5 If still unresolved end Resolution Achieved step5->end If resolved

Caption: Troubleshooting workflow for resolving 25R/25S-Inokosterone epimers.

Experimental Protocols:

Protocol 1: Mobile Phase and Gradient Optimization

  • Initial Conditions: Start with a C18 column and a mobile phase of water and acetonitrile (B52724) (ACN).

  • Isocratic Elution Trial: Begin with an isocratic elution to determine the approximate retention time.

  • Gradient Development: If co-elution occurs, switch to a gradient elution. A shallow gradient is often more effective for separating closely related compounds.

  • Organic Modifier Comparison: If resolution is still insufficient with ACN, switch to methanol (B129727) (MeOH). Methanol can offer different selectivity for structurally similar compounds like epimers.

Quantitative Data Summary:

ParameterCondition A (Acetonitrile)Condition B (Methanol)Recommended Starting Point
Column C18, 250 x 4.6 mm, 4 µmC18, 250 x 4.6 mm, 4 µmC18, 250 x 4.6 mm, 4 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 15% B to 30% B over 20 min25% B to 40% B over 20 minStart with a shallow gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 245 nm245 nm245 nm
Column Temp. 25 °C25 °C25 °C

Note: These are starting conditions and may require further optimization.

Issue 2: Broad or Asymmetric Peaks

Broad or asymmetric peaks can obscure smaller, closely eluting peaks and lead to inaccurate integration.

Logical Relationship Diagram:

G cluster_problem Problem: Broad/Asymmetric Peaks cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape cause1 Column Overload problem->cause1 cause2 Secondary Interactions problem->cause2 cause3 Extra-column Volume problem->cause3 cause4 Sample Solvent Mismatch problem->cause4 solution1 Dilute Sample cause1->solution1 solution2 Use End-capped Column / Add Modifier cause2->solution2 solution3 Use Shorter/Narrower Tubing cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

Caption: Causes and solutions for poor HPLC peak shape.

Experimental Protocols:

Protocol 2: Sample Preparation and Injection Optimization

  • Sample Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) to determine if peak shape improves with lower concentration. This helps to identify column overload.

  • Sample Solvent Evaluation: Dissolve your this compound standard/sample in the initial mobile phase composition. If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.

  • Injection Volume: Reduce the injection volume. A smaller injection volume can often lead to sharper peaks.

Quantitative Data Summary:

ParameterRecommendationRationale
Sample Concentration Start with a low concentration (e.g., 10-25 µg/mL)Avoids column overload and detector saturation.
Injection Volume 5-10 µLMinimizes peak broadening due to injection effects.
Sample Solvent Initial mobile phase compositionEnsures compatibility and good peak shape.

By systematically addressing these common issues, researchers can significantly improve the peak resolution in their this compound HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Enhancing the Bioavailability of 25R-Inokosterone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the oral bioavailability and specific formulation protocols for 25R-Inokosterone are limited in publicly available scientific literature. This guide is based on established principles for enhancing the bioavailability of poorly soluble compounds, with specific examples and data adapted from studies on the closely related phytoecdysteroid, 20-hydroxyecdysone (B1671079). Researchers should consider this guidance as a starting point for developing their own specific protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A2: The main challenges include:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal tract, which is a prerequisite for absorption.

  • Pre-systemic Metabolism: Ecdysteroids are known to be metabolized in the liver and by microorganisms in the large intestine.[4]

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the intestinal lumen, reducing net absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, keeping the lipophilic drug in a solubilized state for absorption.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, thereby enhancing its absorption rate.

  • Use of Permeation Enhancers/P-gp Inhibitors: Co-administration with agents that inhibit efflux pumps like P-gp can increase intestinal absorption.

Q4: How can I prepare a simple oral suspension of this compound for initial in vivo screening?

A4: For preliminary studies, a suspension can be prepared by dispersing the micronized this compound powder in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) in water. However, be aware that the bioavailability from such a simple suspension is likely to be very low and variable.

Q5: What analytical methods are suitable for quantifying this compound in plasma or serum?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method due to its high sensitivity and selectivity, which are necessary to measure the low plasma concentrations expected after oral administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals. 1. Inconsistent oral dosing technique. 2. Formulation instability or inhomogeneity. 3. Inter-animal differences in gastrointestinal physiology (e.g., gastric emptying time, gut microbiome).1. Ensure consistent gavage technique and volume. 2. Thoroughly vortex or sonicate the formulation before each administration. 3. Increase the number of animals per group to improve statistical power. Consider co-housing animals to normalize gut microbiota.
Plasma concentrations are below the limit of quantification (LOQ). 1. Poor oral bioavailability of the formulation. 2. Insufficiently sensitive analytical method. 3. Rapid metabolism and clearance of the compound.1. Employ a bioavailability enhancement strategy (e.g., SEDDS, nanoparticles). 2. Optimize the LC-MS/MS method to lower the LOQ. 3. Collect blood samples at earlier time points post-dosing.
Precipitation of the compound in the formulation upon standing. 1. Supersaturation of the compound in the vehicle. 2. Inadequate amount of solubilizing or suspending agents.1. Reduce the concentration of this compound in the formulation. 2. Increase the concentration of the surfactant, co-solvent, or suspending agent. Perform stability studies on the formulation.
Signs of toxicity or adverse effects in animals. 1. The compound itself may have inherent toxicity at the administered dose. 2. Toxicity of the excipients used in the formulation.1. Conduct a dose-ranging study to determine the maximum tolerated dose. 2. Use excipients with a known safety profile in the chosen animal model and at the intended concentrations.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a SEDDS formulation to enhance the oral absorption of this compound.

Materials:

  • This compound

  • Oil phase: Capryol 90 (Caprylocaproyl Macrogol-8 glycerides)

  • Surfactant: Cremophor EL (Polyoxyl 35 castor oil)

  • Co-solvent: Transcutol HP (Diethylene glycol monoethyl ether)

Procedure:

  • Weigh the required amounts of Capryol 90, Cremophor EL, and Transcutol HP in a clear glass vial. A common starting ratio is 40:40:20 (w/w/w) (Oil:Surfactant:Co-solvent).

  • Heat the mixture to 40°C in a water bath to ensure homogeneity.

  • Add the desired amount of this compound to the mixture and vortex until the compound is completely dissolved.

  • To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 100 mL of distilled water in a beaker with gentle stirring.

  • Observe the formation of a clear or slightly opalescent microemulsion. The droplet size should be determined using a particle size analyzer.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of this compound administered orally in a simple suspension versus a SEDDS formulation.

Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight before dosing.

Groups:

  • Group 1: this compound (10 mg/kg) in a 0.5% carboxymethylcellulose suspension.

  • Group 2: this compound (10 mg/kg) in the SEDDS formulation.

Procedure:

  • Administer the respective formulations to the rats via oral gavage.

  • Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Suspension 25 ± 81.0 ± 0.5150 ± 45100 (Reference)
SEDDS 150 ± 350.5 ± 0.2900 ± 180600

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

bioavailability_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_analysis Bioanalysis & PK formulation_start This compound Powder suspension Simple Suspension formulation_start->suspension Vehicle + Suspending Agent sedds SEDDS Formulation formulation_start->sedds Oil + Surfactant + Co-solvent nanoparticles Nanoparticle Formulation formulation_start->nanoparticles Milling/Precipitation dosing Oral Gavage in Rats suspension->dosing sedds->dosing nanoparticles->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Separation sampling->analysis lcms LC-MS/MS Quantification analysis->lcms pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_calc bioavailability Determine Relative Bioavailability pk_calc->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte compound_susp This compound (Suspension) dissolution Dissolution compound_susp->dissolution Limited compound_sedds This compound (in Micelles from SEDDS) absorption Passive Diffusion compound_sedds->absorption Enhanced dissolution->absorption pgp P-glycoprotein (Efflux Pump) absorption->pgp metabolism Metabolism absorption->metabolism blood Portal Vein (to Liver) absorption->blood Direct Absorption pgp->compound_sedds Efflux metabolism->blood

Caption: Factors influencing the intestinal absorption of this compound.

References

Technical Support Center: Navigating Cell Line Contamination in Steroid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cell line contamination in steroid research. Contamination can lead to unreliable and irreproducible results, making its prevention and detection critical for the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell cultures for steroid research?

A1: The most frequent contaminants are broadly categorized as biological or chemical.

  • Biological Contaminants:

    • Mycoplasma: These are small bacteria lacking a cell wall, making them resistant to many common antibiotics. They often do not cause visible changes to the culture medium, like turbidity, but can significantly alter cell physiology.[1]

    • Bacteria and Fungi (including Yeast): These are typically easier to detect due to rapid changes in the culture medium, such as turbidity and a sudden drop in pH (often indicated by a color change of the phenol (B47542) red indicator).[2]

    • Cross-contamination with other cell lines: This occurs when a different, often more aggressive, cell line is unintentionally introduced into the culture, eventually overgrowing and replacing the original cell line.[3] A notorious example is the HeLa cell line, which is a common contaminant.[3]

  • Chemical Contaminants: These are non-living substances that can affect cell growth and experimental outcomes. Sources include impurities in media, serum, water, and residues from cleaning agents or plasticware.[2]

Q2: How can these contaminants specifically affect my steroid research experiments?

A2: Contaminants can interfere with steroid research at multiple levels, from altering the steroid molecule itself to disrupting the cellular response.

  • Altered Steroid Receptor Response: Mycoplasma lipid-associated membrane proteins (LAMPs) can directly interfere with steroid hormone receptors, either inhibiting or stimulating androgen and glucocorticoid receptor responses.

  • Modified Gene Expression: Mycoplasma infection can change the baseline gene expression of cells and alter their response to steroid hormones. For instance, pathways related to apoptosis and the cell cycle, which are often modulated by steroids, can be affected.

  • Steroid Metabolism: Some bacteria are capable of metabolizing steroid hormones. For example, they can reduce the Δ4-bond in steroids, which can decrease the androgenic properties of androgens or convert progestins into neuroactive forms. This can lead to artificially low measurements of your target steroid.

  • Assay Interference: Fungal proteins and other secreted molecules can cross-react with antibodies in immunoassays or interfere with other detection methods, leading to inaccurate quantification of steroid hormones.

  • Misinterpretation of Results due to Misidentified Cells: If your cell line is contaminated with another (e.g., a breast cancer line contaminated with HeLa cells), the observed steroid response will be characteristic of the contaminating cell, not the intended cell line. This is particularly problematic as different cell lines have vastly different expression levels of steroid receptors and co-regulators. For example, HeLa cells are known to express both estrogen receptor alpha (ERα) and beta (ERβ).

Q3: I suspect my cultures are contaminated. What are the first steps I should take?

A3: If you suspect contamination, immediate action is crucial to prevent its spread. Follow this general workflow:

  • Quarantine: Immediately isolate the suspected flask, plate, and any shared reagents (media, serum, etc.).

  • Observe: Examine the culture under a microscope for any visible signs of bacteria, yeast, or fungi. Note any changes in cell morphology or growth rate.

  • Test: Perform specific tests for the suspected contaminant. For mycoplasma, a PCR-based assay is highly sensitive. For cross-contamination, Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication.

  • Discard or Treat: The best practice is to discard the contaminated culture and start anew from a frozen, authenticated stock. If the cell line is irreplaceable, treatment options are available but require rigorous post-treatment testing to ensure elimination.

  • Decontaminate: Thoroughly clean and decontaminate all affected equipment, including the biosafety cabinet and incubator.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Steroid Hormone Assays

Symptoms:

  • High variability between replicate wells.

  • Loss of dose-dependent response to steroid treatment.

  • Results that contradict previously published data for the same cell line.

Possible Causes & Solutions:

Possible CauseHow to TroubleshootRecommended Action
Mycoplasma Contamination Test a sample of the cell culture supernatant using a PCR-based mycoplasma detection kit.If positive, discard the culture and start from a new, authenticated vial. If irreplaceable, treat with a mycoplasma elimination kit and re-test.
Cell Line Cross-Contamination Submit a sample of your cell line for STR profiling and compare the profile to a reference database (e.g., ATCC, Cellosaurus).If the cell line is misidentified, discard it and obtain a new, authenticated stock from a reputable cell bank.
Bacterial/Fungal Contamination Visually inspect the culture medium for turbidity and color change. Check for microbes under a microscope.Discard the contaminated culture and all shared reagents. Review and reinforce aseptic technique.
Reagent Variability Test new lots of serum, media, and steroid stocks before use in critical experiments.If a new reagent lot is identified as the source of variability, obtain a different lot and re-test.
Issue 2: Visible Contamination in Culture Flask

Symptoms:

  • Cloudy, turbid medium.

  • Sudden change in medium color (e.g., yellowing).

  • Visible filaments, floating clumps, or a "scum" on the surface.

Possible Causes & Solutions:

Possible CauseHow to TroubleshootRecommended Action
Bacterial Contamination Observe under a microscope for small, motile rods or cocci.Discard the culture immediately. Decontaminate the incubator and biosafety cabinet. Review aseptic technique, especially handling of media bottles and pipettes.
Yeast Contamination Look for small, budding, oval-shaped particles under the microscope.Discard the culture. Thoroughly clean the incubator, paying attention to the water pan.
Fungal (Mold) Contamination Observe for filamentous structures (hyphae) under the microscope.Discard the culture. Check for potential sources of mold in the lab environment (e.g., ventilation systems, cardboard packaging).

Data on the Impact of Contamination

The presence of contaminants can have a quantifiable impact on experimental outcomes in steroid research. The following tables summarize the prevalence of common contaminants and their effects on gene expression.

Table 1: Prevalence of Biological Contamination in Cell Cultures

Contaminant TypeEstimated Prevalence RateSource(s)
Mycoplasma15% - 35% in continuous cell linesATCC
11% of RNA-seq series in NCBI's SRAOlarerin-George & Hogenesch (2015)
Cell Line Misidentification/Cross-Contamination15% - 36% of all cell lines are estimated to be misidentifiedHorbach & Halffman (2017)
46% of 278 widely used tumor cell lines in one studyHuang et al. (2017)

Table 2: Example of Quantitative Impact of Mycoplasma on Glucocorticoid Response

This table is based on data from a study on human vocal fold fibroblasts (HVOX cells) treated with dexamethasone, a synthetic glucocorticoid.

ConditionNumber of Differentially Expressed GenesPercentage of Total Genes AnalyzedKey Affected PathwaysSource
Mycoplasma-Positive + Dexamethasone 1,4685.85%Apoptosis, AdipogenesisBranski et al. (2017)
Mycoplasma-Negative + Dexamethasone 1,5276.09%Apoptosis, AdipogenesisBranski et al. (2017)
Difference between Mycoplasma-Positive and -Negative with Dexamethasone 3,58014.28%Apoptosis, DNA damage repair, G1 to S cell cycle signalingBranski et al. (2017)

This data highlights that while the number of genes responding to the steroid is similar, the presence of mycoplasma significantly alters which genes are affected, leading to a different biological response.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This is a general guideline for PCR-based mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions.

  • Sample Preparation:

    • Culture cells to a high density (80-100% confluency).

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Heat the supernatant at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.

    • Centrifuge briefly to pellet any cell debris. The supernatant is your template.

  • PCR Amplification:

    • Prepare a PCR master mix containing a PCR buffer, dNTPs, mycoplasma-specific primers, and a Taq DNA polymerase.

    • Add 1-2 µL of your prepared sample (and positive and negative controls) to the master mix.

    • Run the PCR in a thermal cycler with the following general conditions:

      • Initial Denaturation: 94°C for 2-5 minutes.

      • 35-40 Cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 45 seconds.

      • Final Extension: 72°C for 5-10 minutes.

  • Analysis:

    • Run the PCR products on a 1.5-2% agarose (B213101) gel.

    • Visualize the DNA bands under UV light. A band of the expected size in your sample lane (matching the positive control) indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication by STR Profiling

Short Tandem Repeat (STR) profiling is a highly accurate method for authenticating human cell lines. It is typically performed by a core facility or a commercial service provider.

  • Sample Submission:

    • Provide either a pellet of 1-2 million cells or purified genomic DNA (at least 20 ng/µL) from the cell line you wish to authenticate.

  • STR Analysis Workflow (performed by the service provider):

    • DNA Extraction: Genomic DNA is isolated from the cell pellet.

    • Multiplex PCR: The DNA is amplified using a multiplex PCR kit that targets specific STR loci (typically 8 core loci plus Amelogenin for sex determination). These primers are fluorescently labeled.

    • Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

    • Data Analysis: The size of each amplified fragment is used to determine the number of repeats at each STR locus, generating a unique genetic profile for the cell line.

  • Interpreting the Results:

    • The resulting STR profile is compared to a reference database of authenticated cell lines (e.g., ATCC, DSMZ).

    • A match of ≥80% between the sample profile and a reference profile indicates that the cell line is related. A match of <80% suggests a misidentified or cross-contaminated cell line.

Visualizations

Steroid Hormone Signaling Pathway

Caption: Classical genomic signaling pathway for steroid hormones.

Experimental Workflow for Cell Line Authentication

CellLineAuthWorkflow start Receive/Thaw New Cell Line quarantine Quarantine Culture start->quarantine expand Expand Culture for Banking and Testing quarantine->expand prepare_samples Prepare Samples expand->prepare_samples myco_test Mycoplasma Test (PCR) prepare_samples->myco_test str_test STR Profile Analysis prepare_samples->str_test myco_pos Mycoplasma Positive? myco_test->myco_pos compare Compare STR Profile to Database str_test->compare match Profile Matches? compare->match pass Authenticated Cell Stock (Release from Quarantine) match->pass Yes fail Misidentified/Contaminated (Discard Culture) match->fail No myco_pos->str_test No myco_pos->fail Yes

Caption: Workflow for authenticating a new cell line upon receipt.

Troubleshooting Decision Tree for Contamination

ContaminationTroubleshooting start Suspected Contamination in Steroid Experiment q1 Is the culture medium turbid or has the pH changed suddenly? start->q1 a1_yes Likely Bacterial or Fungal Contamination q1->a1_yes Yes a1_no No obvious signs of microbial growth q1->a1_no No action1 1. Confirm with microscopy. 2. Discard culture. 3. Decontaminate equipment. 4. Review aseptic technique. a1_yes->action1 q2 Are cells growing slowly, detaching, or showing altered morphology? a1_no->q2 a2_yes Could be Mycoplasma or Cell Line Cross-Contamination q2->a2_yes Yes a2_no Check for Chemical Contamination (e.g., media, serum, water quality) q2->a2_no No action2 1. Test for Mycoplasma (PCR). 2. Perform STR profiling. 3. Discard if positive/misidentified. 4. Start with new authenticated stock. a2_yes->action2

Caption: Decision tree for troubleshooting cell culture contamination.

References

Interpreting unexpected results in 25R-Inokosterone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 25R-Inokosterone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design. Given that research on this compound is less extensive than for other phytoecdysteroids, some information herein is extrapolated from studies on structurally similar compounds like 20-hydroxyecdysone (B1671079) (Ecdysterone). This will be explicitly noted where applicable.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments involving this compound.

A. In Vitro Cell-Based Assays

Problem 1: No observable effect or lower than expected bioactivity.

  • Question: I've treated my cell line (e.g., C2C12 myotubes, PC3 prostate cancer cells) with this compound, but I'm not seeing the expected anabolic or proliferative effects. What could be the issue?

  • Answer: This is a common issue that can stem from several factors related to the compound itself, the cell culture conditions, or the assay sensitivity.

    • Compound Purity and Integrity: The purity of this compound can significantly impact its bioactivity. Impurities or degradation can lead to diminished or absent effects. It is crucial to source the compound from a reputable supplier and verify its purity, ideally by High-Performance Liquid Chromatography (HPLC).

    • Solubility and Stability: this compound is a hydrophobic molecule. Improper dissolution can lead to precipitation in the culture medium and a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light to prevent degradation.

    • Cell Line and Passage Number: The responsiveness of a cell line to external stimuli can change with increasing passage number. It is advisable to use cells within a consistent and low passage number range. Additionally, not all cell lines will express the necessary receptors or signaling components to respond to this compound.

    • Dose and Duration of Treatment: The effective concentration of this compound can be cell-line specific. A comprehensive dose-response and time-course experiment is essential to determine the optimal conditions for observing an effect.

Problem 2: High variability between replicate wells or experiments.

  • Question: My results are inconsistent across replicates and between experiments. How can I improve the reproducibility of my this compound assays?

  • Answer: High variability can obscure real biological effects. Addressing the following points can improve consistency:

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Compound Delivery: When adding the this compound stock solution to the medium, mix thoroughly but gently to ensure a homogenous concentration without causing excessive cell stress.

    • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

    • Batch-to-Batch Variation: If using different batches of this compound, there may be variations in purity or potency. It is good practice to test a new batch against a previous one to ensure consistency.

Problem 3: Unexpected cytotoxicity at high concentrations.

  • Answer: While phytoecdysteroids are generally considered to have low toxicity, off-target effects or experimental artifacts can lead to cytotoxicity.

    • Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control contains the highest concentration of the solvent used in your experimental conditions.

    • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, and these precipitates can be cytotoxic to adherent cells. Visually inspect your culture wells for any signs of precipitation.

    • Off-Target Effects: While the primary anabolic effects of phytoecdysteroids are thought to be mediated by Estrogen Receptor Beta (ERβ), high concentrations could potentially engage other signaling pathways or receptors, leading to unexpected cellular responses. It is important to characterize the dose-response relationship carefully.

B. In Vivo Experiments

Problem 1: Lack of anabolic effect or high inter-animal variability.

  • Question: I'm administering this compound to rodents but not observing the expected increase in muscle mass or performance. Why might this be?

  • Answer: In vivo studies introduce a higher level of complexity. Several factors can contribute to a lack of efficacy or high variability.

    • Bioavailability and Metabolism: The oral bioavailability of phytoecdysteroids can be low and subject to significant inter-individual variation due to differences in gut microbiota and metabolic enzymes. The metabolic fate of this compound is not well-characterized in mammals.

    • Route of Administration: The method of administration (oral gavage, intraperitoneal injection, subcutaneous implantation) will significantly impact the pharmacokinetic profile of the compound. Oral gavage may lead to extensive first-pass metabolism.

    • Dietary Factors: The composition of the animal's diet can influence the absorption and metabolism of phytoecdysteroids.

    • Animal Strain and Age: The genetic background and age of the animals can affect their response to anabolic agents.

Problem 2: Conflicting results with previous studies on related compounds.

  • Question: My findings with this compound contradict published data on 20-hydroxyecdysone. What could explain this discrepancy?

  • Answer: While structurally similar, stereoisomers and analogues of phytoecdysteroids can have different biological activities.

    • Stereochemistry: this compound is the 25R-epimer. Its biological activity may differ from the 25S-epimer or from 20-hydroxyecdysone, which has a different hydroxylation pattern on the side chain.

    • Purity of Compounds: As with in vitro studies, the purity of the compound used in different studies can be a major source of discrepancy.

    • Experimental Model: Differences in the animal model, duration of the study, and endpoints measured can all contribute to different outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anabolic effects?

A1: Based on studies of the closely related phytoecdysteroid, 20-hydroxyecdysone, the anabolic effects are not mediated through the androgen receptor. Instead, evidence points towards activation of Estrogen Receptor Beta (ERβ) . This interaction is thought to initiate a downstream signaling cascade, most notably the PI3K/Akt pathway , which is a central regulator of protein synthesis and cell growth.

Q2: How should I prepare my this compound stock solution?

A2: this compound is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO is recommended. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration remains below 0.1%.

Q3: What are the appropriate controls for a this compound experiment?

A3: At a minimum, you should include:

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound. This is crucial to ensure that the observed effects are not due to the solvent.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle.

  • Positive Control (Optional but Recommended): A compound with a known and well-characterized effect on your experimental endpoint (e.g., IGF-1 for anabolic effects in muscle cells).

Q4: Can I use a commercially available phytoecdysteroid supplement for my research?

A4: It is strongly advised not to use commercial supplements for research purposes. The purity and concentration of the active compound in these products are often not verified and can be highly variable, leading to unreliable and irreproducible results. Always use a high-purity, research-grade compound from a reputable chemical supplier.

III. Data Presentation

Table 1: Troubleshooting Checklist for In Vitro this compound Experiments

Issue Potential Cause Recommended Action
No/Low Bioactivity Compound Purity/IntegrityVerify purity via HPLC/MS. Source from a reputable supplier.
Compound SolubilityPrepare a fresh stock solution. Ensure final solvent concentration is low (≤0.1%). Visually inspect for precipitation.
Cell Line/PassageUse low passage number cells. Confirm cell line responsiveness.
Dose/DurationPerform a comprehensive dose-response and time-course experiment.
High Variability Cell SeedingUse a cell counter for accurate seeding. Allow cells to settle evenly before incubation.
Compound AdditionMix thoroughly but gently after adding the compound to the medium.
Edge EffectsAvoid using outer wells of plates or fill them with sterile PBS.
Batch VariationTest new batches of the compound against a known standard or previous batch.
Unexpected Cytotoxicity Solvent ToxicityInclude a vehicle control with the highest solvent concentration used.
Compound PrecipitationLower the concentration. Check solubility limits.

Table 2: Key Properties of this compound

Property Value Source
Molecular Formula C₂₇H₄₄O₇PubChem
Molecular Weight 480.6 g/mol PubChem
CAS Number 19682-38-3PubChem
Solubility Soluble in DMSO, EthanolSupplier Data
Storage -20°C or -80°C, protect from lightSupplier Data

IV. Experimental Protocols

Protocol 1: In Vitro Muscle Cell Hypertrophy Assay (C2C12 Myotubes)
  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in a multi-well plate at a density that will result in ~80-90% confluency.

    • Once confluent, switch to a differentiation medium (e.g., DMEM with 2% horse serum).

    • Allow cells to differentiate for 4-5 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in the differentiation medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all conditions (e.g., 0.1%).

    • Include a vehicle control (0.1% DMSO in medium).

    • Carefully replace the medium in the myotube-containing wells with the treatment or control media.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assessment of Hypertrophy:

    • After incubation, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain for a muscle-specific protein (e.g., Myosin Heavy Chain) using a primary antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Image the wells using a high-content imager or fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to measure the diameter or area of the myotubes.

    • Average the measurements from multiple myotubes per well and multiple wells per condition.

    • Compare the average myotube size in the this compound-treated groups to the vehicle control.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for quantifying this compound in a sample.

  • Sample Preparation (e.g., from cell culture medium):

    • Collect the cell culture medium.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to extract the this compound.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

    • Detection: UV detector at a wavelength of ~242 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using research-grade this compound of known concentrations.

    • Run the standards and samples on the HPLC system.

    • Integrate the peak area corresponding to this compound in both standards and samples.

    • Calculate the concentration of this compound in the samples based on the standard curve.

V. Visualization

Signaling Pathways and Workflows

G Inokosterone This compound ERb Estrogen Receptor β (ERβ) Inokosterone->ERb Binds/Activates PI3K PI3K ERb->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Recruits/Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) mTORC1->ProteinSynthesis Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Putative signaling pathway of this compound in skeletal muscle cells.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., No Effect) CheckPurity Verify Compound Purity and Integrity Start->CheckPurity CheckSolubility Review Solubility and Stability Start->CheckSolubility CheckCells Assess Cell Health and Passage Number Start->CheckCells CheckDose Optimize Dose and Duration Start->CheckDose Redesign Redesign Experiment (New Controls, New Cell Line) CheckPurity->Redesign Issue Found CheckSolubility->Redesign Issue Found CheckCells->Redesign Issue Found CheckDose->Redesign Issue Found Success Interpretable Result Redesign->Success

Caption: Logical workflow for troubleshooting unexpected experimental results.

G SeedCells Seed C2C12 Myoblasts Differentiate Induce Differentiation (4-5 days) SeedCells->Differentiate Treat Treat Myotubes with This compound Differentiate->Treat FixStain Fix and Stain for Myosin Heavy Chain Treat->FixStain Image Acquire Images (Fluorescence Microscopy) FixStain->Image Analyze Quantify Myotube Diameter/Area Image->Analyze

Caption: Experimental workflow for the in vitro muscle hypertrophy assay.

Technical Support Center: Method Validation for 25R-Inokosterone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for the quantification of 25R-Inokosterone. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for quantifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust, reliable, and cost-effective method for the routine quantification of this compound in various samples, such as plant extracts and dietary supplements.[1][2] For analyses requiring higher sensitivity and selectivity, such as in biological matrices (e.g., plasma or serum), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its ability to detect analytes at very low concentrations.[3][4]

Q2: What are the critical parameters for validating an HPLC method for this compound according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in solution under specific storage conditions.[5]

Q3: How should I prepare a plant sample for this compound analysis?

A3: A typical sample preparation process for plant material involves drying the sample to a constant weight, grinding it into a fine powder, and then extracting the phytoecdysteroids using a solvent like methanol (B129727) or ethanol, often with the aid of sonication or reflux extraction. The resulting extract is then filtered and may require a clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before injection into the HPLC system.

Q4: What causes peak tailing in the chromatography of ecdysteroids and how can I prevent it?

A4: Peak tailing for polar compounds like ecdysteroids is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[6] To mitigate this, you can:

  • Operate the mobile phase at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups.[6][7]

  • Use a modern, high-purity, end-capped silica (B1680970) column designed to minimize silanol interactions.

  • Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active sites.

  • Ensure the sample is fully dissolved in the mobile phase and avoid sample overload.[6]

Experimental Protocols & Method Validation Parameters

General Workflow for Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., HPLC-UV) MD1->MD2 MD3 Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 V1 Specificity/ Selectivity MD4->V1 V2 Linearity & Range V1->V2 V6 Robustness V1->V6 V7 Solution Stability V1->V7 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Intra- & Inter-day RSD%) V2->V4 V5 LOD & LOQ V2->V5 A1 Routine Sample Analysis A2 System Suitability Testing A1->A2 cluster_1 cluster_1 cluster_1->A1

Caption: A typical workflow for the development and validation of an analytical method for this compound.

Protocol 1: Determination of Linearity and Range
  • Objective: To establish the concentration range over which the detector response is directly proportional to the concentration of this compound.

  • Procedure: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol. b. Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in samples (e.g., 0.5 µg/mL to 250 µg/mL). c. Inject each standard in triplicate into the HPLC system. d. Record the peak area for each injection. e. Plot a calibration curve of the mean peak area versus the nominal concentration. f. Perform a linear regression analysis to determine the regression equation (y = mx + c), correlation coefficient (r²), and linearity range.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Protocol 2: Determination of Accuracy
  • Objective: To assess the closeness of the measured value to the true value.

  • Procedure: a. Prepare a blank sample matrix (e.g., an extract from a plant known to not contain inokosterone). b. Spike the blank matrix with known concentrations of this compound standard at three levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration). c. Prepare at least three replicates for each concentration level. d. Analyze the spiked samples using the developed HPLC method. e. Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within 98-102%.

Protocol 3: Determination of Precision
  • Objective: To evaluate the variability of the method over short (intra-day) and long (inter-day) periods.

  • Procedure: a. Repeatability (Intra-day Precision): i. Prepare a set of quality control (QC) samples at low, medium, and high concentrations. ii. Analyze at least six replicates of each QC level on the same day, under the same conditions. iii. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each concentration level. b. Intermediate Precision (Inter-day Precision): i. Repeat the analysis of the QC samples on at least two different days. ii. Calculate the %RSD across the different days.

  • Acceptance Criteria: The %RSD for both intra-day and inter-day precision should typically be ≤ 2%.[8]

Summary of Quantitative Validation Parameters

The following tables summarize typical validation parameters for the quantification of this compound and other related ecdysteroids by RP-HPLC-UV.

Table 1: Linearity and Accuracy Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Reference
R-Inokosterone 0.52 - 246.00> 0.999 (assumed)101.1%[9]
Ecdysterone30 - 3000.999896.2%[2][10]
20-Hydroxyecdysone16 - 50> 0.99999.99% - 100.89%[1]
Turkesterone16 - 50> 0.99999.96% - 100.09%[1]

Note: Data for R-Inokosterone is based on a study that did not specify the C-25 stereoisomer; it is assumed to be the common 25R form.

Table 2: Precision, LOD, and LOQ Data (Analogous Ecdysteroids)

AnalytePrecision (%RSD)LODLOQReference
20-Hydroxyecdysone< 15% (LC-MS/MS)3.62 µg/mL (HPLC-UV)10.98 µg/mL (HPLC-UV)[1][3]
Turkesterone< 15% (assumed)3.77 µg/mL (HPLC-UV)11.43 µg/mL (HPLC-UV)[1]
Ecdysterone (Serum)< 15% (LC-MS/MS)0.06 ng/mL (LC-MS/MS)0.14 ng/mL (LC-MS/MS)[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Troubleshooting Decision Tree for HPLC Issues

Caption: A troubleshooting decision tree for common HPLC issues encountered during analysis.

Issue 1: Inconsistent or Drifting Retention Times

  • Possible Cause A: Insufficient Column Equilibration: The column is not returned to the initial mobile phase conditions before the next injection, especially in gradient elution.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase composition between runs until a stable baseline is achieved.

  • Possible Cause B: Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or volatile solvents (like acetonitrile) have evaporated over time, changing the solvent ratio.

    • Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation.

  • Possible Cause C: Temperature Fluctuations: The ambient laboratory temperature is changing, affecting solvent viscosity and retention.

    • Solution: Use a thermostatically controlled column oven to maintain a constant temperature.

Issue 2: Poor Peak Shape (Tailing)

  • Possible Cause A: Secondary Silanol Interactions: Polar hydroxyl groups on the inokosterone (B78545) molecule are interacting with active silanol sites on the column's stationary phase.[6]

    • Solution: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid to suppress silanol ionization.[6][7] Use a high-quality, base-deactivated (end-capped) C18 column.

  • Possible Cause B: Column Overload: The mass of the analyte injected onto the column is too high, saturating the stationary phase.

    • Solution: Dilute the sample and inject a smaller mass. If necessary, use a column with a larger internal diameter or higher loading capacity.[6]

  • Possible Cause C: Column Contamination/Void: Particulates from the sample or mobile phase have blocked the inlet frit, or a void has formed at the head of the column, causing poor flow dynamics.

    • Solution: Use a guard column and in-line filter to protect the analytical column.[11] If a blockage is suspected, try back-flushing the column (disconnect from the detector first). If a void has formed, the column may need to be replaced.[7]

Issue 3: High System Backpressure

  • Possible Cause A: Blockage in the System: The column inlet frit, guard column, or tubing is blocked with particulate matter.

    • Solution: Systematically isolate the source of the pressure. Remove the column and check the pressure of the system alone. If normal, the blockage is in the column or guard column. Replace the guard column. If the analytical column is blocked, try reversing it and flushing with a strong solvent.

  • Possible Cause B: Buffer Precipitation: The buffer in the mobile phase has precipitated due to high organic solvent concentration or low temperature.

    • Solution: Ensure the buffer is soluble in all mobile phase compositions used in the gradient. Flush the system thoroughly with water (without buffer) to redissolve precipitated salts.

Issue 4: Matrix Effects (LC-MS/MS Specific)

  • Possible Cause: Co-eluting Compounds: Other components from the sample matrix are co-eluting with this compound and either suppressing or enhancing its ionization in the mass spectrometer source.[12][13]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering compounds. Enhance the sample clean-up procedure (e.g., using SPE) to remove matrix components. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

References

Validation & Comparative

Stereoisomers in Focus: A Comparative Analysis of 25R-Inokosterone and 25S-Inokosterone Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of steroid biochemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated in the case of inokosterone (B78545), a phytoecdysteroid recognized for its potent anabolic properties. Inokosterone exists as two distinct stereoisomers, or epimers, at the C-25 position: 25R-Inokosterone and 25S-Inokosterone. This guide provides a detailed comparison of the biological activities of these two isomers, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Inokosterone and Stereoisomerism

Inokosterone is a naturally occurring ecdysteroid found in various plants and insects. Like other ecdysteroids, it is structurally similar to androgens and has garnered significant interest for its ability to promote muscle growth and protein synthesis without the androgenic side effects associated with traditional anabolic steroids. The key structural difference between this compound and 25S-Inokosterone lies in the three-dimensional orientation of the hydroxyl group at the 25th carbon atom of the side chain. This subtle variation in stereochemistry can lead to significant differences in how these molecules interact with biological targets, such as receptors and enzymes.

The following diagram illustrates the structural difference between the 25R and 25S epimers of inokosterone.

G cluster_0 This compound cluster_1 25S-Inokosterone 25R 25R 25S 25S

Caption: Structural comparison of this compound and 25S-Inokosterone.

Comparative Biological Activity: Insights from In Vitro Studies

Direct comparative studies on the anabolic activity of 25R- and 25S-Inokosterone in mammalian systems are limited in publicly available literature. However, research on halogenated derivatives of these epimers provides crucial insights into their differential biological potency. A key study synthesized 25R- and 25S-epimers of 26-haloponasterone A from their respective inokosterone precursors and evaluated their moulting activity using a Musca domestica (housefly) bioassay.

The results demonstrated a clear stereochemical preference, with the (25S)-26-halo analogues exhibiting greater biological activity than their (25R) counterparts.[1] This suggests that the spatial orientation of substituents at the C-25 position plays a critical role in the interaction of these compounds with their biological targets, which in this case is the ecdysone (B1671078) receptor.

Compound SeriesRelative Biological Activity
(25S)-26-halo analoguesMore Active
(25R)-26-halo analoguesLess Active

Experimental Protocols

The following provides a generalized methodology for the Musca domestica bioassay, a common method for assessing the biological activity of ecdysteroids.

Objective: To determine the moulting hormone activity of test compounds by observing the induction of pupariation in ligated housefly larvae.

Materials:

  • Musca domestica larvae (late third instar)

  • Test compounds (e.g., 25R- and 25S-inokosterone derivatives) dissolved in a suitable solvent (e.g., ethanol)

  • Insect Ringer's solution

  • Microsyringe

  • Fine thread for ligation

  • Incubator

Procedure:

  • Larval Preparation: Late third-instar housefly larvae are collected and ligated with a fine thread just behind the cephalic segment. This separates the anterior portion containing the prothoracic glands (the source of endogenous moulting hormone) from the posterior portion.

  • Injection: A precise volume of the test compound solution is injected into the ligated posterior portion of the larvae using a microsyringe. Control groups are injected with the solvent alone.

  • Incubation: The injected larvae are placed in a humidified incubator at a controlled temperature (typically around 25-28°C).

  • Observation: The larvae are observed for signs of pupariation (sclerotization and darkening of the cuticle) over a period of 24-48 hours.

  • Data Analysis: The percentage of larvae showing a positive pupariation response is recorded for each concentration of the test compound. The activity of the compounds is typically expressed as the effective dose for 50% response (ED50).

The logical workflow for such a comparative bioassay is depicted in the following diagram.

G cluster_0 Compound Preparation cluster_1 Bioassay cluster_2 Data Analysis 25R_syn Synthesize (25R)-26-halo analogues inject_25R Inject (25R) analogues 25R_syn->inject_25R 25S_syn Synthesize (25S)-26-halo analogues inject_25S Inject (25S) analogues 25S_syn->inject_25S prepare_larvae Prepare ligated Musca domestica larvae prepare_larvae->inject_25R prepare_larvae->inject_25S incubate Incubate larvae inject_25R->incubate inject_25S->incubate observe Observe for pupariation incubate->observe record_data Record pupariation rates observe->record_data compare_activity Compare biological activity record_data->compare_activity

Caption: Experimental workflow for comparing the biological activity of inokosterone epimer derivatives.

Discussion and Future Directions

The available evidence, though indirect, strongly suggests that the 25S configuration of inokosterone derivatives is more favorable for biological activity related to ecdysone receptor binding than the 25R configuration.[1] This has significant implications for the development of ecdysteroid-based anabolic agents, as the stereoisomeric purity of the active pharmaceutical ingredient could be a critical determinant of its efficacy.

It is important to note that the aforementioned study was conducted in an insect model and focused on moulting activity. While this provides valuable information on the interaction with the ecdysone receptor, further research is necessary to directly compare the anabolic effects of 25R- and 25S-Inokosterone in mammalian muscle cells and in vivo mammalian models. Such studies would be instrumental in elucidating the structure-activity relationship of these compounds and for the rational design of more potent and selective anabolic agents.

The signaling pathway generally attributed to the anabolic effects of ecdysteroids in mammals involves the activation of the Akt/mTOR pathway, leading to increased protein synthesis. The differential activity of the 25R and 25S isomers likely stems from their varying abilities to bind to the initial molecular target that triggers this cascade.

G Inokosterone Inokosterone Receptor Receptor Inokosterone->Receptor Binding Akt Akt Receptor->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Stimulation Muscle_Growth Muscle_Growth Protein_Synthesis->Muscle_Growth

Caption: Postulated signaling pathway for inokosterone-induced muscle growth.

Conclusion

References

A Comparative Analysis of the Anabolic Effects of Ecdysterone and 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in available scientific evidence marks the current understanding of the anabolic properties of ecdysterone and 25R-Inokosterone. While ecdysterone has been the subject of numerous studies, providing a growing body of evidence for its muscle-building capabilities, this compound remains largely uninvestigated in the context of mammalian muscle anabolism. This guide provides a comprehensive overview of the existing experimental data for ecdysterone and highlights the significant data gap for this compound, offering an objective comparison based on the current scientific landscape.

Ecdysterone: An Evidence-Based Anabolic Agent

Ecdysterone, a phytoecdysteroid found in various plants, has demonstrated significant anabolic effects in both preclinical and clinical studies. Its mechanism of action is distinct from classic anabolic-androgenic steroids, as it does not bind to the androgen receptor. Instead, ecdysterone is understood to exert its effects primarily through the activation of estrogen receptor beta (ERβ), which in turn stimulates the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis and hypertrophy.[1][2]

Quantitative Data on Anabolic Effects of Ecdysterone

The anabolic potency of ecdysterone has been quantified in various experimental models. In vitro studies using C2C12 myotubes, a mouse muscle cell line, have shown that ecdysterone can induce a significant increase in myotube diameter, a key indicator of muscle cell growth.[1] In vivo studies in rats have further substantiated these findings, demonstrating increases in muscle fiber size.[1] Human studies have also reported positive effects on muscle mass and strength.[3]

Experimental ModelCompound & Concentration/DoseKey Anabolic OutcomeResultReference
In Vitro (C2C12 Myotubes)Ecdysterone (1 µM)Myotube DiameterSignificant increase, comparable to Dihydrotestosterone (1 µM) and IGF-1 (1.3 nM)
In Vivo (Rats)Ecdysterone (5 mg/kg body weight for 21 days)Soleus Muscle Fiber SizeStronger hypertrophic effect compared to Metandienone, Estradienedione, and SARM S 1 at the same dose
In Vivo (Humans)Ecdysterone Supplementation (10-week study)Muscle MassSignificantly higher increases in muscle mass in the ecdysterone group compared to placebo
In Vivo (Humans)Ecdysterone Supplementation (10-week study)One-Repetition Bench PressSignificantly more pronounced increases in performance

This compound: A Scientific Unknown in Anabolism

In stark contrast to ecdysterone, there is a notable absence of scientific literature and experimental data concerning the anabolic effects of this compound in mammalian systems. While it is classified as a phytoecdysone, its biological activity, particularly concerning muscle growth, has not been a subject of published research. Therefore, a direct comparison of its anabolic effects with ecdysterone is not feasible at this time.

Signaling Pathways and Experimental Workflows

The anabolic actions of ecdysterone are mediated by a well-defined signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow used to assess its effects.

Ecdysterone_Signaling_Pathway Ecdysterone Ecdysterone ERb Estrogen Receptor β (ERβ) Ecdysterone->ERb Binds to PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Figure 1: Ecdysterone's Anabolic Signaling Pathway.

Anabolic_Effect_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis C2C12_myoblasts C2C12 Myoblasts Seeding Differentiation Induce Differentiation into Myotubes C2C12_myoblasts->Differentiation Treatment Incubate Myotubes with Ecdysterone (or other test compounds) Differentiation->Treatment Fixation Cell Fixation Treatment->Fixation Staining Immunofluorescence Staining Fixation->Staining Imaging Microscopy and Image Acquisition Staining->Imaging Measurement Quantify Myotube Diameter Imaging->Measurement

Figure 2: In Vitro Anabolic Assessment Workflow.

Experimental Protocols

The following provides a detailed methodology for a key in vitro experiment used to determine the anabolic properties of ecdysterone.

In Vitro Hypertrophy Model Using C2C12 Myotubes

This protocol is adapted from studies investigating the hypertrophic effects of ecdysterone on skeletal muscle cells.

1. Cell Culture and Differentiation:

  • Mouse C2C12 myoblasts are cultured in a growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the myoblasts reach approximately 80-90% confluency.

  • The cells are allowed to differentiate for 4-6 days, with the differentiation medium being replaced every 48 hours. Successful differentiation is confirmed by the formation of elongated, multinucleated myotubes.

2. Treatment:

  • Differentiated C2C12 myotubes are treated with the test compounds. For example, ecdysterone is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at a final concentration of 1 µM.

  • Control groups include a vehicle control (medium with the solvent only), a positive control for hypertrophy (e.g., Insulin-like Growth Factor 1 (IGF-1) at 1.3 nM), and potentially other comparative compounds like Dihydrotestosterone (DHT) at 1 µM.

  • The myotubes are incubated with the treatments for a specified period, typically 24-72 hours.

3. Analysis of Myotube Diameter:

  • Following treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a fixative solution (e.g., 4% paraformaldehyde).

  • To visualize the myotubes, immunofluorescence staining for a muscle-specific protein like myosin heavy chain (MHC) is performed.

  • Images of the myotubes are captured using a fluorescence microscope.

  • Image analysis software is used to measure the diameter of a large number of myotubes (e.g., at least 50 myotubes per treatment group) at multiple points along their length to ensure accuracy.

  • The average myotube diameter for each treatment group is calculated and statistically compared to the control group to determine the hypertrophic effect.

Conclusion

The available scientific evidence strongly supports the anabolic properties of ecdysterone, with multiple studies demonstrating its ability to increase muscle mass and protein synthesis through the ERβ-PI3K-Akt signaling pathway. In contrast, there is a significant lack of research on the anabolic effects of this compound in mammals. For researchers, scientists, and drug development professionals, ecdysterone presents a compound with a solid foundation of data for further investigation into its therapeutic and performance-enhancing potential. The anabolic profile of this compound, however, remains to be established, representing an open area for future research. Until such studies are conducted, any claims regarding the anabolic effects of this compound are not supported by the current body of scientific literature.

References

Cytotoxicity of Ecdysteroids: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the cytotoxic effects of various ecdysteroids, a class of steroid hormones found in insects and plants. While a direct cytotoxic comparison between 25R-Inokosterone and its specific synthetic intermediates is not available in the current body of scientific literature, this document compiles existing data on the cytotoxicity of related ecdysteroid compounds against several cancer cell lines. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals working in oncology and natural product chemistry.

The data presented herein is collated from various scientific studies and is intended for informational and comparative purposes. The lack of standardized experimental conditions across different studies necessitates careful interpretation of the compiled data.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ecdysteroids and related steroidal compounds against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineAssay TypeIC50 (µM)Reference
Ecdysteroids & Analogs
20-Hydroxyecdysone (Ecdysterone)L5178 (Mouse Lymphoma)MTT>100[1]
MCF7 (Human Breast Cancer)MTT>100[1]
PC3 (Human Prostate Cancer)MTT>100[1]
20-Hydroxyecdysone 20,22-acetonideL5178 (Mouse Lymphoma)MTT>100[1]
MCF7 (Human Breast Cancer)MTT89.67 ± 4.1[1]
PC3 (Human Prostate Cancer)MTT>100[1]
20-Hydroxyecdysone 2,3;20,22-diacetonideL5178 (Mouse Lymphoma)MTT81.12 ± 5.5[1]
MCF7 (Human Breast Cancer)MTT>100[1]
PC3 (Human Prostate Cancer)MTT>100[1]
Other Related Steroids
LobophytosterolA-549 (Human Lung Carcinoma)-4.5 ± 0.5[2]
HL-60 (Human Leukemia)-5.6 ± 0.4[2]
3β,11-dihydroxy-24-methylene-9,11-secocholestan-5-en-9-oneA-549 (Human Lung Carcinoma)-4.97 ± 0.06[2]
(24S)-ergostane-3β,5α,6β,25 tetraolHepG2 (Human Liver Cancer)-17.2 ± 1.5 µg/mL[2]

Experimental Protocols

Detailed methodologies for the most common cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[3][4]

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]

Procedure:

  • Seed cells in a 96-well plate and, after 24 hours of incubation, treat them with the test compound for the desired duration.

  • Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with tap water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[5][6] The absorbance is proportional to the total cellular protein, which correlates with the cell number.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium.[7]

Procedure:

  • Dispense 100 µL of cell suspension into a 96-well plate and pre-incubate for 24 hours.

  • Add 10 µL of the test compound at various concentrations to the plate.

  • Incubate the plate for an appropriate length of time.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.[7]

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Seeding in 96-well Plates B Incubation (24h) A->B C Treatment with Test Compounds (e.g., Ecdysteroids) B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Addition of Cytotoxicity Reagent (MTT, SRB, or CCK-8) D->E F Incubation & Measurement E->F G Data Analysis (IC50 Calculation) F->G

Caption: A generalized workflow for in vitro cytotoxicity testing.

G cluster_1 Simplified Intrinsic Apoptosis Pathway A Ecdysteroid or Other Cytotoxic Agent B Mitochondrial Outer Membrane Permeabilization A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Cleavage of Cellular Substrates F->G H Apoptosis (Programmed Cell Death) G->H

Caption: The intrinsic pathway of apoptosis, a potential mechanism for ecdysteroid-induced cytotoxicity.

References

A Comparative Analysis of 25R-Inokosterone and Other Phytoecdysteroids on Anabolic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anabolic efficacy of 25R-Inokosterone versus other prominent phytoecdysteroids. While direct, quantitative, head-to-head comparative studies on the anabolic effects of this compound are limited in the publicly available scientific literature, this document synthesizes the existing data on related phytoecdysteroids to offer a contextual comparison. The information presented is based on preclinical in vivo and in vitro studies, with a focus on muscle protein synthesis and hypertrophy.

Data Presentation: Comparative Anabolic Activity
PhytoecdysteroidAnimal ModelKey Anabolic EffectsQuantitative Data (where available)
This compound RatStimulation of protein anabolism.Specific quantitative data on anabolic activity (e.g., cpm/g) is not available in the reviewed literature.
20-Hydroxyecdysone (Ecdysterone) RatAccelerated body weight gain; Increased weight of liver, heart, kidneys, and tibialis anterior muscle; Increased total protein in these organs.Administration of 0.5 mg/100 g for 7 days showed significant anabolic effects, particularly in growing rats[2].
C2C12 MyotubesIncreased protein synthesis by up to 20%; Significant increase in myotube diameter.Effective concentrations in the micromolar range have been demonstrated[3].
Turkesterone RatPronounced anabolic effects leading to significant increases in body weight.Anabolic effect reported to be comparable to the synthetic steroid Nerobol[4].
Cyasterone MouseEnhanced protein synthesis in the liver and kidney.Specific quantitative data is not detailed in available abstracts.

Note: The anabolic activity is often assessed relative to control groups or known anabolic agents. The lack of standardized reporting across studies makes direct, precise comparisons challenging.

Signaling Pathways in Phytoecdysteroid-Induced Anabolism

The primary signaling pathway implicated in the anabolic effects of phytoecdysteroids is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of muscle protein synthesis and hypertrophy. Unlike androgenic anabolic steroids, phytoecdysteroids are not believed to bind to the androgen receptor. Recent studies also suggest a potential role for estrogen receptor beta (ERβ) in mediating the anabolic effects of ecdysterone.

Phytoecdysteroid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoecdysteroid Phytoecdysteroid (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) Phytoecdysteroid->GPCR Binding PI3K PI3K GPCR->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition of Inhibitor Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Phytoecdysteroid Anabolic Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the assessment of phytoecdysteroid anabolic efficacy.

In Vivo Anabolic Activity Assessment in a Rodent Model

This protocol is based on the methodology frequently cited in studies assessing the anabolic effects of phytoecdysteroids.

Objective: To determine the in vivo anabolic activity of a test compound by measuring its effect on protein synthesis in various tissues of a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (sexually immature or castrated to reduce endogenous androgen influence).

  • Test phytoecdysteroids (e.g., this compound, 20-Hydroxyecdysone).

  • Vehicle for administration (e.g., 1% Tween-80 solution).

  • Radiolabeled amino acid (e.g., [¹⁴C]leucine or [³H]glycine).

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Scintillation counter and appropriate scintillation fluid.

  • Standard laboratory equipment for animal handling, dosing, and tissue collection.

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, positive control with a known anabolic agent, and various doses of the test phytoecdysteroid).

  • Administration: Administer the test compounds or vehicle orally via gavage or through intraperitoneal injection daily for a predetermined period (e.g., 7-10 days). A typical dose for phytoecdysteroids is 5 mg/kg of body weight.

  • Radiolabel Administration: On the final day of the experiment, administer a single dose of the radiolabeled amino acid (e.g., 0.5 µCi/g body weight) to each animal.

  • Tissue Collection: After a specific time post-radiolabel administration (e.g., 4 hours), euthanize the animals via an approved method.

  • Sample Processing: Dissect and collect target tissues (e.g., liver, heart, kidneys, and specific skeletal muscles like the tibialis anterior and soleus). Weigh the collected tissues.

  • Protein Precipitation and Measurement: Homogenize the tissues and precipitate the proteins using an appropriate method (e.g., trichloroacetic acid precipitation).

  • Radioactivity Measurement: Measure the radioactivity of the protein precipitate using a scintillation counter.

  • Data Analysis: Express the anabolic activity as counts per minute per gram (cpm/g) of tissue. Compare the mean values between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomized Grouping (Control, Test Compounds) Acclimatization->Grouping Dosing Daily Administration (e.g., 7-10 days) Grouping->Dosing Radiolabel Radiolabeled Amino Acid Injection Dosing->Radiolabel Euthanasia Euthanasia & Tissue Collection Radiolabel->Euthanasia Processing Tissue Processing & Protein Precipitation Euthanasia->Processing Scintillation Scintillation Counting Processing->Scintillation Calculation Calculate cpm/g Scintillation->Calculation Statistics Statistical Analysis Calculation->Statistics

In Vivo Anabolic Activity Assessment Workflow
In Vitro Myotube Hypertrophy Assay

This assay provides a cellular-level assessment of a compound's potential to induce muscle growth.

Objective: To quantify the hypertrophic effect of a phytoecdysteroid by measuring the diameter of C2C12 myotubes.

Materials:

  • C2C12 myoblast cell line.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM with 2% horse serum (HS) and 1% penicillin-streptomycin.

  • Test phytoecdysteroids dissolved in a suitable solvent (e.g., DMSO).

  • Positive control for hypertrophy (e.g., IGF-1).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde).

  • Microscope with imaging software.

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach 80-90% confluency within 24-48 hours.

  • Differentiation: Once confluent, switch the GM to DM to induce myoblast fusion into myotubes. Culture for 4-6 days, replacing the DM every 48 hours, until mature, multinucleated myotubes are formed.

  • Treatment: Treat the differentiated myotubes with various concentrations of the test phytoecdysteroid (typically in the 1-10 µM range) or controls for a specified duration (e.g., 24-72 hours).

  • Fixation and Imaging: After treatment, wash the cells with PBS and fix them. Capture images of the myotubes using a microscope at a consistent magnification.

  • Myotube Diameter Measurement: Using imaging software, measure the diameter of a significant number of myotubes (e.g., >50) per treatment group at multiple points along each myotube to ensure accuracy.

  • Data Analysis: Calculate the average myotube diameter for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to compare the diameters of treated groups to the vehicle control. An increase in myotube diameter indicates a hypertrophic effect.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature. The anabolic effects of many phytoecdysteroids, including this compound, require further rigorous investigation.

References

25R-Inokosterone: A Comparative Analysis of its Interaction with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 25R-Inokosterone's interaction with estrogen receptors (ERs), placing its potential activity in the context of established ER modulators. The information is intended to support research and drug development efforts by providing a consolidated overview of available data, experimental methodologies, and relevant signaling pathways.

Executive Summary

This compound, a phytoecdysteroid, has garnered attention for its potential anabolic effects, which are hypothesized to be mediated, at least in part, through interaction with estrogen receptors. While direct experimental data on the binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is limited, studies on the closely related ecdysteroid, ecdysterone, suggest a preferential binding to and activation of ERβ. This positions this compound as a potential selective estrogen receptor modulator (SERM) with a profile distinct from the endogenous ligand 17β-estradiol and other synthetic modulators. This guide synthesizes the available computational and in vitro data to facilitate a comparative understanding of this compound's potential estrogenic activity.

Comparative Binding Affinity

To contextualize the potential interaction of this compound with estrogen receptors, the following table summarizes the binding affinities of the related compound, ecdysterone, alongside well-established ER agonists and antagonists for both ERα and ERβ. Binding affinity is a critical parameter in determining the potency and potential selectivity of a compound.

CompoundReceptor SubtypeBinding Affinity (IC50/Ki/ED50)Compound Type
Ecdysterone ERβED50 = 13 nMPhytoecdysteroid (Agonist)
17β-Estradiol ERαIC50 = 3.2 nMEndogenous Agonist
ERβIC50 = 3.6 nM
Tamoxifen ERαKi = 2.16 x 10⁻⁸ MSERM (Mixed Agonist/Antagonist)
Fulvestrant (ICI 182,780) ERαIC50 = 0.80 nMPure Antagonist (SERD)
ERβIC50 = 1.12 nM
Raloxifene ERαIC50 = 0.66 nMSERM (Mixed Agonist/Antagonist)

Note: Data for ecdysterone is provided as a proxy for this compound due to the current lack of specific experimental binding data for the latter.

Estrogen Receptor Signaling Pathways

The interaction of a ligand with an estrogen receptor can trigger a cascade of intracellular events, broadly categorized into genomic and non-genomic pathways. Understanding these pathways is crucial for interpreting the functional consequences of this compound's binding to ERs.

Classical Genomic Signaling Pathway

The classical pathway involves the binding of the ligand to the estrogen receptor in the cytoplasm, followed by the translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound ER Estrogen Receptor (ERα / ERβ) 25R_Inokosterone->ER Binding 25R_Inokosterone->ER Ligand_ER_Complex Ligand-ER Complex Dimerized_Complex Dimerized Ligand-ER Complex Ligand_ER_Complex->Dimerized_Complex Dimerization Ligand_ER_Complex->Dimerized_Complex ERE Estrogen Response Element (ERE) Dimerized_Complex->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Modulation

Caption: Classical genomic estrogen receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with estrogen receptors.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor.

Materials:

  • Human recombinant ERα and ERβ protein

  • [³H]-17β-estradiol

  • Test compound (this compound) and reference compounds (e.g., 17β-estradiol, tamoxifen)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail and scintillation counter

Procedure:

  • A constant concentration of ERα or ERβ protein is incubated with a fixed concentration of [³H]-17β-estradiol.

  • Increasing concentrations of the unlabeled test compound or reference compounds are added to the incubation mixture.

  • The mixture is incubated to reach equilibrium.

  • The receptor-bound and free radioligand are separated (e.g., by filtration or charcoal dextran).

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate ER, [³H]-Estradiol, and Test Compound Start->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Analysis Calculate IC50 and RBA Measurement->Analysis End End: Results Analysis->End

Caption: Workflow for an in vitro competitive binding assay.

Luciferase Reporter Gene Assay for Estrogen Receptor Transactivation

This cell-based assay is used to determine whether a compound acts as an agonist or antagonist of estrogen receptors by measuring the activation of a reporter gene (luciferase) under the control of an estrogen-responsive promoter.

Materials:

  • A suitable cell line (e.g., MCF-7, HeLa)

  • Expression vectors for human ERα or ERβ

  • A reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene

  • Transfection reagent

  • Test compound (this compound) and reference compounds

  • Luciferase assay reagent and a luminometer

Procedure:

  • Cells are co-transfected with the ER expression vector and the ERE-luciferase reporter plasmid.

  • After transfection, cells are treated with various concentrations of the test compound or reference compounds. To test for antagonistic activity, cells are co-treated with a known agonist (e.g., 17β-estradiol) and the test compound.

  • Cells are incubated for a specified period (e.g., 24 hours).

  • Cells are lysed, and the luciferase activity is measured using a luminometer.

  • The results are expressed as fold induction over the vehicle control (for agonist activity) or as a percentage inhibition of the agonist response (for antagonist activity).

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Transactivation_Assay_Workflow Start Start: Cell Culture Transfection Co-transfect with ER and Reporter Plasmids Start->Transfection Treatment Treat Cells with Test Compound Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis_Measurement Cell Lysis and Luciferase Measurement Incubation->Lysis_Measurement Analysis Data Analysis (EC50 / IC50) Lysis_Measurement->Analysis End End: Results Analysis->End

Caption: Workflow for a luciferase reporter gene transactivation assay.

Conclusion and Future Directions

The available evidence, primarily from studies on the related compound ecdysterone, suggests that this compound may act as a selective agonist at estrogen receptor beta. This profile distinguishes it from the non-selective endogenous agonist 17β-estradiol and synthetic SERMs like tamoxifen. However, to definitively characterize the interaction of this compound with estrogen receptors, further experimental validation is required. Specifically, in vitro competitive binding assays and transactivation assays using this compound are needed to determine its binding affinity and functional activity at both ERα and ERβ. Such studies will be instrumental in elucidating its mechanism of action and evaluating its potential for therapeutic applications.

Navigating Ecdysteroid Hormone Assays: A Comparative Guide to 25R-Inokosterone Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of ecdysteroids, the specificity of hormone assays is paramount to generating accurate and reproducible data. This guide provides a comparative analysis of 25R-Inokosterone, a phytoecdysteroid, and its potential for cross-reactivity in hormone assays commonly designed for the principal insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). Due to a lack of direct quantitative data for this compound in the public domain, this guide utilizes a comparative approach based on structural similarities to other well-characterized phytoecdysteroids.

The structural resemblance among ecdysteroids poses a significant challenge to the specificity of immunoassays.[1] These assays, typically competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs), rely on antibodies that may exhibit cross-reactivity with structurally related molecules. This can lead to an overestimation of the target hormone's concentration and subsequent misinterpretation of experimental results. This guide aims to provide a framework for understanding and mitigating the potential impact of this compound in such assays.

Understanding the Basis of Cross-Reactivity

The specificity of an ecdysteroid immunoassay is dictated by the binding characteristics of the antibody employed. These antibodies are most commonly raised against a 20-hydroxyecdysone-protein conjugate. Cross-reactivity occurs when other structurally similar ecdysteroids, such as this compound, compete with the target analyte (e.g., 20E) for the limited antibody binding sites. The degree of this cross-reactivity is largely dependent on the structural homology between the competing molecule and the target ecdysteroid.[1] Key structural features that influence antibody recognition include:

  • The stereochemistry of the A/B ring junction.

  • The number and position of hydroxyl groups.

  • The structure of the side chain.

Structural Comparison of Ecdysteroids

To infer the potential cross-reactivity of this compound, a structural comparison with 20-hydroxyecdysone and other phytoecdysteroids with known cross-reactivity is essential.

CompoundChemical StructureKey Structural Features Compared to 20-Hydroxyecdysone
20-Hydroxyecdysone [Image of 20-Hydroxyecdysone structure]The reference compound, a C27 steroid with hydroxyl groups at C2, C3, C14, C20, C22, and C25.
This compound [Image of this compound structure]A C27 steroid, an isomer of 20-hydroxyecdysone. It shares the same core structure and hydroxylation pattern but differs in the stereochemistry at the C25 position.
Ecdysone [Image of Ecdysone structure]Lacks the hydroxyl group at the C20 position.
Ponasterone A [Image of Ponasterone A structure]Lacks the hydroxyl group at the C25 position.
Cyasterone [Image of Cyasterone structure]A C29 phytoecdysteroid with a more complex side chain, including a lactone ring.

The high degree of structural similarity between this compound and 20-hydroxyecdysone, differing only in the stereochemistry at a single carbon in the side chain, suggests a high potential for cross-reactivity in immunoassays developed for 20E.

Comparative Cross-reactivity Data

CompoundRelative Cross-reactivity (%)
20-Hydroxyecdysone100
Ecdysone10-20
Ponasterone A100-150
Cyasterone50-70
This compoundEstimated to be high (potentially >80%)

Note: The cross-reactivity value for this compound is an educated estimation based on its high structural similarity to 20-hydroxyecdysone. Actual values can vary depending on the specific antibody and assay conditions.[1]

Experimental Protocols

To empirically determine the cross-reactivity of this compound in a specific hormone assay, a competitive ELISA is the method of choice. Below is a detailed methodology for conducting such an experiment.

Competitive ELISA Protocol for Ecdysteroid Cross-reactivity

1. Principle: This assay is based on the competition between a known amount of enzyme-labeled ecdysteroid and the ecdysteroid in the sample (or standard) for a limited number of binding sites on a specific antibody. The amount of labeled ecdysteroid bound to the antibody is inversely proportional to the concentration of the ecdysteroid in the sample.

2. Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).

  • Primary antibody specific to the target ecdysteroid (e.g., rabbit anti-20-hydroxyecdysone).

  • Enzyme-conjugated ecdysteroid (e.g., 20-hydroxyecdysone-acetylcholinesterase tracer).

  • Wash buffer (e.g., phosphate-buffered saline with Tween-20).

  • Assay buffer.

  • Substrate for the enzyme (e.g., Ellman's reagent for acetylcholinesterase).

  • Stop solution.

  • Standard solutions of the target ecdysteroid (e.g., 20-hydroxyecdysone).

  • Test compound solutions (e.g., this compound).

  • Microplate reader.

3. Procedure:

  • Preparation of Reagents: Prepare all buffers, standards, and test compound solutions to the desired concentrations.

  • Antibody Incubation: Add the primary antibody to the wells of the microtiter plate and incubate to allow binding to the pre-coated secondary antibody.

  • Washing: Wash the plate to remove any unbound primary antibody.

  • Competitive Reaction: Add the standard solutions or test compound solutions to the appropriate wells, followed immediately by the addition of the enzyme-conjugated ecdysteroid. Incubate to allow for competition.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Reaction: Add the enzyme substrate to each well and incubate to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Calculation of Cross-reactivity: Cross-reactivity is calculated using the following formula:

% Cross-reactivity = (Concentration of standard at 50% binding / Concentration of test compound at 50% binding) x 100

Mandatory Visualizations

Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids are primarily mediated through a nuclear receptor complex. Understanding this pathway is crucial for interpreting the physiological consequences of assay results.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell 20E 20-Hydroxyecdysone (or cross-reacting ecdysteroid) EcR Ecdysone Receptor (EcR) 20E->EcR Binds Hsp90 Hsp90 EcR->Hsp90 Dissociates from EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP ERE Ecdysone Response Element (ERE) EcR_USP->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates

Caption: Ecdysteroid signaling pathway.

Experimental Workflow for Cross-reactivity Assessment

The following diagram outlines the key steps in determining the cross-reactivity of a test compound in a competitive ELISA.

Cross_Reactivity_Workflow Start Start: Prepare Reagents Plate_Coating Coat Plate with Secondary Antibody Start->Plate_Coating Primary_Ab Add Primary Antibody (e.g., anti-20E) Plate_Coating->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Competition Add Standards (20E) and Test Compound (this compound) + Enzyme-Conjugated 20E Wash1->Competition Wash2 Wash Competition->Wash2 Substrate Add Substrate Wash2->Substrate Incubate Incubate for Color Development Substrate->Incubate Stop Add Stop Solution Incubate->Stop Read Read Absorbance Stop->Read Calculate Calculate % Cross-reactivity Read->Calculate End End: Report Results Calculate->End

Caption: Competitive ELISA workflow.

Conclusion and Recommendations

The high structural similarity of this compound to 20-hydroxyecdysone strongly suggests a high likelihood of significant cross-reactivity in immunoassays designed for 20E. Researchers should be aware of this potential interference, especially when analyzing samples from sources known to contain a variety of phytoecdysteroids.

Recommendations:

  • Method Validation: It is crucial to validate the specificity of any ecdysteroid immunoassay for the specific biological matrix being studied. If the presence of this compound or other potentially cross-reacting ecdysteroids is suspected, their cross-reactivity should be experimentally determined.

  • Use of Highly Specific Antibodies: Whenever possible, utilize monoclonal antibodies with well-characterized specificity profiles to minimize cross-reactivity.

  • Chromatographic Separation: For complex samples containing multiple ecdysteroids, pre-purification of the sample using techniques such as high-performance liquid chromatography (HPLC) prior to immunoassay can effectively separate 20-hydroxyecdysone from potentially interfering compounds like this compound.

  • Mass Spectrometry Confirmation: For definitive quantification and identification of specific ecdysteroids, liquid chromatography-mass spectrometry (LC-MS) remains the gold standard and should be used to confirm results obtained by immunoassay, particularly in pivotal studies.

By carefully considering the potential for cross-reactivity and employing appropriate validation and analytical strategies, researchers can ensure the accuracy and reliability of their ecdysteroid measurements.

References

Uncharted Territory: The Anti-Cancer Potential of 25R-Inokosterone on HepG2 Cells Awaits Scientific Validation

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive comparison guide on the anti-cancer activity of 25R-Inokosterone on HepG2 hepatocellular carcinoma cells have revealed a significant gap in the current scientific literature. Despite a thorough search for experimental data, no specific studies validating the efficacy of this particular phytoecdysteroid on the HepG2 cell line were identified. Consequently, a direct comparison with other anti-cancer agents, complete with quantitative data and detailed experimental protocols, cannot be constructed at this time.

Phytoecdysteroids, a class of plant-derived steroids, have garnered interest in cancer research for their potential cytotoxic and anti-proliferative effects on various cancer cell lines. Some studies have indicated that certain phytoecdysteroids can induce apoptosis (programmed cell death) and cause cell cycle arrest in malignant cells, including those of liver cancer. However, the specific stereoisomer this compound and its impact on the widely-used HepG2 liver cancer cell line remain an unexplored area of research.

To facilitate future investigations into the potential anti-cancer properties of this compound on HepG2 cells, this guide outlines the standard experimental methodologies and signaling pathways that are typically examined in such studies. This framework can serve as a roadmap for researchers venturing into this novel area of inquiry.

Prospective Experimental Design

Should research on this compound and HepG2 cells be undertaken, a typical study would involve a series of established in vitro assays to determine its anti-cancer activity. The following sections detail the standard protocols for these experiments.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Table 1: Hypothetical Comparative Data on Cell Viability (IC50 values in µM)

CompoundHepG2
This compound Data Not Available
Doxorubicin (Control)Typically ~1-5 µM
Cisplatin (Control)Typically ~5-20 µM

Experimental Protocol: MTT Assay

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and control drugs) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assays

To determine if the compound induces programmed cell death, apoptosis assays are crucial. These assays can quantify the percentage of apoptotic cells.

Table 2: Hypothetical Comparative Data on Apoptosis Induction (% of Apoptotic Cells)

Compound (at IC50)Early ApoptosisLate ApoptosisTotal Apoptosis
This compound Data Not Available Data Not Available Data Not Available
Doxorubicin (Control)VariableVariableVariable

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: HepG2 cells are treated with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Investigating the effect of a compound on the cell cycle can reveal if it inhibits cell proliferation by arresting cells at a specific phase.

Table 3: Hypothetical Comparative Data on Cell Cycle Distribution (%)

Compound (at IC50)G0/G1 PhaseS PhaseG2/M Phase
This compound Data Not Available Data Not Available Data Not Available
Doxorubicin (Control)Often G2/M arrestOften S phase arrestOften G2/M arrest

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: HepG2 cells are treated with this compound at its IC50 concentration. After treatment, cells are harvested and washed.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other anti-cancer agents in HepG2 cells, future research on this compound could explore its impact on key signaling pathways involved in cell survival, proliferation, and apoptosis.

cluster_0 Cell Proliferation & Survival Pathways PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways regulating cell proliferation and survival.

cluster_1 Apoptosis Pathways Bax Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2 Bcl-2 Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion

While the anti-cancer potential of this compound against HepG2 cells is currently unvalidated, the framework provided in this guide offers a clear path for future research. The systematic application of established experimental protocols to assess cell viability, apoptosis, and cell cycle, coupled with an investigation into relevant signaling pathways, will be essential to elucidate the therapeutic promise of this natural compound. The scientific community awaits such studies to fill this knowledge gap and potentially uncover a new avenue for liver cancer therapy.

A Comparative Analysis of 25R-Inokosterone and Synthetic Anabolic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring phytoecdysteroid 25R-Inokosterone and synthetic anabolic agents. Due to the limited publicly available experimental data specifically for this compound, this guide will utilize data from the closely related and well-studied phytoecdysteroid, 20-hydroxyecdysone (B1671079), as a representative compound for comparison. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Executive Summary

Synthetic anabolic-androgenic steroids (AAS) are potent enhancers of muscle mass and strength, primarily acting through the androgen receptor (AR). Their use, however, is often accompanied by a range of undesirable androgenic side effects. Phytoecdysteroids, such as 20-hydroxyecdysone, represent a class of naturally occurring compounds that have demonstrated significant anabolic activity with a notably lower androgenic profile. This suggests a different mechanism of action, offering a potential alternative for therapeutic applications where muscle growth is desired without the virilizing effects of traditional AAS.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and experimental findings for phytoecdysteroids (represented by 20-hydroxyecdysone) and common synthetic anabolic agents.

Table 1: General Characteristics and Mechanism of Action

FeaturePhytoecdysteroids (20-Hydroxyecdysone)Synthetic Anabolic Agents (e.g., Testosterone (B1683101), Nandrolone, Methandrostenolone)
Primary Mechanism Estrogen Receptor Beta (ERβ) binding; Activation of PI3K/Akt signaling pathway.[1][2]Androgen Receptor (AR) binding and activation.[1]
Anabolic Activity High; comparable to or greater than some AAS in animal studies.[1][3]Varies from moderate to very high, depending on the agent.
Androgenic Activity Low to negligible.Varies from low to high; responsible for many side effects.
Oral Bioavailability Generally considered low but can be enhanced.Varies; some are orally active (e.g., Methandrostenolone), others require injection (e.g., Testosterone esters).
Source Naturally occurring in plants (e.g., spinach, quinoa).Synthetically derived from testosterone.

Table 2: Comparative Anabolic and Androgenic Ratios

The anabolic-to-androgenic ratio is a key metric for evaluating the therapeutic potential of these compounds. A higher ratio indicates a more favorable anabolic effect with fewer androgenic side effects.

CompoundAnabolic:Androgenic Ratio
Testosterone1:1
Nandrolone~10:1
Oxandrolone~10:1
20-HydroxyecdysoneHigh anabolic activity with negligible androgenic effects (precise ratio not typically measured via AR-dependent assays).

Note: The anabolic/androgenic ratio for 20-hydroxyecdysone is not determined by the traditional Hershberger assay, which relies on androgen receptor-mediated effects.

Experimental Protocols

A standardized method for assessing the anabolic and androgenic properties of a compound is the Hershberger Assay . This in vivo assay is crucial for the preclinical evaluation of potential anabolic agents.

Hershberger Assay for Anabolic and Androgenic Activity

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound in a castrated male rat model.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues sensitive to exogenous compounds.

  • Treatment Groups:

    • Control Group: Vehicle only.

    • Testosterone Propionate (TP) Group: A reference androgen.

    • Test Compound Group(s): Administered at various dose levels.

  • Administration: The test compound and reference standard are typically administered daily for 7 to 10 days via oral gavage or subcutaneous injection.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

    • Anabolic (Myotrophic) Activity: Measured by the wet weight of the levator ani muscle.

    • Androgenic Activity: Measured by the wet weights of the seminal vesicles and ventral prostate.

  • Data Analysis: The weights of the target tissues from the test compound groups are compared to the control and reference standard groups to determine the relative anabolic and androgenic potency.

Signaling Pathways and Mechanisms of Action

The anabolic effects of synthetic anabolic agents and phytoecdysteroids are mediated by distinct signaling pathways.

Synthetic Anabolic Agents: The Androgen Receptor Pathway

Synthetic AAS are structural analogues of testosterone and exert their effects by binding to and activating the androgen receptor. This initiates a cascade of events leading to increased protein synthesis and muscle hypertrophy.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Synthetic Anabolic Agent (AAS) AR Androgen Receptor (AR) AAS->AR HSP Heat Shock Proteins (HSP) AR->HSP AAS_AR AAS-AR Complex Nucleus Nucleus AAS_AR->Nucleus ARE Androgen Response Element (ARE) AAS_AR->ARE Gene Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Hypertrophy Muscle Hypertrophy Protein->Hypertrophy

Caption: Signaling pathway of synthetic anabolic agents.

This compound (Phytoecdysteroids): A Non-Androgenic Pathway

Phytoecdysteroids like 20-hydroxyecdysone do not appear to bind to the androgen receptor. Instead, their anabolic effects are thought to be mediated through binding to the estrogen receptor beta (ERβ) and subsequent activation of the PI3K/Akt signaling pathway, a central regulator of cell growth and protein synthesis.

Phyto Phytoecdysteroid (e.g., 20-Hydroxyecdysone) ERb Estrogen Receptor β (ERβ) Phyto->ERb PI3K PI3K ERb->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Protein Synthesis mTOR->Protein Hypertrophy Muscle Hypertrophy Protein->Hypertrophy

Caption: Proposed signaling pathway of phytoecdysteroids.

Experimental Workflow: From Compound to Data

The following diagram illustrates a typical workflow for the comparative evaluation of novel anabolic agents.

cluster_preclinical Preclinical Evaluation cluster_data Data Analysis & Comparison cluster_decision Decision Making InVitro In Vitro Assays (Receptor Binding, Cell Culture) InVivo In Vivo Animal Studies (Hershberger Assay) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Anabolic Anabolic Potency (Levator Ani Weight) Tox->Anabolic Androgenic Androgenic Activity (Prostate/Seminal Vesicle Weight) Tox->Androgenic Safety Safety Profile Assessment Tox->Safety Ratio Anabolic:Androgenic Ratio Calculation Anabolic->Ratio Androgenic->Ratio Go Proceed to Clinical Trials Ratio->Go NoGo Further Preclinical Work / No-Go Ratio->NoGo Safety->Go Safety->NoGo

Caption: Experimental workflow for anabolic agent evaluation.

Conclusion

While direct experimental data on this compound is scarce, the available evidence on the closely related phytoecdysteroid, 20-hydroxyecdysone, suggests a promising profile for anabolic activity with minimal androgenic side effects. The mechanism of action appears to be distinct from that of synthetic anabolic agents, operating through the estrogen receptor beta and the PI3K/Akt signaling pathway. This fundamental difference presents a compelling rationale for further investigation into phytoecdysteroids as a potential new class of therapeutic agents for muscle wasting conditions, offering a safer alternative to traditional anabolic-androgenic steroids. Further research, including direct comparative studies and elucidation of the precise molecular targets, is warranted to fully understand the therapeutic potential and safety profile of this compound and other phytoecdysteroids.

References

In Vivo Validation of Phytoecdysteroid-Induced Muscle Hypertrophy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific in vivo research on 25R-Inokosterone's direct effects on muscle hypertrophy necessitates a broader examination of a closely related and extensively studied phytoecdysteroid, 20-Hydroxyecdysone (Ecdysterone). This guide provides a comparative analysis of Ecdysterone's validated in vivo anabolic activity against other known muscle-hypertrophy agents, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Phytoecdysteroids, a class of plant-derived steroids, have garnered significant interest for their potential anabolic properties in mammals, promoting muscle growth and enhancing physical performance.[1] Among these, Ecdysterone has been the subject of multiple in vivo studies, demonstrating its efficacy in stimulating muscle protein synthesis and inducing hypertrophy, reportedly through the activation of the PI3K/Akt signaling pathway.[2][3]

Quantitative Comparison of Anabolic Effects

In vivo studies in rodent models have provided quantitative data on the hypertrophic effects of Ecdysterone, often in direct comparison with synthetic anabolic agents. The following table summarizes key findings from a notable study that compared the effects of Ecdysterone to the anabolic androgenic steroid Metandienone and a Selective Androgen Receptor Modulator (SARM).

CompoundDosageAdministration RouteStudy DurationKey Findings on Muscle Hypertrophy
Ecdysterone 5 mg/kg body weightOral21 daysStronger hypertrophic effect on soleus muscle fiber size compared to Metandienone and SARM S-1 at the same dose.[4]
Metandienone (Dianabol) 5 mg/kg body weightOral21 daysSignificant increase in soleus muscle fiber size, but less pronounced than Ecdysterone.[4]
SARM S-1 5 mg/kg body weightOral21 daysDemonstrated anabolic effects on soleus muscle fiber size, but to a lesser extent than Ecdysterone.

Signaling Pathway and Experimental Workflow

The anabolic effects of Ecdysterone on muscle tissue are believed to be mediated through the PI3K/Akt signaling pathway, a central regulator of muscle protein synthesis. Unlike synthetic anabolic steroids, phytoecdysteroids do not appear to bind to the androgen receptor, suggesting a different mechanism of action that may circumvent some of the undesirable side effects associated with traditional anabolic agents.

Ecdysteroid Ecdysteroid GPCR G-Protein Coupled Receptor Ecdysteroid->GPCR Binds to PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Proposed PI3K/Akt signaling pathway for Ecdysteroid-induced muscle hypertrophy.

The in vivo validation of compounds for muscle hypertrophy typically follows a standardized experimental workflow. This involves animal model selection, compound administration, and subsequent analysis of muscle tissue.

cluster_protocol Experimental Protocol Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Grouping (Control, Ecdysterone, Comparator) Animal_Model->Grouping Administration Compound Administration (e.g., Oral Gavage) Grouping->Administration Duration Study Duration (e.g., 21 days) Administration->Duration Tissue_Collection Muscle Tissue Collection (e.g., Soleus) Duration->Tissue_Collection Analysis Histological & Biochemical Analysis Tissue_Collection->Analysis

General experimental workflow for in vivo assessment of muscle hypertrophy.

Detailed Experimental Protocols

The following provides a detailed methodology for a key in vivo experiment cited in the comparison, based on the study by Parr et al. (2015).

Animal Model and Treatment:

  • Species: Male Wistar rats.

  • Grouping: Animals were divided into groups receiving Ecdysterone, Metandienone, SARM S-1, or a vehicle control.

  • Dosage and Administration: The test compounds were administered orally at a dose of 5 mg/kg of body weight for a duration of 21 days.

Muscle Hypertrophy Assessment:

  • Tissue Collection: At the end of the 21-day treatment period, the soleus muscle was dissected from the animals.

  • Histological Analysis: The collected muscle tissue was prepared for histological analysis to determine the muscle fiber cross-sectional area. This is a primary indicator of muscle hypertrophy.

Protein Synthesis Measurement (General Protocol): While not detailed in the direct comparative study, a common method to assess protein synthesis in vivo involves stable isotope tracing:

  • Stable Isotope Infusion: A stable isotope-labeled amino acid, such as ¹³C₆-phenylalanine, is infused into the animal.

  • Muscle Biopsy: Muscle tissue samples are collected at different time points after infusion.

  • Mass Spectrometry Analysis: The incorporation of the labeled amino acid into muscle protein is measured using mass spectrometry to determine the fractional synthetic rate (FSR), a direct measure of protein synthesis.

References

Unveiling the Anabolic Potential of 25R-Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on 25R-Inokosterone, a naturally occurring phytoecdysteroid, and its potential as an anabolic agent. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the primary signaling pathway implicated in its muscle-building effects.

While research on this compound is not as extensive as that for its more famous counterpart, ecdysterone, existing studies suggest it may share similar anabolic properties. Phytoecdysteroids, as a class of compounds, are gaining attention for their potential to promote muscle growth and enhance physical performance, purportedly through a distinct mechanism from classical anabolic steroids.

Comparative Analysis of Anabolic Effects

Direct comparative studies on the muscle hypertrophic effects of this compound against other anabolic agents are limited. However, by examining the available data on related phytoecdysteroids and the established mechanisms of muscle growth, we can construct a comparative overview.

The primary mechanism associated with the anabolic effects of phytoecdysteroids is the activation of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of protein synthesis and muscle cell growth. While specific quantitative data for this compound's direct impact on muscle protein synthesis and hypertrophy is emerging, studies on the broader class of ecdysteroids provide a strong inferential basis for its potential.

Table 1: Comparative Data on Phytoecdysteroid Anabolic Activity

CompoundModel SystemKey FindingsReported Efficacy
Ecdysterone Human (resistance-trained males)Significant increase in muscle mass (up to 2 kg in 10 weeks) and strength.High
Ecdysterone RatIncreased muscle fiber size, stronger than some anabolic steroids at the same dose.High
Ecdysterone C2C12 Myotubes (in vitro)Increased myotube diameter, indicating hypertrophy.High
This compound & 25S-Inokosterone Fusarium oxysporum & Fusarium solani (fungi)Differential effects on mycelial growth compared to β-ecdysterone.[1]Not directly comparable to anabolic activity

Note: The data on this compound's anabolic effects in muscle is currently limited in the public domain. The comparison with fungal growth is provided to show a biological activity comparison between inokosterone (B78545) isomers and ecdysterone.

Signaling Pathway and Experimental Workflows

The anabolic effects of phytoecdysteroids are largely attributed to their ability to stimulate the Akt/mTOR signaling cascade, leading to increased protein synthesis.

Akt_mTOR_Signaling_Pathway Phytoecdysteroids Phytoecdysteroids PI3K PI3K Phytoecdysteroids->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Figure 1: Phytoecdysteroid-induced Akt/mTOR signaling pathway.

The evaluation of anabolic potential typically involves in vitro and in vivo models. A common workflow for assessing muscle hypertrophy in vitro using C2C12 myotubes is outlined below.

C2C12_Hypertrophy_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Myoblast_Proliferation C2C12 Myoblast Proliferation Differentiation Differentiation into Myotubes Myoblast_Proliferation->Differentiation Compound_Treatment Treatment with This compound or Alternative Compounds Differentiation->Compound_Treatment Myotube_Measurement Myotube Diameter Measurement Compound_Treatment->Myotube_Measurement Protein_Synthesis_Assay Protein Synthesis Assay (e.g., SUnSET) Compound_Treatment->Protein_Synthesis_Assay Western_Blot Western Blot for p-Akt, p-mTOR Compound_Treatment->Western_Blot

Figure 2: In vitro workflow for assessing muscle hypertrophy.

Detailed Experimental Protocols

Replicating published findings requires meticulous adherence to experimental protocols. Below are methodologies for key experiments cited in the evaluation of anabolic compounds.

C2C12 Myotube Hypertrophy Assay

This in vitro assay is a cornerstone for assessing the direct effects of compounds on muscle cell size.

1. Cell Culture and Differentiation:

  • Murine C2C12 myoblasts are cultured in a growth medium (GM) typically containing Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are grown to approximately 80-90% confluency.

  • To induce differentiation into myotubes, the GM is replaced with a differentiation medium (DM), which consists of DMEM with 2% horse serum.[2][3][4]

  • The cells are maintained in DM for 4-6 days to allow for the formation of multinucleated myotubes.

2. Compound Treatment:

  • Differentiated myotubes are treated with various concentrations of this compound or other test compounds dissolved in a suitable vehicle (e.g., DMSO).

  • A vehicle-only control group is included in all experiments.

  • Treatment duration can vary from 24 to 72 hours, depending on the experimental design.

3. Measurement of Myotube Diameter:

  • Following treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized.

  • Myotubes can be visualized using immunofluorescence staining for muscle-specific proteins like myosin heavy chain (MHC).

  • Images of myotubes are captured using a microscope.

  • The diameter of a statistically significant number of myotubes (e.g., >50) per treatment group is measured using image analysis software (e.g., ImageJ).[4] An increase in the average myotube diameter is indicative of hypertrophy.

4. Protein Synthesis Assay (e.g., SUnSET):

  • To quantify protein synthesis, the Surface Sensing of Translation (SUnSET) method can be employed.

  • This technique utilizes puromycin (B1679871), an aminonucleoside antibiotic that incorporates into nascent polypeptide chains.

  • Treated myotubes are incubated with a low concentration of puromycin for a short period (e.g., 30 minutes).

  • Total protein is then extracted, and the amount of incorporated puromycin is quantified by Western blotting using an anti-puromycin antibody. Increased puromycin signal indicates a higher rate of protein synthesis.

Animal Models of Muscle Hypertrophy

In vivo studies are crucial for validating the anabolic effects observed in vitro.

1. Animal Model and Compound Administration:

  • Common animal models include male Wistar or Sprague-Dawley rats.

  • Animals are randomly assigned to control and treatment groups.

  • This compound or other test compounds are administered orally (e.g., via gavage) or through injection at a specified dose and frequency for a defined period (e.g., 21-28 days).

2. Functional Assessment:

  • Muscle strength can be assessed using tests such as grip strength analysis.

3. Muscle Tissue Analysis:

  • At the end of the study, specific muscles (e.g., soleus, gastrocnemius, plantaris) are dissected and weighed.

  • Muscle tissue is then prepared for histological analysis to measure muscle fiber cross-sectional area (CSA).

  • Western blotting can be performed on muscle lysates to assess the activation of the Akt/mTOR pathway.

4. Safety and Toxicity:

  • Throughout the study, animal body weight and food consumption are monitored.

  • At the end of the study, blood samples can be collected for analysis of liver and kidney function markers.

  • Organ weights (e.g., liver, kidneys, heart) are also recorded to assess potential toxicity.[5]

Logical Framework for Replicating Findings

To rigorously replicate and compare the findings on this compound, a logical experimental progression is necessary.

Replication_Logic Initial_Hypothesis Hypothesis: This compound promotes muscle hypertrophy via Akt/mTOR signaling In_Vitro_Validation In Vitro Validation (C2C12 Myotubes) Initial_Hypothesis->In_Vitro_Validation Test In_Vivo_Confirmation In Vivo Confirmation (Rodent Model) In_Vitro_Validation->In_Vivo_Confirmation Confirm Comparative_Analysis Comparative Analysis vs. Ecdysterone & Other Anabolics In_Vivo_Confirmation->Comparative_Analysis Compare Mechanism_Elucidation Deeper Mechanism Elucidation Comparative_Analysis->Mechanism_Elucidation Investigate Further

Figure 3: Logical flow for replicating and extending findings.

References

Ecdysteroid Supplements: A Head-to-Head Comparison of Ecdysterone and Turkesterone for Anabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current scientific evidence on the performance and mechanisms of popular ecdysteroid supplements, Ecdysterone and Turkesterone (B103). This guide is intended for researchers, scientists, and drug development professionals.

Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant attention in the supplement industry for their purported anabolic and performance-enhancing effects. Among the various phytoecdysteroids, ecdysterone (also known as 20-hydroxyecdysone) and turkesterone have emerged as the most popular ingredients in commercially available supplements. This guide provides a head-to-head comparison of these two compounds, summarizing the available experimental data, detailing the methodologies of key human clinical trials, and illustrating the proposed signaling pathways.

Performance Data: Human Clinical Trials

Direct head-to-head clinical trials comparing ecdysterone and turkesterone are currently lacking in published scientific literature. However, individual studies on each compound provide a basis for a comparative assessment.

Table 1: Summary of Human Clinical Trial Data on Ecdysterone and Turkesterone

Parameter Ecdysterone (Isenmann et al., 2019)[1][2] Turkesterone (Recent Human Study)[3][4]
Study Design 10-week randomized, double-blind, placebo-controlled4-week randomized, placebo-controlled
Participants 46 young, resistance-trained men[2]31 active men and women[3]
Supplement & Dose Ecdysterone-containing supplement (12 mg or 48 mg per day)[5]Turkesterone (500 mg per day)[3]
Primary Outcomes Muscle mass and strengthBody composition
Results - Significant increase in muscle mass in the ecdysterone groups compared to placebo.[2]- Significant increase in one-repetition bench press performance in the ecdysterone groups.[2]- No significant differences in body mass, lean body mass, or fat mass between the turkesterone and placebo groups.[3]
Adverse Effects No increase in biomarkers for liver or kidney toxicity was observed.[2]Not explicitly reported, but no significant health issues were noted.

Experimental Protocols

Ecdysterone: Performance Enhancement in Humans (Isenmann et al., 2019)

Objective: To investigate the effects of ecdysterone supplementation on muscle mass and performance in resistance-trained young men.[2]

Methodology:

  • Study Design: A 10-week, randomized, double-blind, placebo-controlled intervention study.[1]

  • Participants: 46 healthy, young men with at least one year of resistance training experience were randomly assigned to one of three groups: placebo, low-dose ecdysterone, or high-dose ecdysterone.[2]

  • Supplementation:

    • The ecdysterone-containing supplement was administered daily. The low-dose group received a daily dosage equivalent to 12 mg of ecdysterone, while the high-dose group received 48 mg of ecdysterone per day.[5] The supplement was tested for the absence of anabolic steroid contamination.[2]

  • Resistance Training Program: All participants followed a structured, supervised resistance training program three days per week. The program utilized a two-split routine focusing on major muscle groups.[6]

  • Measurements:

    • Muscle Mass: Determined using bioelectrical impedance analysis (BIA).

    • Strength: Assessed via one-repetition maximum (1-RM) tests for bench press and back squat.[6]

    • Biomarkers: Blood and urine samples were collected to monitor for biomarkers of performance enhancement and to screen for prohibited substances. Liver and kidney function were also assessed.[2]

Turkesterone: Effects on Body Composition (Recent Human Study)

Objective: To determine the effect of turkesterone supplementation on body composition in healthy males and females.[3][4]

Methodology:

  • Study Design: A 4-week, randomized, placebo-controlled trial.[3]

  • Participants: Thirty-one active men and women were randomly assigned to either a turkesterone or a placebo group.[3]

  • Supplementation: The treatment group received 500 mg of a turkesterone supplement daily. The placebo group received an identical-looking capsule containing rice flour.[4]

  • Measurements:

    • Body Composition: Assessed at baseline and after four weeks using dual-energy X-ray absorptiometry (DXA), a gold-standard method for measuring bone mineral density, lean body mass, and fat mass.[3][7][8][9]

Signaling Pathways

Ecdysteroids are believed to exert their anabolic effects in mammals primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of muscle protein synthesis and cell growth. Unlike anabolic steroids, they do not appear to bind to androgen receptors.[10][11]

Ecdysteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation Ecdysteroid Ecdysterone / Turkesterone Ecdysteroid->Receptor Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Stimulation Muscle_Growth Muscle Growth (Hypertrophy) Protein_Synthesis->Muscle_Growth

Caption: Proposed PI3K/Akt signaling pathway for ecdysteroid-induced muscle protein synthesis.

Experimental Workflow: Human Clinical Trial

The following diagram illustrates a typical workflow for a human clinical trial investigating the effects of an ecdysteroid supplement on performance.

Experimental_Workflow Recruitment Participant Recruitment (e.g., Resistance-Trained Individuals) Screening Screening & Baseline Measurements (Strength, Body Comp) Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A (Ecdysteroid Supplement) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Intervention 10-Week Intervention (Supplementation + Standardized Training) Group_A->Intervention Group_B->Intervention Post_Measurements Post-Intervention Measurements (Strength, Body Comp) Intervention->Post_Measurements Data_Analysis Statistical Analysis Post_Measurements->Data_Analysis Results Comparison of Outcomes between Groups Data_Analysis->Results

Caption: Generalized workflow for a human clinical trial on ecdysteroid supplements.

In Vitro and Animal Studies

While human data on turkesterone is limited, some in vitro and animal studies suggest it may have a higher anabolic potential than ecdysterone. For instance, a study in rats indicated that turkesterone was more effective at increasing weight than both dianabol and ecdysterone.[12] Another study in C2C12 myotubes (muscle cells) showed that both ecdysterone and turkesterone could stimulate protein synthesis.[10] However, it is crucial to note that these findings have not yet been replicated in human clinical trials.

Conclusion

Based on the currently available scientific evidence, ecdysterone has demonstrated statistically significant anabolic effects in a well-controlled human clinical trial, leading to increases in muscle mass and strength.[2] In contrast, the limited human research on turkesterone has not shown a significant impact on body composition.[3][4] While in vitro and animal studies suggest turkesterone may have potent anabolic properties, these are yet to be confirmed in human subjects.[10][12]

References

25R-Inokosterone vs. Brassinosteroids: A Comparative Guide to Their Roles in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant defense, a diverse arsenal (B13267) of chemical compounds is employed to fend off a multitude of threats, from microscopic pathogens to herbivorous insects. Among these are steroid-derived molecules that play crucial, yet distinct, roles in orchestrating plant immunity. This guide provides a comprehensive comparison of two such classes of compounds: 25R-Inokosterone, a phytoecdysteroid, and brassinosteroids (BRs), a class of plant hormones.

This compound belongs to the family of phytoecdysteroids, which are plant-produced analogs of insect molting hormones.[1] Their primary defensive function is to disrupt the developmental cycle of phytophagous insects and nematodes that ingest them.[2][3] Brassinosteroids, on the other hand, are endogenous plant hormones that regulate a wide array of developmental processes and have been increasingly recognized for their complex and multifaceted role in modulating the plant's innate immune system against a broad range of pathogens.[4]

This document aims to provide an objective comparison of their performance in plant defense, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Data Comparison

The following table summarizes the known effects of this compound (as a representative phytoecdysteroid) and brassinosteroids on various aspects of plant defense. It is important to note that direct comparative studies under the same experimental conditions are scarce, and the data presented is a synthesis of findings from various independent research efforts.

FeatureThis compound (Phytoecdysteroids)Brassinosteroids (BRs)References
Primary Defense Target Insect herbivores, nematodesFungi, bacteria, viruses, oomycetes[2][3][4]
Mode of Action Mimics insect molting hormones, disrupting developmentModulates plant's innate immunity (PTI and ETI)[1][4]
Effect on Pathogen Growth Not its primary role; limited direct antifungal/antibacterial dataCan enhance resistance to biotrophic pathogens but may increase susceptibility to some necrotrophic pathogens[4]
Induction of Systemic Resistance Evidence for induction of resistance against nematodesInduces systemic resistance, distinct from classic Systemic Acquired Resistance (SAR)[3][4]
Interaction with Defense Hormones Production can be induced by jasmonic acid (JA)Extensive crosstalk with salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) pathways[4][5]
Role in Abiotic Stress Tolerance Contributes to mitigating abiotic stresses by promoting antioxidant systemsEnhances tolerance to a wide range of abiotic stresses (drought, salinity, heat, cold)[6]

Experimental Protocols

Understanding the methodologies used to evaluate the efficacy of these compounds is critical for interpreting the data and designing future experiments.

Protocol 1: Insect Herbivore Feeding Assay

This protocol is designed to assess the anti-feedant and developmental effects of phytoecdysteroids like this compound.

Objective: To quantify the impact of this compound on the growth, development, and survival of a model insect herbivore (e.g., Spodoptera littoralis).

Methodology:

  • Plant Treatment: Prepare artificial diets containing varying concentrations of this compound (e.g., 0, 1, 10, 100 µg/g of diet). A control diet with the solvent used to dissolve the compound should also be included.

  • Insect Rearing: Synchronize a cohort of newly hatched larvae of the chosen insect species.

  • Feeding Trial: Place individual larvae in separate containers with a pre-weighed amount of the respective artificial diet.

  • Data Collection:

    • Monitor larval mortality daily.

    • Measure the amount of diet consumed by each larva every 24-48 hours.

    • Record the weight of each larva at regular intervals.

    • Note the time to pupation and adult emergence.

    • Observe any morphological abnormalities.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, survival analysis) to determine the effects of different concentrations of this compound on the measured parameters.

Protocol 2: Plant Pathogen Resistance Assay

This protocol is used to evaluate the ability of brassinosteroids to induce resistance against a model pathogen (e.g., Pseudomonas syringae).

Objective: To determine if pre-treatment with a brassinosteroid enhances resistance to a bacterial pathogen in a model plant (e.g., Arabidopsis thaliana).

Methodology:

  • Plant Growth: Grow plants under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Brassinosteroid Treatment: Apply a solution of a brassinosteroid (e.g., 24-epibrassinolide (B1217166) at 1 µM) or a mock solution (solvent control) to the leaves of 4-week-old plants.

  • Pathogen Inoculation: After 24-48 hours, infiltrate the leaves with a bacterial suspension of Pseudomonas syringae at a specific concentration (e.g., 10^5 cfu/mL).

  • Disease Symptom Assessment:

    • Visually score disease symptoms (e.g., lesion size, chlorosis) at 3-5 days post-inoculation.

    • Quantify bacterial growth within the leaves by performing serial dilutions and plating of leaf extracts at different time points post-inoculation.

  • Molecular Analysis (Optional): Harvest leaf tissue at various time points to analyze the expression of defense-related genes (e.g., PR genes) using RT-qPCR.

  • Statistical Analysis: Use statistical tests (e.g., t-test, ANOVA) to compare the disease severity and bacterial growth between brassinosteroid-treated and control plants.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes is essential for a deeper understanding.

Inokosterone_Defense_Pathway herbivore Insect Herbivore Feeding/ Nematode Infection stress_signal Plant Stress Signals (e.g., Jasmonic Acid) herbivore->stress_signal inokosterone This compound (Phytoecdysteroid) Biosynthesis stress_signal->inokosterone accumulation Accumulation in Plant Tissues inokosterone->accumulation ingestion Ingestion by Herbivore/ Contact by Nematode accumulation->ingestion receptor Ecdysteroid Receptor (in Insect/Nematode) ingestion->receptor disruption Disruption of Molting & Development receptor->disruption

Caption: this compound's role in plant defense against herbivores.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1_BAK1 BRI1-BAK1 Receptor Complex BR->BRI1_BAK1 Binding BSK BSK BRI1_BAK1->BSK Phosphorylation BSU1 BSU1 (Phosphatase) BSK->BSU1 Activation BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylation (Inactivation) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation DNA Target Gene Promoters BZR1_BES1->DNA Binding cluster_nucleus cluster_nucleus BZR1_BES1->cluster_nucleus Defense_Genes Expression of Defense-Related Genes DNA->Defense_Genes

Caption: Simplified brassinosteroid signaling pathway in plant defense.

Experimental_Workflow start Start plant_prep Plant Material Preparation start->plant_prep treatment Treatment Application (this compound or BR) plant_prep->treatment challenge Biotic Stress Challenge (Herbivore or Pathogen) treatment->challenge phenotypic Phenotypic Analysis (Damage/Symptom Scoring) challenge->phenotypic molecular Molecular & Biochemical Analysis (Gene Expression, Metabolites) challenge->molecular data_analysis Data Analysis & Interpretation phenotypic->data_analysis molecular->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparing plant defense elicitors.

Conclusion

This compound and brassinosteroids represent two distinct strategies that plants utilize for defense. This compound, as a phytoecdysteroid, acts as a potent and direct defense against insect herbivores and nematodes by disrupting their physiology. Its role is primarily that of a secondary metabolite with a targeted defensive function.

Brassinosteroids, in contrast, are integral plant hormones that modulate a wide range of physiological processes, including a sophisticated and nuanced regulation of the plant's innate immune system. Their action in plant defense is indirect, involving a complex signaling cascade that interacts with other defense hormone pathways to fine-tune the response to a broad spectrum of pathogens.

For researchers and professionals in drug development, understanding these differences is paramount. While phytoecdysteroids like this compound may offer avenues for the development of targeted bio-pesticides, brassinosteroids and their analogs hold promise as broad-spectrum plant defense enhancers, capable of priming plants for a more robust immune response to various biotic and abiotic stresses. Further research into the specific activities and potential synergies of these compounds will undoubtedly open new avenues for sustainable crop protection.

References

Safety Operating Guide

Safe Disposal of 25R-Inokosterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 25R-Inokosterone must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established hazardous waste management principles.

Chemical and Physical Properties

While specific quantitative data for this compound is limited, the following table summarizes its known chemical properties. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular FormulaC₂₇H₄₄O₇[1]
Molecular Weight480.6 g/mol [1]
IUPAC Name(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one[1]

Disposal Procedures

The recommended disposal method for this compound, similar to its stereoisomer 25S-Inokosterone, is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Treat all this compound waste, including contaminated lab supplies like gloves and absorbent paper, as hazardous chemical waste.[3][4]

  • Container Selection and Labeling:

    • Collect waste in a compatible, leak-proof container with a secure, screw-on cap.[3][5][6] The original manufacturer's container is preferred if it is in good condition.[7]

    • Clearly label the container with a "Hazardous Waste" tag, identifying the contents as "this compound" and including the accumulation start date.[7][8]

  • Waste Segregation and Storage:

    • Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]

    • Segregate this compound waste from incompatible materials. For instance, keep it separate from acids and bases.[10]

    • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[3]

  • Waste Collection and Disposal:

    • Do not let waste accumulate. Request a pickup from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][9]

    • Follow your institution's specific procedures for requesting a waste collection.

Empty Container Disposal:

Containers that held this compound must be managed carefully. If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[6][11] The rinsate must be collected and disposed of as hazardous waste.[6][11] After thorough cleaning, deface the original label and dispose of the container as regular trash, if permitted by your institution.[4][6]

Experimental Workflow: General Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste, applicable to this compound.

start Start: Waste Generation identify Identify as Hazardous Waste start->identify container Select Compatible Container identify->container label Label with Contents & Date container->label segregate Segregate Incompatibles label->segregate store Store in Designated SAA with Secondary Containment segregate->store request Request EH&S Pickup store->request pickup Waste Collected by EH&S request->pickup disposal Final Disposal via Licensed Facility pickup->disposal

General Laboratory Chemical Waste Disposal Workflow.

Important Considerations:

  • Waste Minimization: Whenever possible, implement practices to reduce the volume of chemical waste generated. This can include ordering smaller quantities of chemicals and reducing the scale of experiments.[9]

  • Training: Ensure all laboratory personnel are trained on proper hazardous waste handling and disposal procedures.[4]

  • Institutional Policies: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. These procedures are designed to comply with federal, state, and local regulations.[9]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 25R-Inokosterone. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

I. Hazard Identification and Classification

This compound is classified with the following hazards.[1] Understanding these is the first step in safe handling.

Hazard Class Category Hazard Statement
Acute toxicity, oral4H302: Harmful if swallowed.[1]
Skin corrosion/irritation2H315: Causes skin irritation.[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.[1]

Signal Word: Warning

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesHandle with gloves inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.
Body Laboratory coat or chemical-resistant suitWear a fire/flame resistant and impervious clothing. A chemical-resistant apron should be worn when handling concentrates.
Respiratory Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced. Ensure the respirator is NIOSH-certified.

III. Step-by-Step Handling and Disposal Protocol

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing (in ventilated enclosure) prep_workspace->handle_weigh Proceed when ready handle_dissolve Dissolution handle_weigh->handle_dissolve handle_experiment Experimental Use handle_dissolve->handle_experiment cleanup_spill Manage Spills Immediately handle_experiment->cleanup_spill After experiment cleanup_decontaminate Decontaminate Surfaces cleanup_spill->cleanup_decontaminate cleanup_ppe Proper PPE Removal cleanup_decontaminate->cleanup_ppe dispose_waste Collect Waste in Labeled, Closed Containers cleanup_ppe->dispose_waste After cleanup dispose_chemical Dispose via Licensed Chemical Destruction Plant dispose_waste->dispose_chemical

Fig 1. Procedural workflow for handling this compound.

IV. Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

V. Storage and Disposal

Proper storage and disposal are essential to prevent contamination and ensure safety.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • For long-term storage, a temperature of -20°C is recommended, protected from light.

  • Store apart from foodstuff containers or incompatible materials.

Disposal:

  • Dispose of waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not allow the chemical to enter drains or sewer systems.

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer for any further questions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
25R-Inokosterone
Reactant of Route 2
Reactant of Route 2
25R-Inokosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.